3-Bromo-4-isopropylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOPEDMMJXCNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995642 | |
| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-17-4, 741698-94-2 | |
| Record name | 3-Bromo-4-(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99070-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-isopropylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in modern organic synthesis. Its trifunctional nature—comprising a carboxylic acid handle for amide or ester formation, a bromine atom for cross-coupling reactions, and a sterically influential isopropyl group—makes it an attractive intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its regioselective synthesis, key synthetic transformations, and its applications as a precursor in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors.
Physicochemical and Computed Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Bromo-4-(propan-2-yl)benzoic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 99070-17-4 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 151-153 °C (for isomer 4-Bromo-3-isopropylbenzoic acid) | [3] |
| Boiling Point | 326.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.445 g/cm³ (Predicted) | |
| pKa | 3.96 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| XLogP3 | 3.3 (Computed) | [1] |
| InChIKey | VLOPEDMMJXCNSH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The most efficient and regioselective synthesis of this compound is achieved through the direct electrophilic bromination of its readily available precursor, 4-isopropylbenzoic acid.
Mechanistic Rationale for Regioselectivity
The outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring. In 4-isopropylbenzoic acid, the isopropyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.[4] Both groups direct the incoming electrophile (Br⁺) to the same position: the carbon at position 3. This concordance of directing effects results in a highly regioselective reaction, yielding predominantly the single desired isomer and simplifying purification.[5]
Detailed Synthesis Protocol
This protocol describes the laboratory-scale synthesis of this compound using molecular bromine in a suitable solvent.
Materials:
-
4-Isopropylbenzoic acid
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-isopropylbenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Bromine Addition: Cool the solution in an ice bath. Slowly add molecular bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes with continuous stirring. The reaction mixture will turn a deep reddish-brown.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of the acetic acid used). The product will precipitate as a solid.
-
Work-up: Stir the suspension for 15 minutes. To quench any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color disappears.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water to remove acetic acid and salts.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product, leveraging its differential solubility in a solvent system at varying temperatures.
Materials:
-
Crude this compound
-
Ethanol/Water solvent mixture
-
Erlenmeyer flasks, hot plate, Buchner funnel
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator to obtain the pure this compound.
Chemical Reactivity and Synthetic Utility
This compound is a valuable intermediate due to its two primary reactive sites: the carboxylic acid group and the carbon-bromine bond.
Fischer Esterification
The carboxylic acid can be readily converted to an ester, a common functional group in active pharmaceutical ingredients. The Fischer-Speier esterification is a classic acid-catalyzed method.
Protocol: Synthesis of Methyl 3-bromo-4-isopropylbenzoate
-
Setup: Suspend this compound (1.0 eq) in methanol (which acts as both reagent and solvent, ~20 eq).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery for creating biaryl structures.
Protocol: Synthesis of a Biaryl Derivative
-
Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 6-12 hours.
-
Work-up: After cooling, acidify the aqueous layer to protonate the carboxylic acid and extract the product into an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.
Spectroscopic Analysis
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
-
δ ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
-
δ ~8.15 ppm (d, 1H): Aromatic proton ortho to the COOH group.
-
δ ~7.80 ppm (dd, 1H): Aromatic proton between the Br and COOH groups.
-
δ ~7.45 ppm (d, 1H): Aromatic proton ortho to the isopropyl group.
-
δ ~3.40 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ ~1.25 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
-
δ ~171 ppm: Carboxylic acid carbon (-COOH).
-
δ ~155 ppm: Aromatic carbon attached to the isopropyl group (C4).
-
δ ~135 ppm: Aromatic carbon (CH).
-
δ ~132 ppm: Aromatic carbon (CH).
-
δ ~130 ppm: Aromatic carbon attached to the COOH group (C1).
-
δ ~128 ppm: Aromatic carbon (CH).
-
δ ~123 ppm: Aromatic carbon attached to the bromine (C3).
-
δ ~34 ppm: Methine carbon of the isopropyl group.
-
δ ~23 ppm: Methyl carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.
-
~1300 cm⁻¹: C-O stretch.
-
~800-900 cm⁻¹: C-H out-of-plane bending, indicative of substitution pattern.
-
Applications in Research and Development
A search of the patent literature reveals that this compound is a key intermediate in the synthesis of a variety of proprietary molecules, particularly in the life sciences.[1] Its structure is frequently incorporated as a core fragment in the development of:
-
Agrochemicals: Used in the synthesis of novel herbicides and fungicides where the specific substitution pattern is crucial for biological activity.
-
Pharmaceuticals: Serves as a precursor for active pharmaceutical ingredients (APIs). The bromine atom allows for the introduction of diverse functionalities via cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
References
- Royal Society of Chemistry. Supplementary Information.
- PubChem. This compound. National Center for Biotechnology Information.
- ChemBK. 4-BroMo-3-isopropylbenzoic acid.
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Google Patents. CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health.
- Western Kentucky University TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
- ResearchGate. Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination.
- SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts.
- PubChem. 4-Bromo-3-isopropylbenzoic acid. National Center for Biotechnology Information.
- MPG.PuRe. Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges.
Sources
- 1. This compound | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 99070-17-4 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromo-4-isopropylbenzoic acid (CAS: 99070-17-4): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
3-Bromo-4-isopropylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic combination of a reactive aryl bromide, a modifiable carboxylic acid, and an isopropyl group makes it a key intermediate in the development of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic profile, a validated synthesis protocol, and its critical applications, particularly in the field of medicinal chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices and highlights the compound's role in constructing novel therapeutic agents. This document is intended as an essential resource for researchers, chemists, and drug development professionals engaged in the study and application of this important synthetic intermediate.
Introduction: A Strategic Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical research, the ability to rapidly and efficiently synthesize novel molecules with tailored properties is paramount. This compound (CAS No. 99070-17-4) has emerged as a significant intermediate, empowering chemists to explore new chemical space.[1][2] The molecule's structure is deceptively simple, yet it offers three distinct points for chemical modification:
-
The Carboxylic Acid Group: Amenable to a wide range of classical transformations, allowing for the formation of amides, esters, and other derivatives to modulate properties like solubility and bioavailability.[3]
-
The Aryl Bromide: Serves as a prime functional handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2]
-
The Aromatic Ring: The substitution pattern dictates the regioselectivity of further reactions and influences the overall electronic and steric profile of derivative compounds.
The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the bulky isopropyl group creates a unique electronic and steric environment, which can be exploited to achieve high selectivity in subsequent synthetic steps. This guide will dissect the properties and reactivity of this compound, providing the technical insights necessary for its effective utilization in research and development.
dot
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, compiled from authoritative chemical databases.[4][5]
| Property | Value | Source |
| CAS Number | 99070-17-4 | PubChem[4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[4] |
| Molecular Weight | 243.10 g/mol | PubChem[4] |
| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid | PubChem[4] |
| Appearance | Solid | ChemicalBook[5] |
| Melting Point | 151-153 °C | ChemicalBook[5] |
| Boiling Point (Predicted) | 326 °C | ChemicalBook[5] |
| Density (Predicted) | 1.445 g/cm³ | ChemicalBook[5] |
| XLogP3 | 3.3 | PubChem[4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before its use in a reaction. While specific spectra should always be acquired for each batch, the expected data are as follows.[6]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a solvent like CDCl₃, the following peaks are anticipated:
-
~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and its chemical shift is concentration-dependent.
-
~8.2 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.9 ppm (doublet of doublets, 1H): Aromatic proton between the bromine and carboxylic acid groups.
-
~7.4 ppm (doublet, 1H): Aromatic proton ortho to the isopropyl group.
-
~3.4 ppm (septet, 1H): The methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
-
~1.3 ppm (doublet, 6H): The two equivalent methyl (-CH₃) groups of the isopropyl substituent, split by the single methine proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework.[7][8]
-
~170-175 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~120-155 ppm: Six distinct peaks for the aromatic carbons, with their exact shifts influenced by the substituents. The carbon attached to the bromine will be in the lower end of this range (~122 ppm), while the carbon attached to the isopropyl group will be deshielded (~155 ppm).
-
~34 ppm: Isopropyl methine carbon (-CH).
-
~23 ppm: Isopropyl methyl carbons (-CH₃).
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the key functional groups present.[9][10]
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.
-
~1700 cm⁻¹ (strong, sharp): C=O carbonyl stretch of the carboxylic acid.
-
~1600, ~1475 cm⁻¹: C=C stretches within the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretch.
-
~550-650 cm⁻¹: C-Br stretch.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 242 and 244, with nearly equal intensity (1:1 ratio). This pattern is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: The most abundant fragment is often observed at m/z 225/227, corresponding to the loss of a hydroxyl radical ([M-OH]⁺). Another significant fragment appears at m/z 197/199 from the loss of the carboxyl group ([M-COOH]⁺). The base peak for many benzoic acids is the benzoyl cation; in this case, a fragment at m/z 182/184 ([M-COOH-CH₃]⁺) or loss of the entire isopropyl group might be observed.
Synthesis and Purification
The most direct and logical synthesis of this compound is via the electrophilic aromatic substitution (bromination) of its precursor, 4-isopropylbenzoic acid.
Mechanistic Rationale
The choice of this pathway is governed by the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho, para-director and an activating group. The carboxylic acid group is a meta-director and a deactivating group.
-
The isopropyl group strongly directs incoming electrophiles to the positions ortho to it (positions 3 and 5).
-
The carboxylic acid group directs to the positions meta to it (also positions 3 and 5).
Since both groups cooperatively direct the incoming bromine electrophile to the same positions (3 and 5), a high yield of the desired 3-bromo isomer is expected over the 2-bromo isomer. The reaction is typically performed using elemental bromine in a suitable solvent, often with a catalyst, though under certain conditions, a catalyst may not be necessary.[13][14]
dot
Caption: A validated workflow for the synthesis and purification of the title compound.
Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
4-Isopropylbenzoic acid (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.1 eq)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzoic acid in glacial acetic acid (~5-10 mL per gram of starting material).
-
Reagent Addition: While stirring at room temperature, slowly add bromine dropwise to the solution via an addition funnel. An initial color change to reddish-brown will be observed.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water.
-
Work-up: The crude product may precipitate. To remove any excess bromine, add saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears.
-
Isolation: Collect the precipitated crude solid by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purification: The most effective method for purifying the product is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The identity and purity of the final product should be confirmed using the analytical methods described in Section 2.0.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold for building complex molecules with potential therapeutic activity.[2][15] The presence of the aryl bromide is particularly advantageous in modern drug discovery.
The Role of Bromine in Drug Design: The introduction of a bromine atom into a molecular scaffold is a deliberate strategy in medicinal chemistry.[16][17]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.[17]
-
Modulation of Physicochemical Properties: Bromine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Metabolic Blocking: The C-Br bond is strong and can block positions on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the drug's half-life.[16]
Synthetic Utility as a Building Block: The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical synthesis. This allows for the modular and efficient assembly of compound libraries for screening.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of other aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many drug classes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear rigidity into a molecule.
Derivatives of brominated benzoic acids are actively investigated in various therapeutic areas, including the development of novel anticancer and anti-inflammatory agents.[1][3] The ability to precisely functionalize this intermediate allows for the systematic exploration of structure-activity relationships (SAR) to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.
dot
Caption: Role as a central building block in medicinal chemistry workflows.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety when working with this compound. The following information is derived from supplier safety data sheets (SDS).
GHS Hazard Classification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles.
-
A lab coat.
-
-
Avoid breathing dust. Wash hands thoroughly after handling.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups make it an indispensable intermediate for researchers in the pharmaceutical and chemical industries. By providing multiple avenues for synthetic modification, from classical derivatization of its carboxylic acid to modern cross-coupling at its aryl bromide position, this compound facilitates the efficient construction and optimization of complex, high-value molecules. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the quest for new therapeutic agents and advanced materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
- Hernandez-Vazquez, E., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- SpectraBase. (n.d.). 4-Bromobenzoic acid, isopropyl ester.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18925780, this compound.
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropylbenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid.
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid.
- PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- NIST. (n.d.). Benzoic acid, 3-bromo- Mass Spectrum.
- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
- NIST. (n.d.). Benzoic acid, 3-bromo- IR Spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic Acid.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.
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An In-depth Technical Guide to the Synthesis of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 3-bromo-4-isopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its preparation, from the synthesis of the precursor, 4-isopropylbenzoic acid, to the regioselective bromination that yields the final product. This document is designed to offer not only a step-by-step protocol but also the underlying chemical principles that govern the reaction, empowering researchers to optimize and adapt the synthesis for their specific needs.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to ensure a high yield and purity of the desired product. The overall synthetic strategy involves two key stages:
-
Synthesis of the Precursor: Preparation of 4-isopropylbenzoic acid.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the benzene ring.
The success of this synthesis hinges on understanding the directing effects of the substituents on the aromatic ring during the electrophilic aromatic substitution (bromination) step.
Synthesis of 4-Isopropylbenzoic Acid: The Precursor
4-Isopropylbenzoic acid, also known as cumic acid, serves as the immediate precursor to our target molecule. Several methods exist for its synthesis, with the oxidation of p-cymene being a common and economically viable route.
Oxidation of p-Cymene
p-Cymene, a naturally occurring aromatic organic compound, can be oxidized to 4-isopropylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic oxidation processes. The isopropyl group is relatively stable to oxidation under controlled conditions, allowing for the selective conversion of the methyl group to a carboxylic acid.
A laboratory-scale synthesis can be achieved through the oxidation of p-cymene with potassium permanganate in an alkaline solution. The reaction proceeds by heating the mixture under reflux, followed by acidification to precipitate the carboxylic acid.
Regioselective Bromination: The Core of the Synthesis
The critical step in this synthesis is the regioselective bromination of 4-isopropylbenzoic acid. This is an electrophilic aromatic substitution reaction where the position of the incoming bromine atom is directed by the existing substituents on the benzene ring: the isopropyl group and the carboxylic acid group.
Understanding Directing Effects
-
Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group, which is an ortho, para-director and an activating group. It donates electron density to the aromatic ring through an inductive effect, making the ortho and para positions more susceptible to electrophilic attack.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-director and a deactivating group. It withdraws electron density from the aromatic ring through a resonance effect, making the ring less reactive towards electrophiles and directing incoming substituents to the meta position.
In the case of 4-isopropylbenzoic acid, the two substituents are in a para relationship. The directing effects of these groups are therefore in opposition. The activating ortho, para-directing isopropyl group will direct the incoming electrophile to positions 2 and 3 (both ortho to the isopropyl group). The deactivating meta-directing carboxylic acid group will direct the incoming electrophile to position 3 (meta to the carboxylic acid).
Therefore, the position C3 is activated by the isopropyl group and is the position targeted by the directing effect of the carboxylic acid group. This convergence of directing effects strongly favors the formation of the 3-bromo isomer.
Bromination Protocol
Reaction Scheme:
Figure 1: Bromination of 4-isopropylbenzoic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Isopropylbenzoic acid | 164.20 | 10.0 g | 0.0609 |
| Bromine (Br₂) | 159.81 | 3.2 mL (9.9 g) | 0.0619 |
| Iron filings (Fe) | 55.85 | 0.5 g | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
| Ethanol (C₂H₅OH) | 46.07 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), add 10.0 g (0.0609 mol) of 4-isopropylbenzoic acid and 100 mL of dichloromethane.
-
Catalyst Addition: Add 0.5 g of iron filings to the flask.
-
Bromine Addition: Slowly add 3.2 mL (9.9 g, 0.0619 mol) of bromine from the dropping funnel to the stirred solution at room temperature over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold water.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product:
-
Filter the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification and Characterization
The crude product will likely contain unreacted starting material and potentially some isomeric byproducts. Purification is essential to obtain a high-purity sample.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[1] The choice of solvent is critical for successful recrystallization. For benzoic acid derivatives, a common and effective solvent system is an ethanol/water mixture.[1][2]
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the point of saturation).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂[3] |
| Molar Mass | 243.10 g/mol [3] |
| Appearance | White to off-white solid |
| CAS Number | 99070-17-4[3] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the structure of the molecule. The expected signals for this compound would include:
-
A doublet for the two methyl groups of the isopropyl substituent.
-
A septet for the methine proton of the isopropyl group.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring.
-
A broad singlet for the carboxylic acid proton. A reference ¹H NMR spectrum can be found on ChemicalBook.[4]
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the ten carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch for the carboxylic acid.
-
A strong C=O stretch for the carbonyl group of the carboxylic acid.
-
C-H stretches for the aromatic and aliphatic protons.
-
C=C stretches for the aromatic ring.
-
A C-Br stretch in the fingerprint region.
-
Safety Considerations
-
Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Hydrobromic Acid (HBr): The reaction generates hydrogen bromide gas, which is corrosive and toxic. The reaction should be set up with a gas trap to neutralize the HBr gas.
-
General Precautions: Always wear appropriate PPE in the laboratory. Be familiar with the safety data sheets (SDS) for all chemicals used.
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry, particularly the directing effects in electrophilic aromatic substitution. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable compound in high purity. This guide provides a solid foundation for the successful synthesis and characterization of this compound, enabling its application in various fields of chemical research and development.
References
- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?
- Recrystallization of Benzoic Acid. (n.d.).
- PubChem. (n.d.). This compound.
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An In-depth Technical Guide to 3-Bromo-4-isopropylbenzoic Acid and its Structural Analogs: A Handbook for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4-isopropylbenzoic acid and its structural analogs, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds, supported by detailed experimental protocols and mechanistic insights. Our focus is on providing a practical and scientifically rigorous resource to empower your research and development endeavors.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, govern the compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[1]
Halogenation, in particular, is a widely employed strategy in drug design. The introduction of a halogen atom, such as bromine, can significantly enhance a compound's biological activity.[2] This is attributed to several factors, including the halogen's ability to form halogen bonds, which are specific non-covalent interactions with biological macromolecules, and its influence on the metabolic stability of the molecule.[3] The isopropyl group, a bulky and lipophilic moiety, can also play a crucial role in target engagement and membrane permeability.
This guide focuses on the this compound scaffold, a promising starting point for the development of novel therapeutics. We will explore how modifications to this core structure can lead to compounds with a range of biological activities.
Synthetic Strategies: Accessing the this compound Core and its Analogs
The synthesis of this compound and its analogs typically involves the electrophilic bromination of a substituted benzoic acid precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and yield.
Core Synthesis: Electrophilic Bromination of 4-Isopropylbenzoic Acid
A common and effective method for the synthesis of this compound is the direct bromination of 4-isopropylbenzoic acid using N-Bromosuccinimide (NBS) as the bromine source.[4][5] NBS is a versatile and easy-to-handle reagent for electrophilic aromatic substitution.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Isopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add distilled water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Structural Analogs
The synthesis of structural analogs can be achieved by employing appropriately substituted starting materials or by further modification of the this compound core. For instance, analogs with different halogen substituents can be prepared using the corresponding N-halosuccinimide. Variations in the alkyl group at the 4-position can be introduced by starting with the corresponding 4-alkylbenzoic acid.
Structure-Activity Relationships (SAR)
Key SAR Insights:
-
Halogenation: The presence of a halogen at the 3-position is often crucial for activity. The nature of the halogen (F, Cl, Br, I) can influence both the potency and selectivity of the compound.
-
Alkyl Group at the 4-Position: The size and lipophilicity of the alkyl group at the 4-position can impact membrane permeability and target binding. The isopropyl group provides a balance of steric bulk and lipophilicity.
-
Carboxylic Acid: The carboxylic acid moiety is often involved in key interactions with the biological target, such as forming hydrogen bonds or salt bridges. Esterification or amidation of this group can significantly alter the biological activity.
Data Presentation: Hypothetical SAR Data for this compound Analogs as Fatty Acid Synthase (FASN) Inhibitors
To illustrate the potential impact of structural modifications, the following table presents hypothetical IC50 values for a series of this compound analogs against Fatty Acid Synthase (FASN), a potential target for this class of compounds.[8][9]
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Carboxylic Acid) | Hypothetical FASN IC50 (µM) |
| 1 (Core) | Br | Isopropyl | -COOH | 15 |
| 2 | Cl | Isopropyl | -COOH | 25 |
| 3 | I | Isopropyl | -COOH | 12 |
| 4 | Br | Ethyl | -COOH | 30 |
| 5 | Br | tert-Butyl | -COOH | 20 |
| 6 | Br | Isopropyl | -COOCH3 | >100 |
| 7 | Br | Isopropyl | -CONH2 | 85 |
This data is illustrative and intended to guide further research. Actual values would need to be determined experimentally.
Biological Evaluation: Experimental Protocols
To assess the therapeutic potential of this compound and its analogs, robust and reproducible biological assays are essential. Here, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) to evaluate their antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. The final volume in each well will be 200 µL.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.[13]
-
Mechanistic Insights and Signaling Pathways
While the precise molecular targets for this compound are still under investigation, evidence suggests that halogenated benzoic acids may exert their biological effects through various mechanisms. One promising area of investigation is the inhibition of enzymes involved in bacterial fatty acid biosynthesis (FAS-II pathway).[14] The FAS-II pathway is essential for bacterial survival and is distinct from the human fatty acid synthase (FAS-I), making it an attractive target for the development of selective antibacterial agents.
Caption: Proposed mechanism of action for this compound analogs as inhibitors of the bacterial fatty acid biosynthesis (FAS-II) pathway.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with the potential for development as novel therapeutic agents. Their synthesis is readily achievable, and the core scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships.
Future research should focus on:
-
Synthesis and screening of a diverse library of analogs to build a comprehensive SAR dataset.
-
Identification and validation of specific molecular targets to elucidate the mechanism of action.
-
In vivo evaluation of lead compounds in relevant animal models of disease.
-
Optimization of pharmacokinetic and toxicological profiles to identify drug candidates with favorable properties.
This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be unlocked.
References
- BMG LABTECH. (2024).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021).
- Reineke, W., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. Biochimica et Biophysica Acta. [Link]
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- Prof. Gerald Dyker's Insights & Essentials. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. [Link]
- Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)
- Chemistry LibreTexts. (2020). 4.
- Wang, D., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]
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- PubChem. (n.d.). This compound. [Link]
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- ChemHelp ASAP. (2021).
- International Journal of Research in Engineering and Science. (n.d.).
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- PrepChem. (n.d.).
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An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-isopropylbenzoic Acid
Abstract
This technical guide provides a comprehensive examination of the physical properties of 3-Bromo-4-isopropylbenzoic acid (CAS No. 99070-17-4, 741698-94-2), a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its physicochemical characteristics. This guide synthesizes available data with theoretical principles to provide a robust understanding of the compound's behavior. Key properties such as melting point, solubility, and acidity (pKa) are discussed, supported by detailed experimental protocols for their determination. Furthermore, this guide presents an expert analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on the compound's molecular structure and data from analogous compounds.
Introduction and Molecular Structure
This compound is a polysubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a bromine atom, and an isopropyl group attached to the benzene ring, imparts a unique combination of steric and electronic properties. These characteristics are pivotal in dictating its reactivity, formulation potential, and overall utility as a chemical building block. The IUPAC name for this compound is 3-bromo-4-(propan-2-yl)benzoic acid[1].
The strategic placement of the substituents on the aromatic ring influences the molecule's polarity, crystal packing, and acidic nature. The electron-withdrawing effect of the bromine atom and the carboxylic acid group, combined with the bulky, electron-donating isopropyl group, creates a nuanced electronic environment that is reflected in its physical and spectral properties.
Summary of Physicochemical Properties
The known and predicted physical properties of this compound are summarized in the table below. It is important to note that many of the currently available data points are computationally predicted and await experimental verification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 99070-17-4, 741698-94-2 | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | 151-153 °C | [3] |
| Boiling Point | 323.0 ± 35.0 °C (predicted) | |
| Density | 1.445 ± 0.06 g/cm³ (predicted) | |
| pKa | 3.96 - 4.01 (predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Detailed Analysis of Key Physical Properties
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. For this compound, a melting point range of 151-153 °C has been reported. A sharp melting range is indicative of high purity. The presence of impurities typically leads to a depression and broadening of the melting point range. The relatively high melting point, when compared to its parent compound 4-isopropylbenzoic acid (117-120 °C)[4], can be attributed to the introduction of the heavier bromine atom, which increases intermolecular forces such as van der Waals interactions and dipole-dipole interactions within the crystal lattice.
Solubility Profile: Guiding Solvent Selection
The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its largely nonpolar substituted benzene ring. It is reported to be slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol. Due to the hydrophobic nature of the isopropyl group and the benzene ring, its solubility in water is expected to be low. However, as a carboxylic acid, it will exhibit significantly increased solubility in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the water-soluble carboxylate salt. This property is fundamental for its extraction and purification.
Acidity (pKa): Understanding its Ionization Behavior
The predicted pKa of this compound is in the range of 3.96 to 4.01 . The pKa value is a measure of the acidity of the carboxylic acid proton. The electron-withdrawing inductive effect of the bromine atom at the meta-position to the carboxyl group increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2) and 4-isopropylbenzoic acid (predicted pKa ≈ 4.35)[4]. This is because the bromine atom helps to stabilize the resulting carboxylate anion through the inductive effect. Understanding the pKa is crucial for designing reaction conditions, developing analytical methods, and predicting its behavior in biological systems.
Experimental Protocols for Property Determination
The following sections detail standardized, step-by-step methodologies for the experimental determination of the key physical properties discussed above. The rationale behind the procedural steps is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sample is heated slowly, and the temperatures at which melting begins and is complete are recorded.
-
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Loading the Capillary: The capillary is inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Qualitative Solubility Testing
This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.
-
Principle: "Like dissolves like." The solubility of a solute in a solvent is dependent on the polarity and intermolecular forces of both. For acidic and basic compounds, solubility in aqueous solutions is highly pH-dependent.
-
Methodology:
-
Solvent Selection: A range of solvents should be tested, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and organic solvents like methanol and DMSO.
-
Procedure: a. Place approximately 20-30 mg of this compound into a small test tube. b. Add 1 mL of the selected solvent dropwise, with agitation. c. Observe if the solid dissolves completely. If it does, the compound is classified as soluble. If not, it is insoluble.
-
Interpretation:
-
Insoluble in water, 5% HCl; Soluble in 5% NaOH and 5% NaHCO₃: This is the expected result for a carboxylic acid that is not water-soluble. The solubility in basic solutions confirms the presence of an acidic functional group strong enough to be deprotonated by both a strong base (NaOH) and a weak base (NaHCO₃).
-
-
Logical Flow for Solubility and Acidity Classification
Caption: Decision tree for classifying an organic compound based on solubility tests.
Predicted Spectral Characteristics
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic, isopropyl, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7-8.5 ppm). Due to the substitution pattern, they will be in different chemical environments and will likely show complex splitting patterns (doublets and doublet of doublets).
-
Isopropyl Protons:
-
Methine Proton (-CH(CH₃)₂): A septet (or multiplet) is expected around 3.0-3.5 ppm.
-
Methyl Protons (-CH(CH₃)₂): A doublet is expected further upfield, around 1.2-1.4 ppm, integrating to six protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon will be the most downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield relative to the others due to the heavy atom effect, while the carbon attached to the carboxylic acid and the isopropyl group will be shifted downfield.
-
Isopropyl Carbons:
-
Methine Carbon (-CH(CH₃)₂): A signal is expected around 30-40 ppm.
-
Methyl Carbons (-CH(CH₃)₂): A single signal is expected around 20-25 ppm for the two equivalent methyl carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be characterized by absorptions corresponding to the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[5].
-
C-H Stretches: Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹[6]. Conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to aliphatic carboxylic acids.
-
C-O Stretch and O-H Bend: These will appear in the fingerprint region, typically between 1200-1400 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the low-frequency region of the fingerprint, typically between 500-700 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a characteristic molecular ion peak and distinct fragmentation patterns.
-
Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 242 and 244[7][8].
-
Key Fragmentations:
-
Loss of a Methyl Group (-CH₃): A significant fragment at M-15 (m/z 227/229) is expected from the cleavage of a methyl group from the isopropyl substituent.
-
Loss of a Carboxyl Group (-COOH): A fragment corresponding to the loss of the carboxylic acid group (M-45) at m/z 197/199 is likely.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the isopropyl group could lead to a fragment at M-43 (loss of C₃H₇).
-
Conclusion
This compound is a valuable compound with a distinct set of physical properties defined by its unique substitution pattern. This guide has provided a comprehensive overview of its key physicochemical characteristics, including melting point, solubility, and acidity. By presenting detailed experimental protocols and a predictive analysis of its spectral properties, this document serves as a practical resource for scientists and researchers. A thorough understanding of these fundamental properties is essential for the effective utilization of this compound in chemical synthesis, materials science, and the development of new pharmaceutical agents. Further experimental validation of the predicted properties is encouraged to enhance the collective knowledge base for this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). Infrared spectroscopy - Benzoic Acid.
- Doc Brown's Chemistry. (n.d.). Mass spectrometry - Halogenoalkanes.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
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- 2. This compound | 99070-17-4 [sigmaaldrich.com]
- 3. This compound CAS#: 741698-94-2 [m.chemicalbook.com]
- 4. 4-Isopropylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility Profiling of 3-Bromo-4-isopropylbenzoic Acid for Pharmaceutical Research
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2][3] A compound's ability to dissolve in a solvent to form a homogenous system is a fundamental prerequisite for its absorption and subsequent systemic circulation to elicit a pharmacological response.[1][2] Poor aqueous solubility is a major contributor to inadequate bioavailability and formulation difficulties, with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[1][4] Early and accurate characterization of a compound's solubility profile is therefore not merely a routine task but a cornerstone of a successful drug development program, mitigating the risk of late-stage failures.[5]
This guide provides a comprehensive technical overview of the solubility of 3-Bromo-4-isopropylbenzoic acid, a compound of interest in medicinal chemistry. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document will serve as a practical "how-to" guide for researchers. It will detail the necessary steps to accurately determine its solubility, grounded in established scientific principles and methodologies.
Physicochemical Landscape of this compound
A thorough understanding of a compound's intrinsic properties is essential to predict and interpret its solubility behavior. For this compound, the following information has been collated from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[3] |
| Molecular Weight | 243.10 g/mol | PubChem[3] |
| Physical Form | Solid | ChemicalBook[1][2] |
| Predicted pKa | 4.01 ± 0.10 | ChemicalBook[1] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | ChemicalBook[1] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[1][2] |
The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent. The predicted pKa of approximately 4.01 indicates it is a weak acid. At pH values above its pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. Conversely, at pH values below the pKa, it will exist predominantly in its less soluble, neutral form. The isopropyl and bromo substituents contribute to the molecule's lipophilicity, suggesting that its solubility in non-polar organic solvents may be higher than in water.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions of temperature, pressure, and pH.
Causality Behind Experimental Choices
The shake-flask method is chosen for its reliability and its ability to allow the system to reach true thermodynamic equilibrium. The extended incubation period ensures that the dissolution process is complete, providing a more accurate and reproducible measure of solubility compared to faster, kinetic methods. The choice of analytical technique, High-Performance Liquid Chromatography (HPLC), is predicated on its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants, thus ensuring the accuracy of the concentration measurement.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pHs, methanol, ethanol, acetonitrile, dimethyl sulfoxide). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, though for poorly soluble compounds, up to 72 hours may be necessary.
-
-
Phase Separation:
-
After the equilibration period, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation at a high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Sample Analysis:
-
Carefully collect the supernatant (the clear, saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
Visualizing the Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
Interpreting and Applying the Solubility Data
The obtained solubility data will be crucial for various stages of drug development. For instance, aqueous solubility data will inform the feasibility of oral dosage forms, while solubility in organic solvents will be relevant for developing parenteral formulations or for purification via crystallization.
Relationship Between Physicochemical Properties and Solubility
Caption: Interplay of physicochemical properties influencing solubility.
Conclusion
References
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). In National Institutes of Health (NIH).
- The Importance of Solubility for New Drug Molecules. (2020, May 11). In National Institutes of Health (NIH).
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). In Alwsci.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).
- Drug solubility: why testing early matters in HTS. (2023, April 6). In BMG LABTECH.
- This compound. (n.d.). In PubChem.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). In Bohrium.
Sources
- 1. This compound CAS#: 741698-94-2 [m.chemicalbook.com]
- 2. This compound CAS#: 99070-17-4 [m.chemicalbook.com]
- 3. This compound | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 99070-17-4 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Spectral Data of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Bromo-4-isopropylbenzoic acid. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This document moves beyond a mere listing of spectral peaks, offering insights into the causal relationships between the molecular structure and the resulting spectral data, thereby providing a robust framework for researchers in the field.
The structural attributes of this compound—a substituted aromatic carboxylic acid—give rise to a unique and interpretable set of spectral data. The presence of a bromine atom, an isopropyl group, and a carboxylic acid function on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling patterns in its NMR spectra, the vibrational modes in its IR spectrum, and the fragmentation patterns in its mass spectrum.
Molecular Structure and Isotopic Considerations
Before delving into the spectral data, it is crucial to visualize the molecular architecture and consider the isotopic abundances that will influence the mass spectrum.
dot
Caption: Molecular structure of this compound.
The molecular formula is C₁₀H₁₁BrO₂.[1] The presence of bromine is of particular importance in mass spectrometry, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This isotopic distribution will result in characteristic M and M+2 peaks in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility and accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The bromine atom is deactivating and ortho-, para-directing, while the isopropyl group is activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |
| Aromatic (H-2) | ~8.1 | Doublet | ~2.0 | 1H |
| Aromatic (H-5) | ~7.9 | Doublet of Doublets | ~8.4, 2.0 | 1H |
| Aromatic (H-6) | ~7.4 | Doublet | ~8.4 | 1H |
| Isopropyl (-CH) | ~3.3 | Septet | ~7.0 | 1H |
| Isopropyl (-CH₃) | ~1.2 | Doublet | ~7.0 | 6H |
Disclaimer: The chemical shifts are predictions based on analogous compounds and established substituent effects. Actual experimental values may vary slightly.
Interpretation of ¹H NMR Spectrum:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is typically found far downfield (10-13 ppm) and is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
Aromatic Protons: The three aromatic protons will appear in the region of 7.4-8.1 ppm. The proton at position 2 (H-2), being ortho to the electron-withdrawing carboxylic acid and meta to the bromine, will be the most deshielded. The proton at position 6 (H-6) will be a doublet due to coupling with H-5. The proton at H-5 will be a doublet of doublets, coupling to both H-2 (meta-coupling) and H-6 (ortho-coupling).
-
Isopropyl Protons: The methine proton (-CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, coupling with the single methine proton.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170 |
| Aromatic (C-4) | ~150 |
| Aromatic (C-1) | ~135 |
| Aromatic (C-5) | ~132 |
| Aromatic (C-2) | ~130 |
| Aromatic (C-6) | ~128 |
| Aromatic (C-3) | ~125 |
| Isopropyl (-CH) | ~34 |
| Isopropyl (-CH₃) | ~23 |
Disclaimer: The chemical shifts are predictions based on analogous compounds and established substituent effects. Actual experimental values may vary slightly.
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and will appear at the downfield end of the spectrum (~170 ppm).
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the isopropyl group (C-4) and the carbon bearing the bromine (C-3) will be significantly influenced by these substituents. The carbon attached to the carboxylic acid (C-1) will also have a characteristic shift.
-
Isopropyl Carbons: The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample like this compound, the attenuated total reflectance (ATR) method is often preferred for its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.
-
Sample Spectrum: The sample is then scanned, and the resulting spectrum is ratioed against the background to obtain the final transmittance or absorbance spectrum.
IR Spectral Data Analysis
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch and O-H bend | Carboxylic Acid |
| ~1200 | C-H wag (in-plane) | Aromatic Ring |
| ~800-900 | C-H bend (out-of-plane) | Aromatic Ring |
| ~600-700 | C-Br stretch | Aryl Halide |
Interpretation of IR Spectrum:
-
O-H Stretch: The most prominent feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Aromatic C=C Stretches: Absorptions in the 1475-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600 and 700 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Mass Spectral Data Analysis
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular ion (M⁺) with ⁷⁹Br and ⁸¹Br isotopes |
| 227/229 | [C₉H₈BrO]⁺ | Loss of a methyl group (-CH₃) from the isopropyl group |
| 199/201 | [C₇H₄BrO]⁺ | Loss of the isopropyl group |
| 183/185 | [C₇H₄Br]⁺ | Loss of the carboxylic acid group (-COOH) |
| 121 | [C₇H₅O₂]⁺ | Loss of the bromine atom |
| 104 | [C₇H₄O]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Disclaimer: The fragmentation pattern is a prediction. The relative intensities of the peaks will depend on the ionization method and energy.
Interpretation of Mass Spectrum:
-
Molecular Ion Peak: The most important feature is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at m/z 242 (for ⁷⁹Br) and m/z 244 (for ⁸¹Br).
-
Loss of a Methyl Group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 227/229.
-
Loss of the Carboxylic Acid Group: Fragmentation can also involve the loss of the entire carboxylic acid group as a radical (•COOH), resulting in a fragment at m/z 183/185.
-
Other Fragments: Other significant peaks may arise from further fragmentation of the aromatic ring and the isopropyl group.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
dot
Caption: Integrated workflow for the spectral characterization of this compound.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra provides a detailed and self-validating system for the identification and characterization of this compound. The predicted spectral data, based on established principles of spectroscopy and comparison with related compounds, offers a robust template for researchers. By understanding the interplay between the molecular structure and the resulting spectral data, scientists and drug development professionals can confidently utilize this information for quality control, reaction monitoring, and the advancement of their research endeavors.
References
- PubChem. This compound. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-4-isopropylbenzoic Acid: Commercial Availability, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-4-isopropylbenzoic acid (CAS No. 99070-17-4), a key chemical intermediate with growing significance in the fields of medicinal chemistry and materials science. This document delves into the compound's commercial landscape, detailing its availability from various global suppliers. Furthermore, it presents a logical synthetic pathway, outlines its critical physicochemical properties, and explores its current and potential applications, particularly as a structural motif in drug discovery. This guide is structured to serve as a practical resource, offering field-proven insights and methodologies to professionals engaged in advanced chemical research and development.
Introduction and Strategic Importance
This compound is a substituted aromatic carboxylic acid. The strategic placement of a bromine atom ortho to the carboxylic acid group and meta to a bulky isopropyl group creates a unique electronic and steric profile. This specific arrangement makes it a valuable and versatile building block in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. Simultaneously, the isopropyl and carboxylic acid moieties can be leveraged for further functionalization or to modulate the pharmacokinetic properties of a parent molecule, a common strategy in drug design.[1] Its structural architecture is of particular interest to medicinal chemists aiming to develop novel therapeutic agents.
Commercial Availability and Procurement
This compound is readily available from a range of commercial suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with research-grade material often exceeding 96%.[2] It is important for researchers to note that this compound is associated with at least two CAS numbers in supplier databases: 99070-17-4 and 741698-94-2.[3][4] While 99070-17-4 appears more frequently, cross-verification is recommended during procurement.
Below is a summary of representative commercial suppliers. Pricing and stock levels are subject to change and should be verified directly with the vendor.
| Supplier | CAS Number(s) | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Aldrich Partner) | 99070-17-4 | 96% | 100 MG - 5 G | Distributed via an Aldrich Partner, indicating specialized manufacturing.[2] |
| GIHI CHEMICALS CO., LIMITED | 741698-94-2 | >99% | Bulk quantities available | A China-based manufacturer with ISO and FDA certifications.[5] |
| ChemicalBook Aggregators | 99070-17-4, 741698-94-2 | Varies by supplier | Gram to Kilogram | Lists multiple suppliers, primarily from Asia.[6][7] |
| Advanced ChemBlocks | N/A | High Purity | Research quantities | A specialized supplier of building blocks for drug discovery.[8] |
| Ambeed, Inc. | 99070-17-4 | 96% | Milligram to Gram | Available through distributors like Sigma-Aldrich.[2] |
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design, from reaction setup to purification and formulation.
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.10 g/mol | [3] |
| CAS Number | 99070-17-4 | [2][3] |
| Alternate CAS Number | 741698-94-2 | [4][5] |
| Boiling Point | 326.2 °C at 760 mmHg | [5][6] |
| Density | ~1.445 g/cm³ | [5][6] |
| Flash Point | 151.1 °C | [5][6] |
| pKa (Predicted) | 4.01 ± 0.10 | [4] |
| XLogP3 | 3.3 | [3] |
| Appearance | Solid | [2][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][6] |
| Storage | Sealed in dry, Room Temperature | [2][6] |
Synthesis Pathway and Experimental Protocol
While commercially available, understanding the synthesis of this compound is crucial for process development and for instances where in-house synthesis is required. The most direct and logical approach is the electrophilic aromatic substitution (bromination) of the commercially available precursor, 4-isopropylbenzoic acid.
Retrosynthetic Analysis & Workflow Diagram
The synthesis originates from 4-isopropylbenzoic acid, a readily accessible starting material. The key transformation is a regioselective bromination. The carboxylic acid is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho-, para-directing group. The directing effects are synergistic, strongly favoring the introduction of bromine at the position ortho to the carboxylic acid and meta to the isopropyl group.
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative method. Researchers should perform their own optimization and safety assessments.
-
Reaction Setup: To a solution of 4-isopropylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃, 0.05 eq).
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.1 eq) or elemental bromine (Br₂, 1.1 eq) to the mixture at room temperature. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Materials Science
The utility of this compound lies in its capacity as a versatile intermediate. Its structure is found within more complex molecules that are subjects of patent applications and scientific literature, indicating its role in the development of novel compounds.
-
Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold. For example, similar structures like 4-Amino-3-bromobenzoic acid are used to develop agents that target bacterial ribosomes, suggesting a potential pathway for creating new antibiotics.[9] The core of this compound can be elaborated through reactions at the bromine and carboxylic acid sites to explore a wide chemical space for biological activity.
-
Intermediate in Pharmaceutical Synthesis: It is a key starting material for multi-step syntheses of proprietary drug candidates. Patents often cite related structures in the synthesis of inhibitors for various enzymes or receptors.[3]
-
Materials Science: Substituted benzoic acids are used in the synthesis of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of this molecule could be exploited to create materials with unique optical or electronic properties.
Safety and Handling
As with any brominated organic compound, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, data from analogous compounds like 3-bromobenzoic acid and 4-bromobenzoic acid provide a reliable basis for handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion
This compound is a commercially accessible and highly valuable chemical building block. Its unique substitution pattern provides a strategic advantage for synthetic chemists, particularly in the realm of drug discovery. The straightforward access through multiple commercial vendors, combined with a well-understood synthetic pathway, positions this compound as a key resource for researchers and development professionals aiming to construct complex and novel molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in an R&D setting.
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An In-depth Technical Guide to 3-Bromo-4-isopropylbenzoic Acid: From Synthesis to Pharmaceutical Significance
Foreword: Unveiling a Key Building Block in Modern Chemistry
In the landscape of organic synthesis, certain molecules, while not household names, form the unassuming backbone of significant advancements in medicine and material science. 3-Bromo-4-isopropylbenzoic acid is one such compound. Its strategic placement of a bromine atom and an isopropyl group on a benzoic acid scaffold makes it a versatile intermediate, offering multiple reaction pathways for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its historical synthetic roots to its contemporary applications, particularly in the realm of drug discovery and development. We will delve into the causality behind its synthesis, explore its role as a critical building block, and provide detailed experimental insights for the researchers and scientists working at the forefront of chemical innovation.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis.
| Property | Value |
| CAS Number | 99070-17-4[1] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] |
| Molecular Weight | 243.10 g/mol [1] |
| Boiling Point | 326°C |
| Density | 1.445 g/cm³ |
| Flash Point | 151°C |
| Solubility | Slightly soluble in DMSO and Methanol. |
| Storage | Sealed in dry, room temperature conditions.[2] |
The spectroscopic data for this compound are crucial for its identification and characterization in a laboratory setting.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The aromatic region will display a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will reveal distinct peaks for the carboxyl carbon, the aromatic carbons (including those directly attached to the bromine, isopropyl, and carboxyl groups), and the carbons of the isopropyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid will also be prominent, usually centered around 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Historical Context and Early Synthesis
While a singular "discovery" of this compound is not prominently documented, its synthesis can be placed within the broader context of the exploration of alkyl-substituted benzoic acids in the mid-20th century. A seminal 1968 paper by M. Crawford and V. R. Supanekar in the Journal of the Chemical Society C: Organic detailed the synthesis of a range of isopropylbenzoic acids.[5] This work laid the groundwork for the preparation of various isomers and highlighted methods for their separation and purification. The synthesis of this compound logically follows from the established chemistry of its parent compound, 4-isopropylbenzoic acid.
The general approach to synthesizing substituted benzoic acids during this era involved two key transformations: the introduction of the alkyl group onto an aromatic ring and the subsequent functionalization of the ring or the alkyl group.
Modern Synthetic Methodologies
The contemporary synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the synthesis of the 4-isopropylbenzoic acid precursor followed by regioselective bromination.
Synthesis of the Precursor: 4-Isopropylbenzoic Acid
The preparation of 4-isopropylbenzoic acid is a classic example of electrophilic aromatic substitution followed by oxidation.
The isopropyl group is typically introduced onto the benzene ring via a Friedel-Crafts alkylation reaction.
Caption: Friedel-Crafts alkylation of benzene to form cumene.
Experimental Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane.
-
Addition of Reactants: Benzene is added to the flask. Propylene gas is then bubbled through the solution, or 2-chloropropane is added dropwise from the dropping funnel.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is carefully poured onto ice and acidified with hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield cumene.
Causality of Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water. Therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used.
-
Lewis Acid Catalyst: The Lewis acid polarizes the C-Cl bond in 2-chloropropane or activates the double bond in propylene, generating a carbocation or a carbocation-like species that acts as the electrophile.
-
Acidic Workup: The acidic workup is necessary to break down the complex formed between the Lewis acid and the product, as well as to remove any unreacted aluminum chloride.
The isopropyl group of cumene is then oxidized to a carboxylic acid group.
Caption: Oxidation of cumene to 4-isopropylbenzoic acid.
Experimental Protocol: Oxidation of Cumene
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.
-
Reaction Mixture: Cumene is added to an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring for several hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.
-
Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl), which causes the 4-isopropylbenzoic acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried.
Causality of Experimental Choices:
-
Strong Oxidizing Agent: A powerful oxidizing agent like KMnO₄ is required to oxidize the relatively stable alkyl side chain of the aromatic ring.
-
Heating: The oxidation reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Acidification: 4-Isopropylbenzoic acid is soluble in its salt form (potassium 4-isopropylbenzoate) in the basic reaction mixture. Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.
Regioselective Bromination of 4-Isopropylbenzoic Acid
The final step is the electrophilic aromatic substitution of 4-isopropylbenzoic acid with bromine.
Caption: Bromination of 4-isopropylbenzoic acid.
Experimental Protocol: Bromination of 4-Isopropylbenzoic Acid
-
Reaction Setup: A three-necked flask is equipped with a dropping funnel, a condenser with a gas trap (to capture HBr gas), and a magnetic stirrer.
-
Reaction Mixture: 4-Isopropylbenzoic acid is dissolved in a suitable solvent, such as acetic acid. A catalytic amount of iron filings or iron(III) bromide (FeBr₃) is added.
-
Addition of Bromine: A solution of bromine in acetic acid is added dropwise from the dropping funnel at room temperature.
-
Reaction Conditions: The reaction mixture is stirred until the red-brown color of the bromine disappears. Gentle heating may be applied to drive the reaction to completion.
-
Workup: The reaction mixture is poured into water, and a reducing agent (e.g., sodium bisulfite) is added to quench any unreacted bromine. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Causality of Experimental Choices:
-
Directing Effects: The isopropyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The isopropyl group is an activating group, while the carboxylic acid is a deactivating group. The bromination occurs at the position ortho to the activating isopropyl group and meta to the deactivating carboxylic acid group, leading to the formation of the 3-bromo isomer.
-
Lewis Acid Catalyst: The Lewis acid catalyst polarizes the Br-Br bond, making the bromine a more potent electrophile for the substitution reaction on the deactivated aromatic ring.
-
Recrystallization: This purification technique is essential to remove any isomeric impurities or unreacted starting material, yielding a product of high purity.
The Role of this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility offered by its functional groups. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.
Intermediate in the Synthesis of Febuxostat
One of the notable applications of related bromo-isopropoxy intermediates is in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. While not a direct precursor, the synthesis of Febuxostat involves a 3-bromo-4-isobutoxyphenyl intermediate, highlighting the importance of this substitution pattern in the development of this class of drugs. The synthesis of Febuxostat often involves the construction of a thiazole ring, and the bromo-substituted phenyl moiety is a key component of the final drug structure.
Scaffold for the Development of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are crucial in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases.[6] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[6] The development of selective JAK inhibitors is an active area of research.[5] Substituted benzoic acid derivatives, including those with bromo and alkyl functionalities, serve as important scaffolds for the design and synthesis of novel JAK inhibitors.[5] The specific substitution pattern of this compound can be exploited to achieve desired binding affinities and selectivity profiles for different JAK isoforms.
Future Outlook
The utility of this compound as a synthetic intermediate is well-established. As the demand for more complex and targeted therapeutics continues to grow, the importance of versatile building blocks like this will only increase. Future research may focus on developing more efficient and greener synthetic routes to this compound and its derivatives. Furthermore, its application in the synthesis of novel materials with unique electronic or optical properties remains an area ripe for exploration. The strategic combination of functional groups in this compound ensures its continued relevance in the ever-evolving field of chemical synthesis.
References
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- Ghanta, M. R., et al. (2014).
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Unlocking the Potential of 3-Bromo-4-isopropylbenzoic Acid: A Scaffold for Innovation in Medicinal Chemistry and Materials Science
An In-depth Technical Guide
Abstract
3-Bromo-4-isopropylbenzoic acid is a deceptively simple aromatic carboxylic acid, yet it represents a confluence of chemical functionalities that offer vast, largely untapped potential for advanced research. Its structure combines a carboxylic acid handle for straightforward derivatization, a sterically significant isopropyl group that can probe protein binding pockets, and a strategically placed aryl bromide, a versatile linchpin for modern cross-coupling chemistry. This guide moves beyond the compound's basic properties to provide a forward-looking analysis of its potential applications. We will dissect the molecule's reactive sites, propose concrete research avenues in drug discovery and materials science, and provide exemplary protocols to catalyze the transition from concept to experimentation. This document is intended for researchers, chemists, and drug development professionals seeking novel molecular scaffolds with significant latent value.
Foundational Profile of this compound
Before exploring future applications, a firm understanding of the molecule's fundamental characteristics is essential. This compound (CAS No. 99070-17-4) is a solid at room temperature with a molecular weight of 243.1 g/mol .[1][2] Its structure presents three distinct points for chemical modification, making it a highly versatile building block.
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid | [1] |
| CAS Number | 99070-17-4 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Physical Form | Solid | [2] |
| InChI Key | VLOPEDMMJXCNSH-UHFFFAOYSA-N | [2] |
The true potential of this molecule lies not in its standalone properties, but in the synthetic versatility afforded by its functional groups. The interplay between the carboxylic acid, the aryl bromide, and the aromatic ring itself opens a gateway to a diverse chemical space.
Caption: Core reactivity sites of this compound.
Strategic Research Area I: Medicinal Chemistry & Drug Discovery
Substituted benzoic acids are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The unique combination of substituents on this compound makes it an ideal starting point for generating novel molecular entities with therapeutic potential.
Rationale: A Scaffold for Diversification
-
Aryl Bromide as a Cross-Coupling Hub: The bromine atom is a premier functional handle for transition metal-catalyzed cross-coupling reactions.[5] This allows for the precise and controlled installation of a vast array of chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[6][7]
-
Carboxylic Acid for Amide Library Synthesis: The carboxylic acid can be readily converted to amides. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antifungal and anticancer properties.[8] This functional group provides a reliable route to libraries of compounds for high-throughput screening.
-
Isopropyl Group for Targeting Hydrophobic Pockets: The bulky, hydrophobic isopropyl group can serve as an anchor or probe for hydrophobic pockets within protein targets, potentially enhancing binding affinity and selectivity.
Proposed Research Thrust 1: Synthesis of Novel Anti-proliferative Agents
Marine bromotyrosine alkaloids, which feature a brominated aromatic ring, have demonstrated significant anticancer activities.[9] By using this compound as a synthetic precursor, it is possible to generate novel analogs that mimic these natural products.
Experimental Workflow:
-
Amide Library Synthesis: Couple the carboxylic acid with a diverse set of primary and secondary amines to generate a library of benzamides.
-
Suzuki Coupling for Biaryl Scaffolds: Utilize the aryl bromide to perform Suzuki cross-coupling reactions with various aryl and heteroaryl boronic acids. Biaryl structures are common motifs in kinase inhibitors.[5]
-
In-vitro Screening: Screen the synthesized libraries against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) to identify initial hits.[9]
Caption: Workflow for drug discovery using the target scaffold.
Exemplary Protocol: Suzuki Cross-Coupling
This protocol is a representative example adapted from literature and requires optimization for the specific substrate.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Strategic Research Area II: Advanced Materials
Aromatic carboxylic acids are foundational components in the synthesis of polymers and liquid crystals.[10] The specific geometry and electronic properties of this compound suggest its potential as a monomer for creating novel functional materials.
Rationale: A Building Block for Functional Polymers
-
Monomer for Polyamides and Polyesters: The carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with diamines or diols to form polyamides and polyesters, respectively.
-
Post-Polymerization Modification: The bromine atom provides a site for post-polymerization modification via cross-coupling reactions. This would allow for the synthesis of a base polymer which can then be functionalized with various groups to fine-tune its properties (e.g., solubility, refractive index, conductivity) without needing to re-synthesize the entire polymer from scratch.
-
Liquid Crystal Precursor: The rigid phenyl ring is a classic mesogenic unit. Esterification of the carboxylic acid with various phenols or alcohols could lead to the formation of thermotropic liquid crystals. The bulky isopropyl group and the polarizable bromine atom could influence the resulting mesophases. Related compounds like 4-isopropylbenzoic acid are known precursors for such materials.[10]
Proposed Research Thrust 2: Development of Functional Polyamides
Experimental Workflow:
-
Monomer Synthesis: Convert this compound to 3-bromo-4-isopropylbenzoyl chloride by reacting it with thionyl chloride or oxalyl chloride.
-
Polymerization: Perform an interfacial or low-temperature solution polymerization of the synthesized diacid chloride with a suitable diamine (e.g., hexamethylenediamine or p-phenylenediamine).
-
Characterization: Characterize the resulting polymer's molecular weight (GPC), thermal stability (TGA), and glass transition temperature (DSC).
-
Functionalization: Subject the synthesized polymer to Suzuki or Sonogashira coupling conditions to attach functional moieties to the aromatic backbone via the C-Br bond.
-
Property Analysis: Evaluate the physical and chemical properties of the functionalized polymers and compare them to the parent polymer.
Exemplary Protocol: Amide Bond Formation
This protocol is a representative example for synthesizing discrete molecules for screening or as model systems for polymerization.
-
Activation: Dissolve this compound (1.0 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Coupling Reagents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq.).[9] Stir for 10-15 minutes at 0 °C.
-
Amine Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-15 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water, extract with an appropriate organic solvent, wash the combined organic layers with dilute acid, base, and brine, then dry, concentrate, and purify by column chromatography or recrystallization.
Conclusion
This compound is far more than a simple catalog chemical. It is a versatile and under-explored platform for innovation. The strategic positioning of its three distinct functional handles provides a robust toolkit for synthetic chemists. In medicinal chemistry, it offers a direct route to diverse libraries of novel compounds for screening as potential therapeutics, particularly in oncology. In materials science, it serves as a promising monomer for the construction of functional polymers and liquid crystals, where the aryl bromide allows for unprecedented post-polymerization modification. The research avenues proposed in this guide represent tangible, high-impact opportunities for scientists to leverage this unique scaffold to develop next-generation medicines and materials.
References
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- Organic Letters. Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b02131]
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- The Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02684b]
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- The Journal of Organic Chemistry. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01377]
- Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
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- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [URL: https://www.researchgate.net/publication/372935245_Pharmacological_Potential_of_Benzamide_Analogues_and_their_Uses_in_Medicinal_Chemistry]
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Part 1: Core Understanding of 3-Bromo-4-isopropylbenzoic Acid
An In-depth Technical Guide to 3-Bromo-4-isopropylbenzoic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its advanced applications in medicinal chemistry and materials science. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.
A thorough grasp of the physicochemical properties and synthesis of the parent compound is the foundation for exploring its derivatives and applications.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid with the following key characteristics:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154-158 °C |
| Boiling Point | 335.7±25.0 °C (Predicted) |
| Solubility | Soluble in methanol, other polar organic solvents. |
| pKa | 3.84±0.10 (Predicted) |
Synthesis: Electrophilic Aromatic Substitution
The most common route to this compound is through the direct bromination of 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director; however, the para position is blocked, and the steric hindrance of the bulky isopropyl group directs the incoming electrophile (bromine) to the meta position relative to the carboxylic acid, which is an electron-withdrawing group.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 4-isopropylbenzoic acid.
Materials:
-
4-isopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% (w/v) Aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1.0 eq) in dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq) in portions, followed by the slow addition of a catalytic amount of trifluoroacetic acid.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a 10% aqueous sodium sulfite solution. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Rationale for Reagent Selection:
-
N-Bromosuccinimide (NBS): A safer and more manageable source of electrophilic bromine compared to elemental bromine (Br₂).
-
Trifluoroacetic acid (TFA): A strong acid catalyst that protonates NBS, increasing the electrophilicity of the bromine and accelerating the reaction rate.
Part 2: Synthesis of Key Derivatives
The carboxylic acid moiety of this compound is a gateway to a vast array of derivatives, including esters and amides, which are of significant interest in drug development.
Esterification via Fischer-Speier
Esterification is a fundamental transformation, often employed to modify a compound's polarity and pharmacokinetic profile.
Experimental Protocol: Synthesis of Methyl 3-bromo-4-isopropylbenzoate
-
Setup: Suspend this compound (1.0 eq) in a large excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the mixture, neutralize with saturated sodium bicarbonate solution, and extract the ester into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Amidation via Acid Chloride
Amide bond formation is a cornerstone of medicinal chemistry. A two-step, one-pot synthesis via an acid chloride intermediate is a robust method.
Experimental Protocol: Synthesis of N-substituted 3-bromo-4-isopropylbenzamide
-
Acid Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂) (2.0 eq) to this compound (1.0 eq) and heat gently under reflux.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., DCM). Cool to 0 °C and add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Work-up and Purification: Allow the reaction to warm to room temperature. Upon completion, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer and purify the product by recrystallization or column chromatography.
Caption: Synthetic pathways from this compound to its ester and amide derivatives.
Part 3: Applications in Drug Discovery and Development
The structural motifs within this compound—the halogen atom, the bulky lipophilic group, and the carboxylic acid handle—make it a valuable scaffold in medicinal chemistry.
Role as a Pharmacophore Fragment
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.
-
Lipophilicity and Steric Bulk: The isopropyl group contributes to the molecule's lipophilicity, which can improve membrane permeability. Its steric bulk can also be exploited to probe the topology of binding pockets.
Case Study: CFTR Modulators
Derivatives of this compound have been investigated as potential modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In cystic fibrosis, the most common mutation (ΔF508) causes CFTR to misfold and be prematurely degraded. Corrector molecules aim to rescue this misfolded protein. The 3-bromo-4-isopropylbenzoyl moiety can be a key component of these correctors, with the substituted ring making critical interactions within the protein's nucleotide-binding domains.
Caption: Relationship between the structural features of this compound and their impact on drug design.
Part 4: Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a versatile platform for the construction of complex molecules with tailored properties. Its utility in generating libraries of compounds for high-throughput screening, coupled with the specific physicochemical advantages conferred by its substituents, ensures its continued importance in drug discovery and materials science. Future research will likely focus on leveraging this scaffold in new therapeutic areas and for the creation of novel functional materials. The robust and well-understood chemistry of this compound provides a solid foundation for innovation.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122295, this compound.
- Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences of the United States of America, 101(48), 16789–16794.
An In-depth Technical Guide to the Safe Handling and Synthesis of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for 3-Bromo-4-isopropylbenzoic acid. It is intended to equip researchers and drug development professionals with the necessary knowledge to safely handle and utilize this compound in a laboratory setting. This document emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established scientific literature.
Compound Profile and Hazard Identification
This compound (C₁₀H₁₁BrO₂) is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and an isopropyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 99070-17-4 | [1][2] |
| Molecular Weight | 243.10 g/mol | [1] |
| Physical Form | Solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Hazard Identification:
According to the Safety Data Sheet (SDS) provided by Ambeed, Inc. through Sigma-Aldrich, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .[3]
Prudent Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety protocols are mandatory when handling this compound. The following PPE and handling procedures are based on established best practices for halogenated aromatic compounds and carboxylic acids.
Personal Protective Equipment (PPE) Protocol:
| Protection Type | Specification | Rationale and Causality |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin | Nitrile rubber gloves (ensure appropriate thickness and breakthrough time), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[3] |
Engineering Controls and Work Practices:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are critical in case of accidental exposure.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[4] |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5] |
Synthesis of this compound: A Protocol with Integrated Safety
The synthesis of this compound typically involves the electrophilic bromination of 4-isopropylbenzoic acid. The regioselectivity of this reaction is directed by the activating, ortho-, para-directing isopropyl group and the deactivating, meta-directing carboxylic acid group. The bromine atom is directed to the position ortho to the isopropyl group and meta to the carboxylic acid group.
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol (Adapted from general bromination procedures for aromatic compounds):
Disclaimer: This protocol is a general method adapted for the synthesis of this compound and should be thoroughly evaluated and optimized by the researcher. It is based on established procedures for the bromination of aromatic compounds.
Materials:
-
4-isopropylbenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Zinc dust (catalyst)
-
Iodine (catalyst)
-
Ice-cold water
-
Appropriate recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 4-isopropylbenzoic acid. Add a catalytic amount of zinc dust and iodine.
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Bromine Addition: With continuous stirring, add an excess of bromine dropwise from the dropping funnel. CAUTION: Bromine is highly corrosive, toxic, and volatile. This step must be performed in a chemical fume hood with appropriate PPE.
-
Reaction: Heat the reaction mixture on a steam bath with continuous stirring for several hours.
-
Work-up: After the reaction is complete, evaporate the solution under reduced pressure until near dryness.
-
Precipitation: Treat the residue with ice-cold water. The solid product should precipitate out.
-
Filtration and Washing: Filter the solid product, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid catalyst such as FeBr₃, or a combination of zinc dust and iodine (which in situ generates a Lewis acidic species), is used to polarize the Br-Br bond, making the bromine a stronger electrophile for the aromatic substitution reaction.
-
Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants but does not react with bromine under the reaction conditions.
-
Excess Bromine: An excess of bromine is often used to ensure the complete conversion of the starting material.
-
Heating: Heating the reaction mixture increases the rate of the electrophilic aromatic substitution.
-
Work-up with Water: The addition of water quenches the reaction and precipitates the organic product, which is sparingly soluble in water.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Characterization Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons, the isopropyl group protons, and the carboxylic acid proton. The integration and splitting patterns will be consistent with the structure of the product.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretching vibrations.
Spectral data for this compound can be found on resources like ChemicalBook for comparison.[6]
Storage and Disposal
Storage:
This compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[3] It should be stored away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.
-
Containerization: Use a designated, properly labeled waste container for this compound and any contaminated materials.
-
Institutional Procedures: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection.
Logical Relationships and Workflows
Safe Handling Workflow:
A logical workflow for the safe handling of this compound.
References
- PubChem. This compound. [Link]
- PrepChem.
- Filo. Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.[Link]
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- 4. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.[2][3] These structural motifs are prevalent in a vast array of biologically active compounds and approved drugs.
This guide focuses on a specific, high-value substrate: 3-bromo-4-isopropylbenzoic acid . This molecule is a versatile building block, combining three key features: an aryl bromide handle for the Suzuki coupling, a carboxylic acid group for further derivatization or for its role in pharmacophore design, and an isopropyl group which can influence lipophilicity and metabolic stability. The products of its coupling, substituted 4-isopropyl-biphenyl-3-carboxylic acids, are of significant interest in drug discovery programs targeting a range of therapeutic areas, from anti-inflammatory to anticancer agents.[4]
This document provides a detailed exploration of the mechanistic underpinnings of the Suzuki reaction, followed by robust, field-proven protocols for the successful coupling of this compound with various arylboronic acids. We will delve into the rationale behind the choice of catalysts, bases, and solvent systems, offering a comprehensive guide for both novice and experienced researchers.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of a base is crucial for the activation of the organoboron species, facilitating the key transmetalation step.[2]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[1] Aryl bromides, such as our substrate, offer a good balance of reactivity and stability.
-
Transmetalation : This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. The base (e.g., K₂CO₃, K₃PO₄) reacts with the arylboronic acid to form a more nucleophilic boronate "ate" complex. This activated species then exchanges its aryl group with the bromide on the Pd(II) complex.
-
Reductive Elimination : The final step involves the coupling of the two organic moieties attached to the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Below is a visual representation of this catalytic process.
Sources
The Versatile Virtuoso: Harnessing 3-Bromo-4-isopropylbenzoic Acid in Modern Synthetic Chemistry
Abstract
In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. 3-Bromo-4-isopropylbenzoic acid has emerged as a highly versatile and valuable building block, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of its applications, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Furthermore, we will illustrate its practical application in the synthesis of a key intermediate for a novel therapeutic agent.
Introduction: Unveiling a Strategic Synthetic Intermediate
This compound, with the chemical formula C₁₀H₁₁BrO₂ and CAS number 99070-17-4, is a substituted aromatic carboxylic acid that has garnered significant attention as a key intermediate in organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its functional groups: a carboxylic acid amenable to a wide range of transformations, and a bromine atom positioned on the aromatic ring, which serves as a prime handle for palladium-catalyzed cross-coupling reactions.[3] The presence of the isopropyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of the final products. This unique combination of features makes it an ideal starting material for the synthesis of a diverse array of compounds, from pharmaceuticals to agrochemicals and advanced materials.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol [4] |
| CAS Number | 99070-17-4[4] |
| Appearance | White to off-white solid |
| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid[4] |
The Power of Palladium: Cross-Coupling Reactions
The bromine atom on the this compound scaffold is readily activated by palladium catalysts, enabling a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are the cornerstone of modern synthetic chemistry, allowing for the modular and efficient assembly of complex molecules.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is exceptionally tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The choice of base is crucial for the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[7] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important motifs in many natural products and functional materials.
Mechanism Insight: The Sonogashira reaction proceeds via a dual catalytic cycle. The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[7] Reductive elimination then yields the final product.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper co-catalyst (e.g., CuI, 4-10 mol%), and the base (e.g., triethylamine, 3.0 equiv.).
-
Solvent and Alkyne Addition: Add an anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 3-24 hours, monitoring by TLC or LC-MS.[7]
-
Work-up: Upon completion, dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[8] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the production of fine chemicals and pharmaceuticals.
Mechanism Insight: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Protocol 3: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Mechanism Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Application in Medicinal Chemistry: Synthesis of a TRPA1 Antagonist Intermediate
Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel that has emerged as a promising therapeutic target for the treatment of pain, inflammation, and respiratory diseases.[5] The development of potent and selective TRPA1 antagonists is an active area of research. This compound serves as an excellent starting material for the synthesis of novel TRPA1 antagonist scaffolds.
The following scheme illustrates a plausible synthetic route to a key intermediate for a TRPA1 antagonist, leveraging a Suzuki-Miyaura coupling with this compound.
Caption: Synthetic scheme for a TRPA1 antagonist intermediate.
This synthetic strategy highlights the modularity and efficiency that this compound brings to the drug discovery process. By employing well-established cross-coupling methodologies, complex and diverse libraries of potential drug candidates can be rapidly assembled and screened for biological activity.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its strategic placement of a bromine atom and a carboxylic acid on a substituted benzene ring provides chemists with a robust platform for the construction of complex molecules through a variety of high-yielding and functional-group-tolerant reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate in their pursuit of novel therapeutics and advanced materials.
References
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The Versatility of 3-Bromo-4-isopropylbenzoic Acid in Modern Organic Synthesis
An Application Note for Synthetic Chemists
Authored by: A Senior Application Scientist
Introduction
3-Bromo-4-isopropylbenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a pivotal building block in the synthesis of complex organic molecules. Its structure is primed for sequential or orthogonal functionalization, featuring a carboxylic acid group amenable to standard transformations and a strategically placed bromine atom on the aromatic ring, ideal for modern cross-coupling reactions. This unique combination makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the biological activity and physical properties of target molecules.
This technical guide provides in-depth, field-proven protocols for key transformations involving this compound. The focus is not merely on the procedural steps but on the underlying chemical principles and the rationale behind the selection of reagents and conditions, empowering researchers to adapt and troubleshoot these reactions effectively.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is fundamental to safe and successful experimentation.
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid | [1] |
| CAS Number | 99070-17-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, room temperature conditions | [2][4] |
Safety Information: Researchers must consult the full Safety Data Sheet (SDS) before handling.
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Core Synthetic Protocols
The reactivity of this compound can be harnessed at two primary sites: the aryl bromide and the carboxylic acid. The following protocols detail common, high-utility transformations at both positions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] It enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[6][7] In this protocol, the bromine atom of this compound is coupled with an arylboronic acid.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][9] The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction.
General Reaction Pathways for this compound
Caption: Key synthetic routes from this compound.
Detailed Protocol: Synthesis of 4-isopropyl-3-phenylbenzoic acid
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 243.10 | 1.00 g | 4.11 | 1.0 |
| Phenylboronic acid | 121.93 | 0.60 g | 4.93 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 237 mg | 0.205 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.31 g | 12.33 | 3.0 |
| Toluene | - | 20 mL | - | - |
| Water (degassed) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.11 mmol), phenylboronic acid (0.60 g, 4.93 mmol), and tetrakis(triphenylphosphine)palladium(0) (237 mg, 0.205 mmol).
-
Solvent Addition: Add toluene (20 mL) and a 2M aqueous solution of sodium carbonate (1.31 g in ~6.2 mL of water, ensure it's fully dissolved and added to the remaining water for a total of 10 mL).
-
Scientist's Note: The biphasic solvent system (toluene/water) is common for Suzuki reactions. The base (Na₂CO₃) is dissolved in the aqueous phase and is crucial for activating the boronic acid to form the boronate species required for transmetalation.[8]
-
-
Inert Atmosphere: Seal the flask with a septum, and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Scientist's Note: The Pd(0) catalyst is sensitive to oxidation. Removing dissolved oxygen is critical to prevent catalyst deactivation and ensure a high yield.
-
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with 30 mL of ethyl acetate.
-
Acidification & Extraction: Carefully add 1 M HCl to the aqueous layer until the pH is ~2-3. This protonates the carboxylate product, making it soluble in the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Scientist's Note: The product is a carboxylic acid. Acidification ensures it is in its neutral form, maximizing its partitioning into the organic solvent during extraction.
-
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Scientist's Note: Washing with brine helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the final product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging for aryl halides.[10][11] This reaction allows for the synthesis of N-aryl derivatives, which are common in medicinal chemistry.
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[10] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often essential for high catalytic activity.[12]
Detailed Protocol: Synthesis of 3-amino-4-isopropylbenzoic acid derivative
General Experimental Workflow for Cross-Coupling
Caption: Standard workflow for a typical cross-coupling reaction.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 243.10 | 500 mg | 2.06 | 1.0 |
| Morpholine | 87.12 | 215 mg (0.22 mL) | 2.47 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 38 mg | 0.041 | 0.02 |
| XPhos | 476.65 | 59 mg | 0.124 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 277 mg | 2.88 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (500 mg, 2.06 mmol), Pd₂(dba)₃ (38 mg, 0.041 mmol), XPhos (59 mg, 0.124 mmol), and sodium tert-butoxide (277 mg, 2.88 mmol).
-
Scientist's Note: The carboxylic acid proton can react with the strong base (NaOtBu). Using excess base ensures deprotonation of both the acid and the amine N-H (if a primary/secondary amine is used) and facilitates the catalytic cycle. NaOtBu is a strong, non-nucleophilic base ideal for this reaction.[13]
-
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (0.22 mL, 2.47 mmol) via syringe.
-
Inert Atmosphere: Seal the tube and purge with argon for 5 minutes.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Acidification & Extraction: Transfer to a separatory funnel and acidify the aqueous layer with 1 M HCl to a pH of ~5-6. Extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography on silica gel to obtain the desired N-aryl product.
Protocol 3: Amide Bond Formation via Acid Chloride
This protocol focuses on the transformation of the carboxylic acid moiety. Converting the carboxylic acid to a more reactive acid chloride is a classic and robust method for forming amide bonds, which are fundamental linkages in countless pharmaceutical agents.[14]
Mechanistic Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chlorosulfite intermediate. A chloride ion then displaces the chlorosulfite group in an Sₙi-type mechanism, releasing SO₂ and HCl gas and forming the acyl chloride. This highly reactive species is then readily attacked by an amine nucleophile to form the stable amide bond.
Detailed Protocol: Synthesis of 3-Bromo-N-cyclohexyl-4-isopropylbenzamide
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 243.10 | 1.00 g | 4.11 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.60 mL | 8.22 | 2.0 |
| Dichloromethane (DCM, anhydrous) | - | 20 mL | - | - |
| Cyclohexylamine | 99.17 | 0.55 mL | 4.93 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.15 mL | 8.22 | 2.0 |
Procedure:
Step 1: Formation of the Acid Chloride
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.11 mmol) and anhydrous DCM (10 mL).
-
Reagent Addition: Add thionyl chloride (0.60 mL, 8.22 mmol) dropwise at room temperature. Add one drop of anhydrous DMF as a catalyst.
-
Scientist's Note: A catalytic amount of DMF accelerates the formation of the acid chloride via the Vilsmeier-Haack reagent.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation: Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM (10 mL) in a flask under nitrogen and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve cyclohexylamine (0.55 mL, 4.93 mmol) and triethylamine (1.15 mL, 8.22 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cold acid chloride solution over 15 minutes.
-
Scientist's Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[15] The reaction is performed at 0 °C to control the exothermic reaction between the highly reactive acid chloride and the amine.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC for the disappearance of the acid chloride (or amine).
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.
References
- This compound | C10H11BrO2 | CID 18925780 - PubChem. (URL: [Link])
- 4-BroMo-3-isopropylbenzoic acid - ChemBK. (URL: [Link])
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- SYNTHESIS AND BIOCIDAL SCREENING OF BROMO SUBSTITUTED AND N-SUBSTITUTED 4-BIPHENYL ACETAMIDES DERIV
- SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Global Journal of Engineering Science and Research Management. (URL: [Link])
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])
- The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
- Palladium-catalyzed Buchwald-Hartwig amination -
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI. (URL: [Link])
- US4990705A - Preparation of 4-bromobiphenyl - Google P
- Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])
- Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Request PDF - ResearchG
- Suzuki Coupling Mechanism and Applic
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (URL: [Link])
- EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google P
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- Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Semantic Scholar. (URL: [Link])
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. (URL: [Link])
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The Strategic Role of 3-Bromo-4-isopropylbenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-4-isopropylbenzoic acid has emerged as a key intermediate, offering a unique combination of functionalities that medicinal chemists can exploit to fine-tune the properties of drug candidates. Its substituted phenyl ring provides a rigid scaffold, while the bromo, isopropyl, and carboxylic acid groups offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a crucial component in the synthesis of targeted therapies, with a particular focus on its incorporation into potent enzyme inhibitors. Through an in-depth analysis of its physicochemical properties and a review of its synthetic utility, these notes aim to provide researchers with the foundational knowledge and practical protocols necessary to leverage this valuable building block in their drug discovery endeavors.
Physicochemical Properties and Design Rationale
The strategic placement of the bromo and isopropyl groups on the benzoic acid scaffold is not arbitrary; it is a deliberate design choice rooted in the principles of medicinal chemistry. Understanding the individual and synergistic contributions of these functionalities is key to appreciating the value of this compound.
| Property | Value | Source |
| CAS Number | 99070-17-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid | [1] |
| LogP | 3.3 | [1] |
| Appearance | Solid |
The Strategic Importance of the 3-Bromo Substituent
The introduction of a bromine atom at the meta-position to the carboxylic acid offers several advantages in drug design:[3][4][5]
-
Enhanced Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.[3]
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the final drug molecule.[4]
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can contribute to enhanced binding affinity and selectivity.[5]
-
Synthetic Handle: The bromo group serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.
The Role of the 4-Isopropyl Group
The isopropyl group at the para-position also plays a crucial role in modulating the properties of the molecule:
-
Hydrophobic Interactions: The bulky and hydrophobic nature of the isopropyl group can facilitate strong van der Waals interactions with hydrophobic pockets within the active site of a target enzyme or receptor.
-
Increased Potency: By occupying a specific hydrophobic region, the isopropyl group can significantly contribute to the overall binding affinity and potency of the drug candidate.
-
Modulation of Solubility: The isopropyl group can influence the overall solubility of the molecule, which is a critical parameter for drug formulation and bioavailability.[6][7]
Applications in Medicinal Chemistry: A Focus on Xanthine Oxidase Inhibitors
One of the most prominent applications of this compound and its derivatives is in the development of xanthine oxidase (XO) inhibitors. XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9] Overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout.[10]
Febuxostat , a potent and selective non-purine XO inhibitor, serves as a prime example. While Febuxostat itself contains a 3-cyano-4-isobutoxyphenyl group, the 3-bromo-4-isopropylphenyl moiety is a closely related and highly relevant scaffold for the design of novel XO inhibitors.[10][11] The structural similarities highlight the potential of this compound as a starting point for the synthesis of new-generation XO inhibitors with potentially improved properties.
The general structure of many XO inhibitors based on this scaffold involves the coupling of the benzoic acid with a thiazole or other heterocyclic moiety. The 3-bromo and 4-isopropyl groups on the phenyl ring are crucial for potent inhibition of the enzyme.
Caption: Inhibition of Xanthine Oxidase by a this compound derivative.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent elaboration into a key intermediate for potential XO inhibitors.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective bromination of 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, bromination is favored at the less hindered ortho position (position 3).
Materials:
-
4-Isopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add trifluoroacetic acid (2.0 eq) to the solution.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium sulfite solution to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
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Application Notes and Protocols: 3-Bromo-4-isopropylbenzoic Acid in Materials Science
Introduction: Unlocking the Potential of a Versatile Building Block
3-Bromo-4-isopropylbenzoic acid is a bifunctional aromatic compound that, while not possessing intrinsic material properties, serves as a highly versatile precursor for the synthesis of advanced materials. Its unique substitution pattern—a carboxylic acid, a bromine atom, and an isopropyl group—offers a powerful toolkit for chemists and materials scientists. The carboxylic acid group provides a handle for esterification, amidation, and coordination to metal centers. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropyl group, while seemingly simple, imparts solubility and can influence the packing of molecules in the solid state.
This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed experimental protocols for its derivatization and use in the synthesis of liquid crystal precursors, polymerizable monomers, and as a linker in metal-organic frameworks (MOFs).
Core Concepts: The Reactivity of this compound
The utility of this compound in materials science stems from the distinct reactivity of its functional groups. Understanding these reactions is key to designing novel materials.
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, and acid chlorides. In the context of materials, it is particularly important for forming hydrogen bonds, a key interaction in the formation of liquid crystals, and for coordinating to metal ions to create Metal-Organic Frameworks (MOFs).
-
Bromo Group: The bromine atom on the aromatic ring is an excellent leaving group in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the formation of C-C bonds, enabling the synthesis of biaryl compounds and other complex structures that can serve as backbones for polymers or as mesogenic cores in liquid crystals.[1][2][3][4]
-
Isopropyl Group: This bulky alkyl group can enhance the solubility of the molecule and its derivatives in organic solvents. In the solid state, it can disrupt close packing, which can be advantageous in tuning the properties of liquid crystals or creating porosity in MOFs.
Application I: Synthesis of Liquid Crystal Precursors
Calamitic (rod-like) liquid crystals often consist of a rigid core with flexible terminal chains.[5][6][7][8] this compound can be elaborated into such structures through a two-step process: a Suzuki coupling to create a biphenyl core, followed by esterification to introduce a flexible alkyl chain.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details the synthesis of 4'-methoxy-3-isopropylbiphenyl-4-carboxylic acid, a precursor for a potential liquid crystal.
Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (in this case, 4-methoxyphenylboronic acid) with an organic halide (this compound).[1][2][3][4] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and acidify with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
-
¹H and ¹³C NMR spectroscopy to confirm the structure of the biphenyl product.
-
Mass spectrometry to determine the molecular weight.
-
Melting point analysis.
Protocol 2: Esterification for Liquid Crystal Synthesis
This protocol describes the esterification of the biphenyl carboxylic acid with a long-chain alcohol to produce a potential liquid crystal.
Procedure:
-
Dissolve the biphenyl carboxylic acid from Protocol 1 (1.0 eq) and a long-chain alcohol (e.g., 1-octanol, 1.5 eq) in dry dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Characterization of Liquid Crystalline Properties:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures.
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of liquid crystalline phases.
Application II: Synthesis of Polymerizable Monomers
This compound is not directly polymerizable under standard conditions. However, it can be chemically modified to introduce a polymerizable group, such as a vinyl group, which can then undergo polymerization.
Protocol 3: Introduction of a Vinyl Group via Stille Coupling
This protocol outlines a method to synthesize 3-vinyl-4-isopropylbenzoic acid.
Reaction Principle: The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide. In this case, vinyltributyltin is used to introduce the vinyl group.
Materials:
-
This compound methyl ester (prepared by standard esterification)
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Experimental Workflow:
Caption: Workflow for Vinyl Monomer Synthesis.
Procedure:
-
Esterification: First, protect the carboxylic acid as a methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Stille Coupling: In a flame-dried flask under a nitrogen atmosphere, dissolve the methyl 3-bromo-4-isopropylbenzoate (1.0 eq) in anhydrous toluene.
-
Add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture to 100 °C for 12 hours.
-
Cool to room temperature and purify the crude product by column chromatography to obtain the vinylated ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify the resulting 3-vinyl-4-isopropylbenzoic acid.
This monomer can then be polymerized using techniques such as free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Application III: Linker for Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it a suitable organic linker for the synthesis of MOFs.[9][10][11][12][13][14] The bromo and isopropyl functional groups will be directed into the pores of the MOF, potentially imparting unique properties for gas sorption or catalysis.
Protocol 4: Solvothermal Synthesis of a MOF
This protocol provides a general procedure for the synthesis of a hypothetical MOF using this compound as the organic linker and a metal salt.
Reaction Principle: Solvothermal synthesis involves heating a solution of the metal salt and the organic linker in a sealed container. The high temperature and pressure facilitate the crystallization of the MOF.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave
Experimental Workflow:
Caption: General Workflow for Solvothermal MOF Synthesis.
Procedure:
-
In a glass vial, dissolve this compound and the chosen metal salt (e.g., in a 1:1 molar ratio) in DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a Teflon-lined autoclave and seal it.
-
Place the autoclave in an oven preheated to a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration and wash it with fresh DMF.
-
To remove residual DMF from the pores, immerse the crystals in a volatile solvent like chloroform for several days, replacing the solvent periodically.
-
Activate the MOF by heating it under a dynamic vacuum to remove the solvent molecules from the pores.
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore volume.
Quantitative Data Summary
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₁BrO₂ | 243.10[15] | 99070-17-4[15] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of advanced materials. Its bifunctional nature allows for a modular approach to the design of liquid crystals, polymers, and metal-organic frameworks. The protocols provided herein serve as a foundation for researchers to explore the potential of this compound in their own materials science endeavors. With careful experimental design and thorough characterization, this compound can be a key component in the development of next-generation materials with tailored properties.
References
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- First mesomorphic and DFT characterizations for 3- (or 4-)
- Halogen-Bonded Liquid Crystals - White Rose Research Online. (URL: [Link])
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- Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (URL: [Link])
- The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
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- Functional end groups for polymers prepared using ring-opening metathesis polymeriz
- Porous Metal-Organic Frameworks Based on 3,6-Bis(4-benzoic acid)-N-(4-benzoic acid)
- Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites - Institutionelles Repositorium der Leibniz Universität Hannover. (URL: [Link])
- Functionalization of materials` backbone - WUTTKEGROUP - Stefan Wuttke. (URL: [Link])
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Derivatization of the Carboxylic Acid Group of 3-Bromo-4-isopropylbenzoic Acid: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of the carboxylic acid group of 3-Bromo-4-isopropylbenzoic acid. This molecule is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The ability to efficiently convert its carboxylic acid moiety into esters, amides, and acyl chlorides is crucial for the construction of more complex molecular architectures. This document outlines three primary derivatization strategies: Fischer-Speier Esterification, amidation via carbodiimide coupling, and conversion to the corresponding acyl chloride. Each section includes a discussion of the underlying chemical principles, step-by-step experimental procedures, and a summary of expected outcomes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement these transformations in a laboratory setting.
Introduction: The Significance of this compound Derivatization
This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. The presence of the bromo, isopropyl, and carboxylic acid functional groups provides multiple handles for chemical modification, making it a valuable scaffold for the development of novel compounds with potential biological activity. The derivatization of the carboxylic acid group is a fundamental step in harnessing the synthetic potential of this molecule. By converting the carboxylic acid into esters, amides, or acyl chlorides, chemists can readily introduce a wide range of molecular fragments, thereby accessing diverse chemical space in the pursuit of new therapeutic agents and other functional molecules.
The choice of derivatization strategy is dictated by the desired final product and the compatibility of the reaction conditions with other functional groups present in the molecule. This guide will explore three of the most common and reliable methods for the derivatization of this compound, providing both the theoretical framework and practical guidance for their execution.
Core Principles of Carboxylic Acid Derivatization
The derivatization of a carboxylic acid hinges on the activation of the carboxyl group. The hydroxyl (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by alcohols or amines generally inefficient.[1] Therefore, the primary goal of any derivatization strategy is to convert the -OH group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution.[1][2]
The methods described in this guide achieve this activation through different mechanisms:
-
Esterification (Fischer-Speier): This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by an alcohol.[3][4]
-
Amidation (Carbodiimide Coupling): Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then readily attacked by an amine to form the amide bond.
-
Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride.[6][7] The chloride ion is an excellent leaving group, making the acyl chloride susceptible to attack by a wide range of nucleophiles.
Experimental Protocols
Protocol 1: Esterification via Fischer-Speier Reaction
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[8] The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[3][8]
Workflow for Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of the anhydrous alcohol (e.g., 20 eq), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases. This step neutralizes the unreacted carboxylic acid and the acid catalyst.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester. The crude product can be further purified by column chromatography on silica gel or by distillation.
Protocol 2: Amidation using EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents allows for the efficient synthesis of amides under mild conditions.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in combination with an additive like 1-Hydroxybenzotriazole (HOBt), effectively suppresses side reactions and minimizes racemization.[5]
Workflow for Amidation with EDC/HOBt
Caption: Workflow for the amidation of this compound using EDC/HOBt.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent, such as DMF or DCM.
-
Activation: Cool the mixture to 0°C in an ice bath and stir for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: To the reaction mixture, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of 3-Bromo-4-isopropylbenzoyl Chloride
Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other carboxylic acid derivatives.[7] Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which should be handled in a well-ventilated fume hood.
Workflow for Acyl Chloride Formation
Caption: Workflow for the synthesis of 3-Bromo-4-isopropylbenzoyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride) connected to a gas trap
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The condenser should be fitted with a drying tube and an outlet to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The reaction is typically complete within 1-3 hours, and its progress can be monitored by the cessation of gas evolution.[7]
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
Purification: The crude 3-Bromo-4-isopropylbenzoyl chloride is then purified by vacuum distillation.
Data Presentation: Comparative Summary
The following table provides a comparative summary of the three derivatization methods discussed. The values for yield and reaction time are representative and may vary depending on the specific substrate and reaction conditions.
| Method | Derivative | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | Ester | Alcohol, H₂SO₄ | 70-90% | 2-8 h | Cost-effective, simple procedure | Requires excess alcohol, equilibrium reaction |
| Amidation (EDC/HOBt) | Amide | EDC, HOBt, Amine, DIPEA | 80-95% | 4-16 h | Mild conditions, high yields, broad substrate scope | More expensive reagents, requires purification from byproducts |
| Acyl Chloride Formation | Acyl Chloride | SOCl₂ | >90% | 1-3 h | Produces a highly reactive intermediate, high yield | Harsh reagent, generates corrosive byproducts |
Conclusion
The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of a wide range of complex molecules. This guide has provided detailed protocols for three fundamental transformations: esterification, amidation, and acyl chloride formation. Each method offers distinct advantages and is suited for different synthetic strategies. By understanding the principles behind each reaction and following the outlined procedures, researchers can effectively and efficiently modify this versatile building block to advance their research and development goals.
References
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- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
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- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. ResearchGate.
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- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
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- MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI.
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-4-isopropylbenzoic Acid Derivatives
Introduction: The Significance of 3-Bromo-4-isopropylbenzoic Acid Derivatives in Medicinal Chemistry
This compound and its derivatives are pivotal structural motifs in modern drug discovery and development. The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropyl group and the carboxylic acid moiety offer opportunities for modulating physicochemical properties such as lipophilicity and for introducing further diversity through esterification and amidation. These features make this scaffold a valuable building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
This comprehensive guide provides detailed protocols and critical insights into the scale-up synthesis of this compound and its ester and amide derivatives. The methodologies described herein are designed to be robust, scalable, and safe, addressing the common challenges encountered in transitioning from laboratory-scale synthesis to pilot plant and manufacturing scales.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the target molecule begins with the readily available starting material, 4-isopropylbenzoic acid. The key transformation is the regioselective bromination of the aromatic ring to introduce a bromine atom at the 3-position.
Synthetic Strategy and Mechanistic Considerations
The directing effects of the substituents on the benzene ring govern the regioselectivity of the electrophilic aromatic bromination. The isopropyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. In this case, the activating effect of the isopropyl group at the 4-position directs the incoming electrophile (bromonium ion) to the positions ortho to it, which are the 3- and 5-positions. Due to steric hindrance from the bulky isopropyl group, bromination is favored at the less hindered 3-position.
To achieve high regioselectivity and yield, the choice of brominating agent and reaction conditions is critical. While molecular bromine (Br₂) can be used, its handling on a large scale poses significant safety hazards.[1] A safer and often more selective alternative is the use of N-Bromosuccinimide (NBS) in the presence of an acid catalyst.[2][3] The acid catalyst enhances the electrophilicity of the bromine atom in NBS, facilitating the electrophilic substitution.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[4]
Materials:
-
4-Isopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid (glacial)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 4-isopropylbenzoic acid (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Reagent Addition: Stir the mixture at room temperature until the solid dissolves. Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution. In a separate beaker, dissolve N-Bromosuccinimide (1.05-1.1 eq) in glacial acetic acid and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine.
-
Extraction and Neutralization: Extract the product into ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid and acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
| Parameter | Value |
| Starting Material | 4-Isopropylbenzoic Acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Glacial Acetic Acid |
| Typical Yield | 80-90% |
| Purity (after recrystallization) | >98% |
Table 1: Summary of the synthesis of this compound.
Part 2: Synthesis of this compound Derivatives
The carboxylic acid functionality of this compound allows for straightforward derivatization to esters and amides, which are common in pharmaceutical compounds.
Esterification
Fischer-Speier esterification is a reliable method for converting carboxylic acids to esters, especially with primary and secondary alcohols.[5] This acid-catalyzed reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction to completion.[6]
This protocol outlines the synthesis of methyl 3-bromo-4-isopropylbenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane.
-
Extraction and Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid and the catalyst. Wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude methyl 3-bromo-4-isopropylbenzoate by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation.[7]
| Derivative | Alcohol | Catalyst | Typical Yield | Purity |
| Methyl Ester | Methanol | H₂SO₄ | 85-95% | >98% |
| Ethyl Ester | Ethanol | H₂SO₄ | 85-95% | >98% |
Table 2: Summary of esterification reactions.
Amidation
Amide bond formation is a cornerstone of medicinal chemistry. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.[8][9]
This two-step protocol describes the synthesis of an N-alkyl/aryl amide of this compound.
Step 1: Formation of 3-Bromo-4-isopropylbenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Bromo-4-isopropylbenzoyl chloride is often used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Crude 3-Bromo-4-isopropylbenzoyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the amine solution to 0 °C and add a solution of the crude 3-Bromo-4-isopropylbenzoyl chloride in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or flash column chromatography.
| Derivative | Amine | Coupling Method | Typical Yield | Purity |
| N-Benzylamide | Benzylamine | Acyl Chloride | 80-90% | >98% |
| N-Cyclohexylamide | Cyclohexylamine | Acyl Chloride | 80-90% | >98% |
Table 3: Summary of amidation reactions.
Part 3: Scale-Up Considerations and Process Safety
Transitioning the synthesis of this compound and its derivatives from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[10]
Bromination
The electrophilic aromatic bromination is an exothermic reaction and poses the most significant safety risks in this synthetic sequence.
-
Thermal Hazard Analysis: A thorough thermal hazard analysis, including reaction calorimetry, is essential to understand the heat of reaction and the potential for thermal runaway.[11] This data is crucial for designing an appropriate cooling system for the reactor.
-
Reagent Addition Control: The controlled addition of the brominating agent (e.g., a solution of NBS) is critical to manage the reaction exotherm. On a large scale, this is typically achieved using a dosing pump with a well-defined addition rate.
-
Quenching Strategy: A robust and scalable quenching procedure for any unreacted bromine is necessary. The use of a sodium thiosulfate solution is a common and effective method.
-
Material Compatibility: Bromine and acidic reaction mixtures can be corrosive. The reactor and associated equipment must be constructed from compatible materials, such as glass-lined steel.
Derivatization Reactions
-
Acyl Chloride Formation: The reaction with thionyl chloride generates HCl and SO₂ gases, which are corrosive and toxic. A scrubber system must be in place to neutralize these off-gases.
-
Amide Coupling: The work-up for the amidation reaction involves extractions and washes. On a large scale, efficient phase separation is important to minimize product loss and solvent usage.
| Challenge | Mitigation Strategy |
| Exothermic Bromination | Reaction calorimetry, controlled reagent addition, efficient reactor cooling. |
| Handling of Bromine/NBS | Use of closed systems, personal protective equipment (PPE), and engineered controls. Consider in-situ generation of bromine for enhanced safety.[1] |
| Corrosive Reagents | Use of appropriate materials of construction for reactors and transfer lines. |
| **Toxic Off-gases (HCl, SO₂) ** | Installation of a scrubber system to neutralize acidic gases. |
| Impurity Profile | Process optimization to minimize side reactions, development of robust analytical methods for impurity tracking. |
Table 4: Common scale-up challenges and mitigation strategies.
Conclusion
The scale-up synthesis of this compound and its derivatives is a multi-step process that requires careful planning and execution. By understanding the underlying reaction mechanisms, implementing robust and well-defined protocols, and proactively addressing safety and scale-up challenges, researchers and drug development professionals can efficiently and safely produce these valuable intermediates for the advancement of pharmaceutical research. The protocols and insights provided in this guide serve as a solid foundation for the successful scale-up of this important class of compounds.
References
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- Myers, A. G., Siegel, D. R., Buzard, D. J., & Charest, M. G. (2001). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. Organic Letters, 3(18), 2923–2926. [Link]
- Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. (n.d.). Quick Company.
- Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
- Hosoya, M., Ishibashi, K., Ohara, T., Mori, A., & Okano, K. (2024). Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. Request PDF.
- Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019).
- Lab5 procedure esterification. (n.d.).
- Nielsen, M. K., Uggerud, E., & Taaning, R. H. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
- Li, G., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry, 36(11), 1053-1056.
- Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.
- Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction.
- Gunturu, S., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9349-9354. [Link]
- Smith, C. J., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Chemistry – A European Journal, 27(64), 18188-18195. [Link]
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- N-Bromosuccinimide. (2019, July 6). Wikipedia.
- Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(11), 7436–7443. [Link]
- N-Bromosuccinimide. (2019, July 6). Wikipedia.
- Synthesis of protected primary amines. (n.d.). Organic Chemistry Portal.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(19), 11467-11477. [Link]
- Illustrated Glossary of Organic Chemistry - Esterification. (n.d.). UCLA Chemistry and Biochemistry.
- This compound. (n.d.). PubChem.
- 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube.
- Wu, Y.-C., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. [Link]
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- the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide.
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Application Notes and Protocols: Protecting Group Strategies for 3-Bromo-4-isopropylbenzoic Acid
Introduction: The Strategic Imperative for Protecting 3-Bromo-4-isopropylbenzoic Acid
This compound is a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of complex molecular architectures. However, the inherent reactivity of its carboxylic acid functional group presents a significant challenge. The acidic proton and the electrophilic carbonyl carbon can interfere with a wide range of synthetic transformations, particularly those involving organometallic reagents, strong bases, or nucleophiles.[1] An unprotected carboxylic acid can lead to undesired acid-base reactions, reduced yields, and the formation of complex side products.
To achieve chemoselectivity and ensure the success of multi-step syntheses, the carboxylic acid moiety must be temporarily masked with a protecting group.[2] This is typically accomplished by converting the carboxylic acid into an ester, which is generally stable to a broader range of reaction conditions.[3] The choice of the ester is critical and is governed by the overall synthetic strategy, especially the need for orthogonal protection . This principle allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern synthetic chemistry.[2][4][5]
This guide provides a detailed overview of common and effective protecting group strategies for this compound, complete with field-proven protocols for their installation and removal. The focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their synthetic campaigns.
PART 1: General Considerations for Protecting Group Selection
The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed in high yield without affecting other functional groups in the molecule.[6] For this compound, the stability of the protecting group towards conditions required for subsequent modifications of the bromo-aromatic ring (e.g., cross-coupling reactions) is a key consideration.
Data Presentation: Comparative Stability of Common Carboxylic Acid Protecting Groups
The selection of a suitable protecting group is dictated by the planned synthetic route. The table below summarizes the stability of the most common ester protecting groups under various reaction conditions, providing a framework for strategic planning.[4][7]
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophiles (e.g., Grignard, Organolithiums) |
| Methyl Ester | Stable (mild), Labile (strong)[4] | Labile[4] | Stable[4] | Labile[4] |
| Benzyl (Bn) Ester | Stable (mild), Labile (strong)[4] | Generally Stable[4] | Labile [4] | Generally Stable |
| tert-Butyl (tBu) Ester | Labile [4] | Generally Stable[4] | Stable[4] | Stable[4] |
| Silyl Ester | Labile[4] | Labile[4] | Stable[4] | Labile[4] |
This table highlights the principle of orthogonality. For instance, a tert-Butyl ester can be selectively cleaved with acid while a Benzyl ester remains intact. Conversely, a Benzyl ester can be removed by hydrogenolysis without affecting a tert-Butyl ester, allowing for precise, stepwise deprotection in complex molecules.[2]
PART 2: Protecting Group Strategies and Protocols
This section provides detailed experimental protocols for the protection of this compound as its Methyl, Benzyl, and tert-Butyl esters, followed by their respective deprotection procedures.
Methyl Ester Protection
The methyl ester is one of the simplest and most common protecting groups for carboxylic acids.[5] It is typically introduced via Fischer esterification and removed by base-mediated hydrolysis (saponification).[8][9]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of 3-Bromo-4-isopropylbenzoic Acid via Organometallic Reagents
Introduction
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 3-Bromo-4-isopropylbenzoic acid is a versatile building block, offering multiple reaction sites for diversification. The presence of the carboxylic acid, isopropyl, and bromo substituents provides a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the reactions of this compound with a range of organometallic reagents, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination, as well as classical Grignard reactions. A key consideration for many of these transformations is the reactivity of the carboxylic acid moiety, which often necessitates a protection strategy to achieve optimal results.
Strategic Considerations: The Role of the Carboxylic Acid Group
The carboxylic acid group in this compound is acidic and can interfere with many organometallic reactions. For instance, it will quench highly basic and nucleophilic reagents like Grignard and organolithium reagents. In palladium-catalyzed cross-coupling reactions, the carboxylate, formed under basic conditions, can potentially coordinate to the metal center and influence the catalytic cycle. While some cross-coupling reactions can be performed on the free acid with an excess of a suitable base, a more general and often higher-yielding approach is to protect the carboxylic acid as an ester, typically a methyl or ethyl ester. This strategy temporarily masks the acidic proton and reduces potential coordination to the catalyst, leading to cleaner reactions and simpler purifications. The ester can then be readily hydrolyzed back to the carboxylic acid in a final step if required.
This guide will therefore present a two-stage approach for many of the described transformations:
-
Protection: Esterification of this compound.
-
Functionalization: Reaction of the resulting ester with various organometallic reagents.
-
Deprotection: Hydrolysis of the ester to the final carboxylic acid product.
PART 1: Protection of the Carboxylic Acid
Protocol 1: Fischer Esterification of this compound
Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[1]
Reaction Scheme:
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (10-20 eq), which also serves as the solvent.
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-10 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-4-isopropylbenzoate.
-
The product can be purified by column chromatography on silica gel if necessary.[2]
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The following protocols are designed for methyl 3-bromo-4-isopropylbenzoate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide.[4][5]
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of 3-aryl-4-isopropylbenzoic acids.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-isopropylbenzoate
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add methyl 3-bromo-4-isopropylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the palladium catalyst (3 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-isopropyl-3-phenylbenzoate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-isopropyl-3-(4-methoxyphenyl)benzoate | 80-90 |
| 3 | 3-Pyridinylboronic acid | Methyl 4-isopropyl-3-(pyridin-3-yl)benzoate | 70-85 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, offering a high tolerance for various functional groups.[6][7][8]
Protocol 3: Stille Coupling of Methyl 3-bromo-4-isopropylbenzoate
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 3-bromo-4-isopropylbenzoate (1.0 eq) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the organostannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes.[9][10]
Protocol 4: Negishi Coupling of Methyl 3-bromo-4-isopropylbenzoate
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Organozinc reagent (prepared in situ from the corresponding organohalide and zinc dust, or a pre-formed solution, 1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%)
-
Anhydrous THF or DME
Procedure:
-
To a flame-dried Schlenk flask under argon, add the palladium catalyst and ligand.
-
Add a solution of methyl 3-bromo-4-isopropylbenzoate in the anhydrous solvent.
-
Slowly add the organozinc reagent at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C until completion as monitored by TLC or LC-MS.
-
Cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper.[11][12]
Protocol 5: Sonogashira Coupling of Methyl 3-bromo-4-isopropylbenzoate
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add methyl 3-bromo-4-isopropylbenzoate, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[3][13][14]
Protocol 6: Buchwald-Hartwig Amination of Methyl 3-bromo-4-isopropylbenzoate
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the solvent, followed by methyl 3-bromo-4-isopropylbenzoate and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
PART 3: Grignard Reaction
Due to the acidic proton of the carboxylic acid, this compound must first be protected, for instance, as its methyl ester (see Protocol 1), before a Grignard reagent can be formed from the aryl bromide.
Workflow for Grignard Reaction:
Caption: Workflow for the Grignard reaction of the protected benzoic acid.
Protocol 7: Grignard Reaction of Methyl 3-bromo-4-isopropylbenzoate
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile, using an aldehyde as an example.
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Magnesium turnings (activated, 1.2-1.5 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Electrophile (e.g., benzaldehyde, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
In the dropping funnel, prepare a solution of methyl 3-bromo-4-isopropylbenzoate (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and heat), add a small crystal of iodine and gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution in an ice bath.
-
Prepare a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF.
-
Add the electrophile solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
PART 4: Deprotection of the Ester
If the final desired product is the carboxylic acid, the ester group can be readily removed by hydrolysis.
Protocol 8: Hydrolysis of the Methyl Ester
Materials:
-
Methyl 3-substituted-4-isopropylbenzoate
-
Methanol or ethanol
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1-2 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
Procedure:
-
Dissolve the ester in methanol or a mixture of THF and water.
-
Add an excess of the aqueous base (e.g., 2-3 eq of NaOH).
-
Stir the mixture at room temperature or heat to reflux until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of ~2 with HCl.
-
The carboxylic acid product will often precipitate out of solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, filter, and concentrate to yield the final carboxylic acid product.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a wide array of complex molecules. The strategic use of a protection-functionalization-deprotection sequence allows for the successful application of a broad range of powerful organometallic reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block, enabling the development of novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction conditions for specific substrates is, as always, recommended to achieve the best possible outcomes.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- The Stille Reaction - Organic Reactions. (URL: [Link])
- Sonogashira Coupling | NROChemistry. (URL: [Link])
- Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL: [Link])
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Negishi Coupling - Organic Chemistry Portal. (URL: [Link])
- Stille Coupling - Organic Chemistry Portal. (URL: [Link])
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
- Stille reaction - Wikipedia. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-4-isopropylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Bromo-4-isopropylbenzoic Acid in Biaryl Synthesis
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, prized for their conformational properties and ability to engage with biological targets. The synthesis of functionalized biaryls, therefore, remains a cornerstone of modern organic chemistry. This compound emerges as a particularly strategic building block in this context. Its trifunctional nature—a carboxylic acid for further derivatization or directing group effects, a bromine atom for cross-coupling, and an isopropyl group to enhance solubility and modulate electronic properties—offers a versatile platform for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. The causality behind experimental choices will be elucidated to empower researchers to not only follow these protocols but also to adapt and troubleshoot them effectively.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99070-17-4 | |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| Melting Point | 151-153 °C | |
| Boiling Point | 326 °C | |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO and methanol |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).
I. The Suzuki-Miyaura Coupling: A Robust Path to Biaryl Carboxylic Acids
The Suzuki-Miyaura reaction is arguably the most widely employed method for biaryl synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] The reaction couples an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[2]
A. Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is crucial for optimizing reaction conditions.
Sources
The Strategic Role of 3-Bromo-4-isopropylbenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
3-Bromo-4-isopropylbenzoic acid is a versatile and strategically important building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom ortho to a carboxylic acid and adjacent to a sterically influential isopropyl group, provides a powerful handle for selective functionalization and subsequent cyclization reactions. This guide offers an in-depth exploration of the applications of this compound in the construction of medicinally relevant heterocyclic cores, such as quinazolinones and benzoxazinones. We provide detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Architectural Significance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs featuring these core structures. The strategic introduction of substituents onto a simple aromatic scaffold is a cornerstone of drug design, allowing for the fine-tuning of physicochemical properties and biological activity. This compound emerges as a particularly valuable starting material in this context.
The key attributes of this molecule that underpin its utility are:
-
The Bromine Atom: A versatile functional group that readily participates in a wide range of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Carboxylic Acid: This group can act as a directing group in certain reactions and is a key participant in cyclization reactions to form lactams and other related heterocyclic systems.
-
The Isopropyl Group: This bulky alkyl group can influence the conformation of the molecule and its derivatives, potentially leading to favorable interactions with biological targets. It also enhances lipophilicity, a critical parameter in drug design.
This guide will focus on two primary classes of heterocycles that can be accessed from this compound: quinazolinones and benzoxazinones. These scaffolds are prevalent in a multitude of biologically active compounds.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of quinazolinone derivatives from this compound necessitates the introduction of an amino group ortho to the carboxylic acid, followed by cyclization with a suitable one-carbon source.
Synthetic Strategy Overview
The overall synthetic approach involves a two-step process:
-
Directed Ortho-Amination: Introduction of an amino group at the 2-position of the benzoic acid ring.
-
Condensative Cyclization: Reaction of the resulting 2-amino-3-bromo-4-isopropylbenzoic acid with a one-carbon synthon to construct the quinazolinone core.
Figure 1: Synthetic workflow for quinazolinone synthesis.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Amino-3-bromo-4-isopropylbenzoic Acid
This protocol is a conceptual adaptation based on established methods for the directed ortho-metalation and amination of benzoic acids.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve DBAD (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated benzoic acid solution to the DBAD solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl carbazate intermediate.
-
Dissolve the crude intermediate in dichloromethane and add TFA (10 eq).
-
Stir the solution at room temperature for 4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Synthesis of 7-Bromo-6-isopropyl-4(3H)-quinazolinone
This protocol is adapted from the general methodology described in patent CN114436974A for the synthesis of substituted quinazolinones.[1]
Materials:
-
2-Amino-3-bromo-4-isopropylbenzoic acid
-
Formamidine acetate
-
Cuprous chloride (CuCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Activated carbon
-
Hydrochloric acid
Procedure:
-
To a round-bottom flask, add 2-amino-3-bromo-4-isopropylbenzoic acid (1.0 eq), formamidine acetate (1.5 eq), cuprous chloride (0.03 eq), and potassium carbonate (0.5 eq).
-
Add acetonitrile and water to the flask.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add activated carbon and stir for 30 minutes.
-
Filter the mixture through a pad of celite and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the residue with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 7-bromo-6-isopropyl-4(3H)-quinazolinone.
Mechanistic Insights and Rationale
The ortho-amination step leverages the directing effect of the carboxylic acid group to achieve regioselective lithiation at the 2-position. The subsequent reaction with an electrophilic nitrogen source like DBAD introduces the protected amino group. The final cyclization to the quinazolinone is a condensation reaction where the amino group and the carboxylic acid react with formamidine, which serves as a one-carbon source, to form the heterocyclic ring. The use of a copper catalyst in the cyclization step is reported to improve yields and reaction rates.[1]
Synthesis of Benzoxazinone Derivatives
Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry and agrochemicals. The synthesis of benzoxazinones from this compound can be achieved through a palladium-catalyzed C-N cross-coupling reaction followed by an intramolecular cyclization.
Synthetic Strategy Overview
This approach involves a two-step sequence:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of this compound with an amino alcohol.
-
Intramolecular Cyclization: Acid- or base-mediated cyclization of the resulting N-aryl amino alcohol to form the benzoxazinone ring.
Figure 2: Synthetic workflow for benzoxazinone synthesis.
Experimental Protocols
Protocol 3.2.1: Synthesis of 3-(2-Hydroxyethylamino)-4-isopropylbenzoic acid via Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound
-
Ethanolamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane, followed by ethanolamine (1.2 eq).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3.2.2: Intramolecular Cyclization to 7-Isopropyl-2H-benzo[b][2][3]oxazin-3(4H)-one
This protocol is a general method for the acid-catalyzed lactonization/lactamization.
Materials:
-
3-(2-Hydroxyethylamino)-4-isopropylbenzoic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-(2-hydroxyethylamino)-4-isopropylbenzoic acid (1.0 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure benzoxazinone.
Mechanistic Insights and Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of a bulky phosphine ligand, such as Xantphos, is often crucial for achieving high yields with sterically hindered substrates. The subsequent intramolecular cyclization is an acid-catalyzed esterification (lactonization) or amidation (lactamization) reaction. The use of a Dean-Stark apparatus effectively removes water from the reaction mixture, driving the equilibrium towards the formation of the cyclic product.
Data Presentation
The following table summarizes the key characteristics of the starting material and the target heterocyclic scaffolds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Utility |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Versatile precursor for cross-coupling and cyclization reactions. |
| 7-Bromo-6-isopropyl-4(3H)-quinazolinone | C₁₁H₁₁BrN₂O | 267.12 | Core scaffold in medicinally active compounds. |
| 7-Isopropyl-2H-benzo[b][2][3]oxazin-3(4H)-one | C₁₁H₁₃NO₂ | 191.23 | Building block for pharmaceuticals and agrochemicals. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of the bromo, isopropyl, and carboxylic acid functionalities allows for a range of selective transformations, leading to the efficient construction of medicinally relevant scaffolds such as quinazolinones and benzoxazinones. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry, facilitating the development of novel bioactive molecules.
References
- Ager, I. R., et al. (1977). Synthesis of Quinazolinones. Journal of Medicinal Chemistry, 20(3), 379–386.
- Jiang, J., et al. (2000). A Salt Bridge between an N-terminal Coiled Coil of gp41 and an Antiviral Agent Targeted to the gp41 Core Is Important for Anti-HIV-1 Activity.
- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022).
- WO2014140073A1 - Process for making benzoxazepin compounds. (2014).
- US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates. (1988).
- Surrey, A. R. (1949). The Synthesis of 1-Methyl-3-substituted-4-(p-acetaminobenzoyl)-piperazines. Journal of the American Chemical Society, 71(9), 3105-3107.
- Buck, J. S., & Ide, W. S. (1938). The Synthesis of N-Substituted Amino Alcohols. Journal of the American Chemical Society, 60(9), 2101-2103.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-4-isopropylbenzoic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This guide provides a detailed, step-by-step protocol for the Suzuki coupling of 3-Bromo-4-isopropylbenzoic acid with a generic arylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental reasoning behind the choice of reagents and conditions. By grounding the protocol in mechanistic principles, this guide aims to empower scientists to not only successfully execute the reaction but also to troubleshoot and adapt the methodology for their specific research needs.
Reaction Scheme
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[3][4][5] The cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[2]
-
Transmetalation: Before this step can occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[1][6][7][8] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Reagents
This section details the necessary reagents and equipment. It is crucial to use high-purity, anhydrous solvents and to properly degas the reaction mixture to prevent catalyst deactivation.
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Suggested Supplier | Notes |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Sigma-Aldrich, Combi-Blocks | Starting material (electrophile). |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | Varies | Coupling partner (nucleophile). |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | Strem, Sigma-Aldrich | Pd(0) catalyst source. Air-sensitive. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, powdered base. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Acros Organics | Anhydrous solvent. |
| Deionized Water | H₂O | 18.02 | N/A | For biphasic solvent system. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | For extraction. |
| 2M Hydrochloric Acid | HCl | 36.46 | N/A | For workup acidification. |
| Brine (Saturated NaCl) | NaCl | 58.44 | N/A | For washing during extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | For drying organic layer. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Detailed Experimental Protocol
This protocol is based on a 1.0 mmol scale of the limiting reagent, this compound. Adjustments may be necessary for different scales.
| Component | Amount | Moles (mmol) | Molar Eq. |
| This compound | 243 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 35 mg | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 8 mL | N/A | N/A |
| Deionized Water | 2 mL | N/A | N/A |
Reaction Setup and Execution
Step 1: Assemble and Prepare the Glassware
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.
Step 2: Add Reagents
-
To the cooled flask, add this compound (243 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Causality: Potassium carbonate is a moderately strong inorganic base sufficient to form the active boronate species required for transmetalation.[1][8] Using 2.0 equivalents ensures the complete activation of the boronic acid and neutralizes any acidic byproducts. Pd(PPh₃)₄ is a reliable, air-sensitive Pd(0) precatalyst that readily enters the catalytic cycle.[3] A catalyst loading of 3 mol% is a common starting point for optimization.
Step 3: Add Solvents and Degas
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Degas the resulting suspension thoroughly. This can be achieved by bubbling argon through the mixture for 15-20 minutes or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Causality: A biphasic solvent system like dioxane/water is frequently used.[5][9] Dioxane solubilizes the organic reagents and the catalyst, while water is essential for dissolving the inorganic base.[9] The removal of dissolved oxygen is paramount, as oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
Step 4: Reaction Heating
-
Once degassed, heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Causality: Elevated temperatures are generally required to drive the oxidative addition and reductive elimination steps at a reasonable rate.[3] Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases in the biphasic system.
Workup and Purification
Step 5: Cooldown and Initial Quench
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
Step 6: Basic Wash to Remove Unreacted Boronic Acid
-
Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, will be deprotonated by the excess K₂CO₃ and will reside in the aqueous layer as its carboxylate salt.
-
Wash the organic layer with 1M NaOH solution (2 x 15 mL) to ensure all the acidic product is in the aqueous phase.
-
Combine all aqueous layers. This step is designed to separate the product from non-acidic organic impurities, such as any homocoupled byproducts or unreacted phosphine ligands.
Step 7: Acidification and Extraction
-
Cool the combined aqueous layers in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. The product will precipitate as a solid or oil.
-
Causality: Protonating the carboxylate salt renders the product, the carboxylic acid, significantly less water-soluble, allowing for its extraction into an organic solvent.[10]
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
Step 8: Final Washing and Drying
-
Combine the organic extracts and wash them with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 9: Purification
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the product remains protonated and elutes properly.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized). | Ensure all reagents are dry and the reaction was properly degassed. Use fresh catalyst. |
| Insufficiently active catalyst system. | For challenging substrates, consider a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[11][12] | |
| Low reaction temperature. | Ensure the internal reaction temperature reaches the target of 90-100 °C. | |
| Protodeboronation | Boronic acid instability. | Use a stronger base like K₃PO₄ or Cs₂CO₃.[1] Alternatively, use a boronic ester (e.g., a pinacol ester) which can be more stable.[9] |
| Homocoupling | Oxygen contamination. | Improve degassing procedure. |
| Poor Mass Balance | Product remains in aqueous layer. | Ensure complete acidification to pH < 3 before extraction. Use a more polar extraction solvent like ethyl acetate.[10] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate is flammable. Handle all organic solvents in a well-ventilated fume hood.
-
Bases and Acids: Potassium carbonate can cause irritation. Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7210-7225. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7210-7225. [Link]
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
- Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60. [Link]
- Muthumari, S., & Ramesh, R. (2019). Effect of solvent on the Suzuki reaction.
- White, A. P., & Williams, C. K. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2465–2474. [Link]
- Szostak, M., & Lei, P. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 227–236. [Link]
- Feuerstein, M., Doucet, H., & Santelli, M. (2003). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. European Journal of Organic Chemistry, 2003(10), 1840-1848. [Link]
- Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
- Reddit. carboxylic acid separation following a suzuki reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-isopropylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific electrophilic aromatic substitution. We will delve into the mechanistic rationale behind procedural choices, provide robust troubleshooting strategies in a direct question-and-answer format, and offer a validated experimental protocol to serve as a reliable baseline for your work.
Section 1: Synthesis Overview and Mechanistic Considerations
The synthesis of this compound is primarily achieved through the direct bromination of 4-isopropylbenzoic acid (cumic acid). This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.[1][2] However, the success of this synthesis hinges on controlling the regioselectivity, which is dictated by the electronic and steric influences of the two substituents already present on the aromatic ring: the isopropyl group and the carboxylic acid group.
-
The Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is an activating substituent that donates electron density to the ring through an inductive effect. It directs incoming electrophiles to the ortho and para positions.[1]
-
The Carboxylic Acid Group (-COOH): This group is deactivating due to its electron-withdrawing nature. It directs incoming electrophiles to the meta position.
The key challenge is that the desired product requires the bromine atom to substitute at the C3 position, which is ortho to the activating isopropyl group and meta to the deactivating carboxylic acid group. In such cases of conflicting directing effects, the more powerfully activating group typically governs the position of substitution. Therefore, the reaction favors substitution at the positions ortho to the isopropyl group. The C5 position is sterically hindered by the bulky isopropyl group, making the C3 position the most favorable site for electrophilic attack.
The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the molecular bromine (Br₂), making it a much stronger electrophile (Br⁺).[3][4] The mechanism proceeds in two main steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[5]
Caption: Electrophilic Aromatic Bromination Mechanism.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction did not proceed, and TLC/NMR analysis shows only unreacted 4-isopropylbenzoic acid. What are the likely causes?
A: This issue almost always points to a problem with electrophile generation or reaction conditions.
-
Inactive Catalyst: Anhydrous conditions are critical. Lewis acid catalysts like AlCl₃ and FeBr₃ are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze them, rendering them inactive. Ensure your catalyst is freshly opened or properly stored in a desiccator and that all glassware is oven-dried before use.
-
Insufficient Electrophile Strength: Benzene rings with deactivating groups, even when an activating group is also present, are less nucleophilic than benzene itself.[4] The catalyst is essential to increase the electrophilicity of bromine. Ensure you are using a stoichiometric amount of catalyst relative to the bromine, or a slight excess, as the product ketone can form a complex with the Lewis acid.[6]
-
Low Temperature: While temperature control is key to prevent side reactions, excessively low temperatures can slow the reaction rate to a near standstill. If you are running the reaction at 0°C or below and see no product formation, consider allowing it to slowly warm to room temperature while carefully monitoring for any exotherm.
Problem Area: Impure Product and Side Reactions
Q: My final product is contaminated with a significant amount of a di-brominated species. How can I prevent this?
A: The formation of di-bromo byproducts is a classic example of over-reaction. The mono-brominated product is still activated enough to potentially undergo a second bromination.
-
Control Stoichiometry: This is the most critical factor. Use a slight excess of the starting material or, at most, 1.0 to 1.05 equivalents of bromine. A large excess of the brominating agent will inevitably lead to poly-bromination.
-
Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Monitor the disappearance of the starting material by TLC. Once it is consumed, quench the reaction promptly. Running the reaction at the lowest effective temperature will also help minimize this side reaction.
Q: I'm seeing evidence of bromination on the isopropyl group's benzylic position. Why is this happening and how do I stop it?
A: You are observing a competing radical substitution reaction instead of the desired electrophilic aromatic substitution.
-
Mechanism: Benzylic C-H bonds are relatively weak and susceptible to radical halogenation, especially with reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[7][8]
-
Solution: Ensure your reaction is run in the dark and that your reagents are free from radical initiators. If using elemental bromine, this is less common but can occur at higher temperatures. Stick to the Lewis acid-catalyzed pathway, which strongly favors the electrophilic mechanism.
Problem Area: Purification Challenges
Q: My crude product has a broad melting point and shows multiple spots on TLC, including what I believe is unreacted starting material. What is the most effective purification strategy?
A: A multi-step purification approach is often best for benzoic acid derivatives.
-
Step 1: Acid-Base Extraction: This is a highly effective method to separate your acidic product from non-acidic impurities. Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to convert the benzoic acid into its water-soluble sodium salt. The organic layer will retain non-acidic impurities. Separate the aqueous layer, wash it once with fresh organic solvent, and then re-acidify it with a strong acid (e.g., 3M HCl) until the pH is ~2 to precipitate your purified product.[9]
-
Step 2: Recrystallization: This is the definitive step for achieving high purity.[10][11] The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Choice: An ethanol/water or acetic acid/water mixture is often effective for benzoic acids.[12] Start by dissolving the solid in a minimal amount of hot ethanol or acetic acid, then slowly add hot water until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the organic solvent to redissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Removing Isomers: Recrystallization is particularly effective at removing isomeric impurities, which often have slightly different solubilities than the desired product.[9]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
common side reactions in the synthesis of 3-Bromo-4-isopropylbenzoic acid
Technical Support Center: Synthesis of 3-Bromo-4-isopropylbenzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This valuable intermediate presents unique challenges due to the competing electronic and steric effects of its substituents. This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles to empower you to optimize your synthesis and overcome common side reactions.
Troubleshooting Guide: Common Synthetic Pathways & Side Reactions
The synthesis of this compound is typically approached via two primary routes: direct electrophilic bromination of 4-isopropylbenzoic acid or oxidation of a pre-brominated toluene derivative. Each pathway has a distinct profile of potential side reactions.
Route 1: Electrophilic Bromination of 4-Isopropylbenzoic Acid
This is often the most direct route, but it is a classic case of competing directing effects on an aromatic ring.
Question: My reaction yields a complex mixture of isomers, not just the desired 3-bromo product. What is causing this poor regioselectivity?
Answer: The core issue lies in the electronic nature of the two substituents on your starting material, 4-isopropylbenzoic acid.
-
The Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which acts as an ortho, para-director due to its electron-donating nature (hyperconjugation and inductive effect). It activates the ring, making positions 2, 3, 5, and 6 more nucleophilic.
-
The Carboxylic Acid Group (-COOH): This is a meta-director because it is an electron-withdrawing group, deactivating the ring towards electrophilic attack, particularly at the ortho and para positions.[1]
The desired product, this compound, requires bromination at the 3-position. This position is ortho to the activating isopropyl group but meta to the deactivating carboxylic acid group. This alignment is favorable. However, bromination can also occur at the 2-position, which is also ortho to the isopropyl group, leading to the formation of the primary isomeric byproduct: 2-Bromo-4-isopropylbenzoic acid . The bulky nature of the isopropyl group provides some steric hindrance at the 2-position, which generally favors the formation of the 3-bromo isomer, but separation is often required.
Sources
Technical Support Center: Synthesis of 3-Bromo-4-isopropylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic principles behind the synthetic strategies and provide field-proven, actionable solutions.
Introduction: Synthetic Strategy and Core Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges that can lead to low yields and impure products. The most common synthetic route involves a multi-step process starting from benzene or cumene (isopropylbenzene).
A prevalent and logical pathway is the Friedel-Crafts alkylation of benzene to form cumene, followed by electrophilic bromination, and finally, oxidation of the isopropyl group to a carboxylic acid. Each of these steps has potential pitfalls that this guide will address. An alternative, more direct bromination of 4-isopropylbenzoic acid, is often less efficient due to the electronic properties of the substituents.
This guide will focus on troubleshooting the more robust cumene-based pathway, while also addressing the challenges of the direct bromination route.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions encountered during the synthesis.
Q1: My overall yield is consistently low. What is the most likely culprit in the multi-step synthesis from cumene?
A: Low overall yield in a multi-step synthesis is often due to cumulative losses. However, the two most critical steps to scrutinize are the bromination of cumene and the oxidation of 3-bromo-4-isopropylbenzene . The bromination step can suffer from poor regioselectivity, yielding a mixture of isomers that are difficult to separate. The oxidation step often requires harsh conditions, which can lead to incomplete reaction or degradation of the aromatic ring if not carefully controlled.
Q2: I'm attempting a direct bromination of 4-isopropylbenzoic acid and getting a complex mixture of products. Why is this happening?
A: This is a classic issue of competing directing effects in electrophilic aromatic substitution. The isopropyl group is an ortho, para-director and an activating group. Conversely, the carboxylic acid group is a meta-director and a deactivating group. While the activating isopropyl group has a stronger influence, the deactivating effect of the carboxyl group makes the reaction sluggish and can lead to a mixture of products, including the desired 3-bromo isomer and other isomers. Achieving high selectivity with this method is challenging.[1]
Q3: What is the best method to purify the final this compound product?
A: Recrystallization is the most common and effective method for purifying the final solid product.[2][3] A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, such as an ethanol/water or acetic acid/water mixture.[4] This process is excellent for removing unreacted starting materials and many side products.[3] For very high purity, column chromatography can be employed, though it is less practical for large-scale work.
Troubleshooting Guide & In-Depth Analysis
This section provides a detailed breakdown of potential issues and solutions for the primary synthetic pathway.
Workflow: Synthesis via Cumene Intermediate
Below is a diagram illustrating the key stages of the recommended synthetic pathway.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- Collegedunia. (2024). In Friedel-Crafts reaction, benzene reacts with isopropyl bromide in the presence of aluminium trichloride to give:.
- Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- LibreTexts Chemistry. (2023). 3.2: Purification of Products.
- BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
- Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
- De Souza, R. O., & others. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145.
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-4-isopropylbenzoic Acid
Welcome to the technical support center for 3-Bromo-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot and optimize your reactions. Our approach is rooted in a deep understanding of the molecule's unique structural and electronic properties to ensure your success.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical personality of this compound. Its reactivity is governed by the interplay of three key functional groups: the carboxylic acid, the bromine atom, and the isopropyl group.
-
Carboxylic Acid Group (-COOH): This group is a meta-director and deactivates the aromatic ring towards electrophilic substitution. It is the primary site for reactions like esterification and amidation.
-
Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-director but is also a deactivating group due to its electron-withdrawing inductive effect (-I effect).[1] This makes the aromatic ring less nucleophilic. The bromine atom is the key reactive site for cross-coupling reactions like the Suzuki coupling.
-
Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group is an ortho-, para-director and is weakly activating due to its electron-donating inductive effect (+I effect).[2] However, its significant steric bulk can hinder reactions at the adjacent bromine atom and the carboxylic acid group.[3][4]
The combination of these groups presents a unique set of challenges and opportunities in synthesis. This guide will help you navigate these effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Esterification Reactions
Esterification of this compound is a fundamental transformation, yet it can be fraught with challenges.
Question 1: My Fischer esterification of this compound is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction and steric hindrance.[5][6] For this compound, the bulky isopropyl group ortho to the carboxylic acid can impede the approach of the alcohol.
Here’s a systematic approach to improving your yield:
-
Drive the Equilibrium Forward:
-
Use Excess Alcohol: Employing the alcohol as the solvent (if feasible) or using a large excess (10-20 equivalents) can shift the equilibrium towards the ester product.[5]
-
Water Removal: The removal of water is critical. A Dean-Stark apparatus with an azeotropic solvent like toluene is highly effective. Alternatively, adding a drying agent can also help.[6]
-
-
Overcoming Steric Hindrance:
-
Increase Reaction Time and Temperature: Due to the steric bulk of the isopropyl group, longer reaction times and higher temperatures (reflux) are often necessary to achieve a reasonable conversion.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Alternative Esterification Methods: If Fischer esterification remains low-yielding, consider alternative methods that are less sensitive to steric hindrance:
-
Activation with Thionyl Chloride (SOCl₂): Convert the carboxylic acid to the more reactive acyl chloride, followed by the addition of the alcohol. This is a highly effective method for sterically hindered acids.
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.
-
-
Experimental Protocol: Esterification via Acyl Chloride Formation
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Stir the mixture at room temperature for 1-2 hours, then gently reflux for 1 hour until the solid dissolves and gas evolution ceases.
-
Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.
-
Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.[7]
dot
Caption: Decision tree for troubleshooting low esterification yields.
Section 2: Suzuki Coupling Reactions
The bromine atom on this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. However, failures are common and can be complex to diagnose.
Question 2: My Suzuki coupling reaction with this compound is not proceeding, or I'm observing significant starting material decomposition. What should I investigate?
Answer:
Failed Suzuki couplings can be attributed to several factors, including catalyst deactivation, poor solubility, inappropriate reaction conditions, or issues with the boronic acid/ester.[8][9] The electronic properties of this compound can also play a role; the electron-withdrawing nature of the carboxylic acid can influence the oxidative addition step.
Here is a checklist for troubleshooting your Suzuki coupling:
| Parameter | Potential Issue | Troubleshooting Strategy |
| Catalyst System | Inactive catalyst or inappropriate ligand. | - Use a fresh, high-quality palladium catalyst. - For sterically hindered substrates, consider bulky phosphine ligands like SPhos or XPhos.[10] - Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation. |
| Base | Incorrect base strength or poor solubility. | - The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8] - For sensitive substrates, a milder base like KF might be beneficial.[9] |
| Solvent | Poor solubility of starting materials or catalyst. | - A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8] - If solubility is an issue, consider using a different solvent system like DMF, but be mindful of potential side reactions at high temperatures.[9] |
| Boronic Acid/Ester | Decomposition or protodeboronation of the boronic acid. | - Use high-purity boronic acid or ester. - Protodeboronation can be an issue, especially with electron-rich or heteroaromatic boronic acids.[9] Running the reaction under anhydrous conditions might help in some cases. |
| Temperature | Reaction temperature is too low or too high. | - Suzuki couplings often require elevated temperatures (80-110 °C). - Excessively high temperatures can lead to catalyst decomposition or side reactions. |
dot
Caption: A generalized workflow for Suzuki coupling experiments.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not working. I thought the bromine would be a good leaving group.
Answer:
While bromine is a good leaving group, SNAr reactions require the aromatic ring to be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group.[11][12] In this compound:
-
The carboxylic acid group is electron-withdrawing, but it is meta to the bromine atom, so its ability to stabilize the negative charge in the Meisenheimer complex intermediate through resonance is limited.[13]
-
The isopropyl group is electron-donating, which further deactivates the ring towards nucleophilic attack.
Therefore, this compound is generally a poor substrate for SNAr reactions under standard conditions. To facilitate this type of transformation, you would likely need to:
-
Use very strong nucleophiles and harsh reaction conditions (high temperature and pressure).
-
Consider alternative synthetic routes, such as a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination for N-nucleophiles or Ullmann condensation for O- and S-nucleophiles), which proceed through different mechanisms.[11]
Concluding Remarks
Successfully working with this compound requires a nuanced understanding of its electronic and steric properties. By systematically addressing potential issues related to reaction equilibrium, steric hindrance, catalyst activity, and substrate reactivity, you can overcome common challenges and achieve your synthetic goals. This guide provides a starting point for troubleshooting, but careful observation and methodical optimization will always be key to success in the laboratory.
References
- Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids.
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 10). 4-BroMo-3-isopropylbenzoic acid.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Reddit. (2023, June 14). Problems with Suzuki coupling. r/Chempros.
- PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube.
- Reddit. (2022, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
- Reddit. (2022, February 15). Esterification not Working (Separation). r/OrganicChemistry.
- Quora. (2016, December 4). What produces steric hindrance?
- Najam Academy. (2023, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
- Dr. Hamad Al Mamari. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 20). 3.2: Purification of Products.
- Khan Academy. (2011, February 13). Steric hindrance [Video]. YouTube.
- RSC Publishing. (n.d.). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids.
- Shaalaa.com. (2023). Chemistry Model set 1 by shaalaa.com 2023-2024 HSC Science (General) 12th Standard Board Exam Question Paper Solution.
- Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Stack Exchange. (2018, March 14). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Chemistry Stack Exchange.
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
- Reddit. (2019, November 19). Is benzoic acid an electron-withdrawing group? r/OrganicChemistry.
- PubChem. (n.d.). 4-Isopropylbenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid.
Sources
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- 2. learncbse.in [learncbse.in]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 3-Bromo-4-isopropylbenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-bromo-4-isopropylbenzoic acid. This substrate, while a valuable building block, presents a unique combination of steric and electronic challenges that require careful consideration in catalyst system selection and reaction optimization.
This document is designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the Suzuki coupling of this compound. We diagnose potential causes and provide actionable solutions based on established catalytic principles.
Issue 1: Low to No Product Formation
A low or non-existent yield is the most frequent challenge. This typically points to a failure in one of the key steps of the catalytic cycle, often the initial oxidative addition.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solutions |
| 1. Inefficient Oxidative Addition | The isopropyl group ortho to the bromine atom creates significant steric hindrance, which can slow or prevent the Pd(0) catalyst from inserting into the carbon-bromine bond.[1][2] | Switch to a bulkier, electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands are designed for this purpose. They possess large cone angles that create a coordinatively unsaturated palladium center, promoting oxidative addition.[3][4] Consider screening ligands like SPhos, XPhos, or RuPhos.[5][6] |
| 2. Catalyst Inhibition/Poisoning | The carboxylic acid moiety can deprotonate under basic conditions to form a carboxylate. This anionic group can coordinate to the palladium center, acting as an inhibitor and disrupting the catalytic cycle.[5] | Use a non-coordinating or sterically hindered base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less likely to coordinate with the palladium catalyst compared to carbonates.[4] Alternatively, a hindered organic base can be employed. |
| 3. Inactive Catalyst Species | The active catalyst is the Pd(0) species. If using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Conversely, Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[3][4] | Employ a modern palladium precatalyst. Buchwald G2, G3, or G4 precatalysts are designed for the clean and efficient generation of the active L-Pd(0) species in situ, bypassing problematic reduction steps and improving consistency.[3][7] |
| 4. Protodeborylation of Boronic Acid | The boronic acid coupling partner can be unstable under the reaction conditions, particularly with aqueous bases, leading to the C-B bond being cleaved and replaced by a C-H bond before transmetalation can occur.[8][9] | Use anhydrous conditions. Switching to a solvent system like dioxane or toluene with an anhydrous base (e.g., finely ground K₃PO₄) can mitigate this side reaction.[4] Alternatively, use a more stable boronic acid derivative, such as a pinacol ester (BPin).[8] |
Issue 2: Significant Side Product Formation
The appearance of undesired products alongside, or instead of, the target molecule indicates competing reaction pathways are active.
Common Side Products & Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| 4-Isopropylbenzoic Acid (Dehalogenation) | This occurs when the aryl bromide is reduced instead of coupled. This can be promoted by strong bases, protic solvents (acting as a hydride source), or elevated temperatures.[6][10] | 1. Lower the reaction temperature. Monitor the reaction closely and run it at the lowest temperature that allows for reasonable conversion. 2. Switch to a weaker base. Move from alkoxides or hydroxides to carbonates (K₂CO₃) or phosphates (K₃PO₄).[6] 3. Use an aprotic solvent. Replace alcoholic or aqueous solvent systems with dioxane, THF, or toluene.[6] |
| Biphenyl Homocoupling Products | This involves the coupling of two molecules of the boronic acid partner. It is often favored when the desired cross-coupling is slow, allowing the boronic acid time to undergo this alternative pathway.[10] | Employ bulky ligands. Ligands like XPhos or SPhos not only accelerate the desired oxidative addition but their steric bulk also disfavors the formation of the homocoupled dimer at the metal center.[4] Ensure slow addition of the boronic acid if the problem persists. |
Troubleshooting Decision Tree
This flowchart provides a logical workflow for diagnosing and solving common issues with the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Which specific palladium catalyst/ligand system do you recommend as a starting point?
For a sterically hindered substrate like this compound, a highly active catalyst system is required. We recommend starting with a modern palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.
Recommended Starting Systems:
| Catalyst System | Palladium Source | Ligand | Rationale |
| System 1 | XPhos Pd G3 | XPhos | Excellent general-purpose system for sterically demanding couplings. The G3 precatalyst ensures efficient formation of the active Pd(0) species.[7] |
| System 2 | Pd₂(dba)₃ | SPhos | SPhos is another highly effective bulky ligand. Using Pd₂(dba)₃ is a classic approach, but ensure it is fresh to avoid reduced activity from degradation.[3] |
| System 3 | Pd(OAc)₂ | RuPhos | A cost-effective Pd(II) source. RuPhos is particularly effective for substrates that are both sterically hindered and have electron-donating groups. The in-situ reduction of Pd(OAc)₂ can sometimes be less efficient than using a precatalyst. |
Q2: How does the carboxylic acid group affect my choice of base?
The carboxylic acid group will be deprotonated by any base used in the reaction. The choice of base is critical to prevent catalyst inhibition and side reactions.
-
Strongly Recommended: Potassium Phosphate (K₃PO₄) . It is effective in the transmetalation step but is generally considered less coordinating to the palladium center than other bases.[4]
-
Commonly Used: Potassium Carbonate (K₂CO₃) . It is a standard base for many Suzuki couplings. It can be effective but may be more prone to causing catalyst inhibition with this specific substrate.[11]
-
Use with Caution: Strong bases like NaOH, Cs₂CO₃, or alkoxides. While sometimes very effective, they can increase the rate of side reactions like dehalogenation and may degrade sensitive functional groups.[6]
Q3: What is the best solvent for this reaction?
Aprotic polar solvents are generally preferred. A mixture including water is common in Suzuki couplings to help dissolve the inorganic base, but for this substrate, anhydrous conditions may be beneficial to prevent protodeborylation.[4][8]
-
1,4-Dioxane: A very common and effective solvent for Suzuki couplings.
-
Tetrahydrofuran (THF): Another excellent choice, often used interchangeably with dioxane.
-
Toluene: A less polar option that can be useful if solubility of starting materials is an issue. It is also well-suited for higher temperature reactions.
A common starting point is a 4:1 or 5:1 mixture of an organic solvent (like dioxane) to water, but be prepared to switch to a fully anhydrous system if protodeborylation is an issue.[12]
Q4: My reaction is still not working. What advanced troubleshooting steps can I take?
If initial optimizations fail, consider the following:
-
Switch the Boron Reagent: Convert your boronic acid to a more stable potassium trifluoroborate salt (ArBF₃K) or a pinacol ester (ArBPin) . These are often more robust and less prone to protodeborylation.[8]
-
Perform a Ligand Screen: If resources permit, a parallel screen of several bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) is the most direct way to identify the optimal choice for your specific coupling partners.[13]
-
Check Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed. The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere (Argon or Nitrogen) is crucial.[11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps, each with specific requirements.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative. This is often the rate-limiting step and is heavily influenced by steric hindrance, making bulky ligands essential.[14]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.[14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst which re-enters the cycle.[3]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk tube or microwave vial, magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the this compound, arylboronic acid, potassium phosphate, and palladium precatalyst to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-isopropylbenzoic Acid
Welcome to the technical support center for 3-Bromo-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The following question-and-answer format addresses common issues and explains the underlying chemical principles to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?
This compound has two primary reactive sites: the carboxylic acid group (-COOH) and the carbon-bromine bond (C-Br) on the aromatic ring. The choice of solvent is critical as it can significantly influence which site reacts preferentially and the overall efficiency of the transformation.
-
Carboxylic Acid Group: This site is primarily involved in reactions such as esterification . The reactivity of the carboxylic acid is influenced by the solvent's ability to stabilize the intermediates and solvate the reactants and byproducts.
-
Carbon-Bromine Bond: This site is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). Solvent polarity and coordinating ability play a major role in the kinetics and mechanism of these reactions.
The interplay between these two sites and the solvent choice is a key consideration in planning your synthesis.
Troubleshooting Guide: Common Reactions and Solvent Effects
This section provides troubleshooting for common reactions involving this compound, with a focus on how solvent choice can resolve frequently encountered issues.
Esterification of the Carboxylic Acid Group
Issue: Low yield during the esterification of this compound.
Common Cause: Fischer esterification, a common method for this transformation, is an equilibrium-controlled process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the yield.
Troubleshooting Strategies & Solvent Considerations:
-
Solvent as a Dehydrating Agent:
-
Using Excess Alcohol as Solvent: For simple alcohols like methanol or ethanol, using a large excess of the alcohol as the solvent can shift the equilibrium towards the product side.
-
Azeotropic Removal of Water: For higher boiling alcohols, using a non-polar solvent like toluene or cyclohexane with a Dean-Stark apparatus is highly effective. The solvent forms an azeotrope with water, which is then physically removed from the reaction, driving the reaction to completion.
-
-
Solvent-Free Conditions: In some cases, particularly with solid acid catalysts, running the reaction neat (solvent-free) at elevated temperatures can be highly efficient as the water byproduct can be driven off by heat.[1]
Table 1: Solvent Selection for Esterification of Substituted Benzoic Acids
| Solvent System | Principle of Operation | Advantages | Disadvantages |
| Excess Alcohol (e.g., Methanol, Ethanol) | Le Chatelier's Principle: High reactant concentration shifts equilibrium. | Simple setup; alcohol is both reactant and solvent. | May not be suitable for precious or high-boiling alcohols. |
| Toluene or Cyclohexane (with Dean-Stark) | Azeotropic removal of water. | Highly effective for driving equilibrium; suitable for a wide range of alcohols. | Requires specialized glassware; higher reaction temperatures. |
| Dichloromethane (DCM) or other non-polar solvents (for Mitsunobu reaction) | Facilitates the reaction of alcohols that form stable carbocations.[2] | Mild conditions; high yields for sterically hindered substrates. | Requires stoichiometric reagents (DEAD/DIAD, PPh3) that can be difficult to remove. |
| Solvent-Free | Byproduct removal by evaporation at high temperature.[1] | "Green" approach; high reaction concentrations.[1] | Not suitable for thermally sensitive substrates. |
dot
Caption: Workflow for Fischer Esterification.
Suzuki-Miyaura Cross-Coupling of the C-Br Bond
Issue: Low yield or no reaction in the Suzuki coupling of this compound with a boronic acid.
Common Causes:
-
Steric Hindrance: The isopropyl group at the 4-position and the carboxylic acid at the 1-position create a sterically hindered environment around the bromine at the 3-position, which can impede the oxidative addition step in the catalytic cycle.
-
Poor Solubility: The reactants, catalyst, and base may not be sufficiently soluble in the chosen solvent system.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to the reaction conditions.
Troubleshooting Strategies & Solvent Considerations:
-
Solvent Polarity and Composition:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane , tetrahydrofuran (THF) , and dimethylformamide (DMF) are commonly used.[3][4] They are effective at solubilizing the organometallic intermediates.
-
Biphasic Systems: A mixture of an organic solvent (e.g., toluene , dioxane ) and an aqueous basic solution (e.g., Na2CO3, K2CO3) is often highly effective.[5] The aqueous phase is where the base activates the boronic acid, while the catalytic cycle primarily occurs in the organic phase.
-
-
For Sterically Hindered Substrates:
-
High Boiling Point Solvents: For challenging couplings, higher temperatures may be required. Solvents like xylenes or N,N-dimethylacetamide (DMA) can be beneficial.[6]
-
Ligand and Catalyst Choice: While not a solvent effect, it's crucial to pair the solvent with an appropriate ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the oxidative addition and reductive elimination steps.[3]
-
Table 2: Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Key Characteristics | Best For |
| Toluene / H2O | Na2CO3, K2CO3 | Biphasic system, good for a wide range of substrates.[5] | General purpose, scalable reactions. |
| 1,4-Dioxane / H2O | K3PO4, Cs2CO3 | Homogeneous at higher temperatures, good for challenging couplings.[7] | Sterically hindered or electron-deficient aryl bromides. |
| THF / H2O | K2CO3 | Lower boiling point, useful for milder reaction conditions. | More reactive coupling partners. |
| DMF or DMA | K2CO3, CsF | High boiling polar aprotic solvents, excellent solvating power. | Poorly soluble substrates and challenging couplings. |
dot
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions with 3-Bromo-4-isopropylbenzoic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-isopropylbenzoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by the steric hindrance of this versatile reagent. Our goal is to empower you with the knowledge to optimize your reaction outcomes and accelerate your research.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, the bulky isopropyl group situated ortho to the bromine atom and meta to the carboxylic acid presents significant steric challenges. This hindrance can impede access to the reactive sites, leading to sluggish reactions, low yields, and the formation of undesired byproducts. This guide provides strategies to overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low in Suzuki-Miyaura cross-coupling reactions with this compound?
Low yields in Suzuki-Miyaura reactions involving this substrate are often a direct consequence of steric hindrance around the bromine atom. The bulky isopropyl group can obstruct the oxidative addition of the aryl halide to the palladium(0) catalyst, which is a critical step in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be too bulky. Consider using catalysts with less sterically demanding phosphine ligands, such as those from the Buchwald or Fu families (e.g., XPhos, SPhos, RuPhos). These ligands are designed to promote oxidative addition in sterically hindered systems.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can be crucial. An excess of ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated metal center.
-
Base and Solvent Choice: The choice of base and solvent system is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH to minimize side reactions. Aprotic polar solvents such as dioxane, THF, or DME are generally effective.
Q2: I am struggling with the esterification of the carboxylic acid group. What conditions should I try?
Direct esterification under standard Fischer conditions (acid catalyst in alcohol) is often slow and inefficient due to the steric hindrance around the carboxylic acid.
Recommended Approaches:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate.
-
Acid Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride, which is much more susceptible to nucleophilic attack by an alcohol.
-
Coupling Reagents: Employ standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, or HATU/HBTU, to activate the carboxylic acid in situ for reaction with the alcohol.
-
-
Mitsunobu Reaction: For a milder approach, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate) can be highly effective for hindered systems, though it requires careful purification to remove phosphine oxide byproducts.
Q3: Can I selectively perform a reaction at the bromine position without affecting the carboxylic acid?
Yes, selective functionalization is achievable with careful selection of reaction conditions.
-
Protecting the Carboxylic Acid: The most straightforward strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This prevents its interference in reactions targeting the C-Br bond, such as cross-coupling or lithiation-trapping sequences. The ester can be readily hydrolyzed back to the carboxylic acid in a subsequent step.
-
Reaction Compatibility: Some reactions are inherently chemoselective. For instance, palladium-catalyzed cross-coupling reactions are highly selective for the aryl bromide in the presence of a carboxylic acid.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
The steric bulk of the isopropyl group in this compound necessitates a departure from standard cross-coupling protocols. The following guide provides a systematic approach to optimizing these reactions.
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-1.5 times the amount of Pd) in the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Reaction Execution: Add the bulk of the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) to the reaction mixture. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.
| Issue | Potential Cause | Recommended Solution |
| No or low conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inappropriate ligand. | 1. Use a fresh palladium source and ligand. 2. Increase the temperature in 10 °C increments. 3. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Formation of dehalogenated byproduct | 1. Presence of water or protic impurities. 2. Suboptimal base. | 1. Ensure all reagents and solvents are anhydrous. 2. Switch to a non-nucleophilic base like CsF or K₂CO₃. |
| Homocoupling of boronic acid | 1. Presence of oxygen. 2. High catalyst loading. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Reduce the catalyst loading to 1-2 mol%. |
Guide 2: Strategies for Amide Bond Formation
Forming an amide bond from the sterically hindered carboxylic acid requires robust activation methods.
Caption: Decision tree for amidation of this compound.
Protocol: Amidation using HATU
-
Activation: In a round-bottom flask, dissolve this compound (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.0-3.0 equiv) in an aprotic solvent like DMF or CH₂Cl₂. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify as needed.
Why this works: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile, even when the carboxylic acid is sterically encumbered. The use of a hindered amine base like DIPEA prevents unwanted side reactions.
Part 3: Mechanistic Insights
Understanding the underlying mechanisms can aid in rational problem-solving.
The Role of Bulky Ligands in Cross-Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
The key to successful cross-coupling with sterically hindered substrates lies in facilitating the oxidative addition step. Bulky, electron-rich phosphine ligands (L), such as those from the Buchwald family, stabilize a monoligated Pd(0)L species. This less-coordinated palladium center is more reactive and can more readily insert into the sterically shielded C-Br bond of this compound.
References
- Buchwald-Hartwig Amination: "A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Hindered Aryl Chlorides." J. Am. Chem. Soc.2004, 126(44), 14352–14353. [Link]
- Peptide Coupling Reagents: "HATU: A Potent Activating Reagent for Peptide Synthesis." Tetrahedron Lett.1993, 34(48), 7685–7688. [Link]
- Steric Hindrance in Suzuki-Miyaura Reactions: "Steric Effects in the Suzuki-Miyaura Cross-Coupling Reaction: A Review." Org. Biomol. Chem.2017, 15, 2439-2453. [Link]
preventing debromination of 3-Bromo-4-isopropylbenzoic acid
A Guide to Preventing Unwanted Debromination in Synthetic Applications
Welcome to the technical support resource for 3-Bromo-4-isopropylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unexpected side reactions can impede progress. One of the most common challenges encountered with this and similar aryl bromides is unwanted debromination (hydrodebromination), leading to reduced yields and complex purification.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, understand, and ultimately prevent this undesired side reaction.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and reactivity of this compound.
Q1: I'm seeing a significant amount of 4-isopropylbenzoic acid as a byproduct in my reaction. What is causing this?
A1: The formation of 4-isopropylbenzoic acid is a classic case of debromination, where the bromine atom on your starting material is replaced by a hydrogen atom. This is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig aminations).[1][2] The primary cause is often the generation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] This reactive intermediate can then react with your starting material or the oxidative addition product to cleave the C-Br bond and replace it with a C-H bond.
Q2: How are these palladium-hydride species being formed in my reaction?
A2: Palladium-hydride species can originate from several sources within your reaction mixture. Common culprits include the base, the solvent, or even trace impurities.[1] For instance, strong bases, especially alkoxides, can facilitate the formation of these hydride species.[1] Additionally, certain solvents or additives can act as hydride donors.
Q3: My reaction is a palladium-catalyzed cross-coupling. What is the first and most effective change I can make to stop the debromination?
A3: The first parameters you should investigate are the base and the temperature .[1] Strong bases are frequently implicated in promoting debromination.[1] Switching from a strong base like sodium tert-butoxide (NaOt-Bu) to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[1][2] Concurrently, lowering the reaction temperature can significantly increase selectivity by disfavoring the debromination pathway, which may possess a higher activation energy.[1][2]
Q4: Can my choice of palladium catalyst and ligand affect the level of debromination?
A4: Absolutely. The catalyst and ligand system is critical.[2] Some catalyst systems are inherently more prone to promoting hydrodehalogenation.[2] For cross-coupling reactions, employing palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos or XPhos) can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the undesired debromination pathway.[2] These ligands generally increase the electron density at the metal center, which can influence the rates of oxidative addition and reductive elimination.
Q5: How can I definitively confirm and quantify the amount of debromination occurring?
A5: Several analytical techniques are well-suited for this purpose.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method to separate the volatile components of your reaction mixture (after derivatization, e.g., esterification of the carboxylic acid) and identify them based on their mass spectra.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most direct method. It allows you to separate the starting material, the desired product, and the debrominated byproduct (4-isopropylbenzoic acid) and confirm their identities by their mass-to-charge ratio.[4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By analyzing the aromatic region of the NMR spectrum of your crude product, you can integrate the signals corresponding to the starting material, product, and the debrominated side product to determine their relative ratios.
Troubleshooting Guides
This section provides a systematic approach to resolving persistent debromination issues.
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Debromination is most prevalent in Pd-catalyzed reactions. This guide offers a logical flow for troubleshooting.
Initial Assessment Workflow
This decision tree provides a step-by-step guide to identify the likely cause of debromination.
Caption: Troubleshooting workflow for debromination in cross-coupling.
Step-by-Step Experimental Protocol: Condition Screening
If the initial changes do not resolve the issue, a more systematic screening of conditions is warranted.
Objective: To identify reaction parameters that minimize debromination of this compound in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.
Protocol:
-
Setup: Prepare an array of reaction vials. To each vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the specified palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent and then the specified base to each respective vial according to the screening table below.
-
Reaction: Place the vials in a pre-heated reaction block at the specified temperature and stir for a set time (e.g., 12 hours).
-
Workup & Analysis: After cooling, quench the reactions, perform a standard aqueous workup, and prepare samples for LC-MS or GC-MS analysis to determine the ratio of the desired product to the debrominated byproduct.
Table 1: Example Condition Screening Matrix
| Entry | Base (2.5 eq) | Solvent | Temperature (°C) | % Debromination (Hypothetical) |
| 1 | NaOt-Bu | Toluene | 110 | 45% |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 15% |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 8% |
| 4 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 6% |
| 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | <2% |
Causality: As shown in the hypothetical data, switching from a strong base (Entry 1) to a milder carbonate (Entry 2) or phosphate base (Entry 3) significantly reduces debromination.[1][2] Further optimization of solvent and a reduction in temperature (Entries 4 and 5) can virtually eliminate the side reaction.
Guide 2: Non-Catalytic Reactions and Stability
While less common, debromination can occur under other conditions, such as in the presence of strong reducing agents or under photochemical conditions.
-
Issue: Debromination observed during a reaction that does not use a palladium catalyst (e.g., lithiation, Grignard formation).
-
Potential Cause: The presence of reducing impurities or unintended radical pathways.[6][7] Certain reagents can initiate single-electron transfer (SET) mechanisms that lead to the formation of aryl radicals, which are then quenched by a hydrogen source.[6]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Impurities can sometimes act as reducing agents.
-
Radical Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger (e.g., TEMPO, in small quantities) can be tested to see if it inhibits the side reaction.
-
Temperature Control: For highly exothermic reactions like metal-halogen exchange, maintain very low temperatures (e.g., -78 °C) to prevent side reactions. Add reagents slowly to control the exotherm.
-
Light Exclusion: Protect the reaction from light, as some aryl halides can undergo photochemical dehalogenation.[7][8]
-
Mechanistic Insights
Understanding the underlying mechanisms is key to rationally designing experiments that avoid debromination.
The Competing Pathways in Catalysis
In a typical palladium-catalyzed cross-coupling, the desired catalytic cycle competes with a parasitic cycle that leads to debromination.
Caption: Competing catalytic cycles: Cross-coupling vs. Debromination.
The key to preventing debromination is to accelerate the steps in the desired cycle (specifically, reductive elimination) relative to the formation and reaction of the Pd-H species.[1] The use of bulky, electron-donating phosphine ligands helps achieve this by making the palladium center more electron-rich, which promotes the final C-C bond-forming reductive elimination step.[9]
References
- BenchChem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Weires, A. G., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- Lakshman, M. K., et al. (2017). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine.
- Wang, Q., et al. (2025).
- Li, C., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules.
- Diao, T., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lipshutz, B. H., et al. (2011).
- Chen, J., et al. (2013).
- Feng, J.-J., & Chen, J.-R. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science.
- Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society.
- Kulkarni, A. A., & Kumar, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Jones, W. D., & Kuykendall, V. L. (1991). Effects of phosphine on structure and reductive elimination reactions of (C sub 5 Me sub 5 )Rh(PR sub 3 )PhH complexes. Inorganic Chemistry.
- LibreTexts Chemistry. (2023). 2.9: Phosphines.
- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society.
- Procter, D. J., et al. (2017).
- ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Role of palladium catalyst in cross-coupling reactions.
- Liu, C., & Szostak, M. (2015). Recent Advances on Palladium Radical Involved Reactions.
- Barbero, N., et al. (2018). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Organic Chemistry.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.).
- MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid.
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Technical Support Center: Workup Procedures for Reactions Containing 3-Bromo-4-isopropylbenzoic Acid
Welcome to the technical support center for chemists and researchers working with 3-Bromo-4-isopropylbenzoic acid. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and detailed workup protocols for common reactions involving this versatile reagent. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should consider during workup?
A1: Understanding the properties of this compound is crucial for designing an effective workup strategy. Here are the key characteristics:
| Property | Value | Significance for Workup |
| Physical Form | Solid[1][2] | As a solid, it is relatively easy to handle and weigh. However, ensure it is fully dissolved in the reaction solvent for a complete reaction. |
| Solubility | Slightly soluble in DMSO and Methanol[1][3] | Its limited solubility in some common organic solvents may necessitate specific solvent choices for extraction. It is generally insoluble in water.[4] |
| pKa | Predicted to be around 3.96-4.01[1][3] | This indicates it is a moderately strong acid. This acidity is the cornerstone of a straightforward workup, allowing for its separation from neutral or basic compounds through acid-base extraction. |
| Molecular Weight | 243.10 g/mol [5] | Useful for all stoichiometric calculations. |
The acidic nature of the carboxylic acid group is the most important feature to exploit during workup. By manipulating the pH of the aqueous phase, you can selectively move the this compound or its derivatives between the organic and aqueous layers.
Troubleshooting Common Workup Issues
Q2: I've run a Suzuki coupling reaction with this compound, and after the workup, my NMR spectrum shows unreacted starting material. What went wrong?
A2: This is a common issue. Here are a few potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Always monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before initiating the workup.[6]
-
Inefficient Extraction: If your desired product is also acidic, a simple basic wash might not be sufficient to separate it from the starting material.
-
Solution: A careful, multi-step extraction is necessary. After quenching the reaction, perform an initial extraction with an organic solvent like ethyl acetate.[7] Then, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution.[8] This will deprotonate the unreacted this compound, making it water-soluble and pulling it into the aqueous layer. Your coupled product, if it's an ester or amide, will remain in the organic layer.
-
-
Precipitation of Product: Depending on the solvent and the nature of your coupled product, it might have limited solubility and could have precipitated out during the reaction or workup, leading to its loss.
-
Solution: Visually inspect the reaction vessel and any filter pads for precipitated material. If a precipitate is present, it should be collected and analyzed separately.
-
Q3: I performed an esterification of this compound and after the basic wash, I seem to have a low yield of my ester. Where could my product have gone?
A3: Low yields in esterification workups can often be traced to a few key steps:
-
Hydrolysis of the Ester: During the basic wash (e.g., with sodium bicarbonate or sodium carbonate), prolonged exposure or the use of a strong base can lead to the saponification (hydrolysis) of your newly formed ester back to the carboxylate salt of this compound.
-
Emulsion Formation: The presence of both organic and aqueous layers, especially with vigorous shaking, can lead to the formation of an emulsion, making separation difficult and leading to product loss.
-
Solution: To break an emulsion, you can add brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous layer. Alternatively, adding more of the organic solvent can sometimes help. Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.
-
-
Insufficient Extraction: If the ester has some polarity, it might not have been fully extracted into the organic layer.
-
Solution: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.[6]
-
Q4: My amide coupling reaction mixture is a complex mess on the TLC plate after workup. What are the likely side products and how can I purify my desired amide?
A4: Amide couplings can sometimes be challenging. A complex TLC often indicates the presence of unreacted starting materials and byproducts from the coupling reagents.
-
Common Impurities:
-
Unreacted this compound.
-
Unreacted amine starting material.
-
Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC, which is notoriously insoluble).
-
-
Purification Strategy:
-
Initial Filtration: If you used a coupling reagent like DCC that produces an insoluble byproduct, the first step is to filter the reaction mixture through a pad of Celite to remove the solid.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid (like 1M HCl) to remove any unreacted basic amine, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted this compound.[10]
-
Water and Brine Wash: A final wash with water and then brine will remove any remaining water-soluble impurities.
-
Chromatography: If the TLC still shows impurities, column chromatography on silica gel is often necessary to isolate the pure amide.[6] The choice of eluent will depend on the polarity of your product.
-
Detailed Experimental Protocols
Protocol 1: Workup for a Suzuki Coupling Reaction
This protocol assumes the Suzuki coupling of this compound with a boronic acid to yield a biaryl carboxylic acid.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a solvent like toluene or dioxane, it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
Aqueous Dilution: To the residue, add deionized water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Acidification: Since the product is a carboxylic acid, you want to ensure it is in its protonated, organic-soluble form. Add 1M HCl solution dropwise until the aqueous layer is acidic (pH ~2, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and shake to extract the product into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with the organic solvent two more times.[7]
-
Combine and Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Workup for a Fischer Esterification Reaction
This protocol outlines the workup for the acid-catalyzed esterification of this compound.
-
Cooling: Cool the reaction mixture to room temperature.[9]
-
Solvent Removal (if applicable): If a low-boiling alcohol like methanol was used in excess, remove it under reduced pressure.[9]
-
Dilution: Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.[9]
-
Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[9] Add the bicarbonate solution in small portions and swirl the funnel without the stopper initially to allow for the safe release of CO2 gas that forms from the neutralization of the unreacted carboxylic acid and the acid catalyst. Continue washing until the effervescence ceases.
-
Aqueous Layer Check: After the final bicarbonate wash, check the pH of the aqueous layer to ensure it is basic (pH > 8).[8]
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude ester.[9]
-
Purification: The crude ester can be purified by distillation or column chromatography.
Protocol 3: Workup for an Amide Coupling Reaction (using a water-soluble coupling agent like EDC)
This protocol is for an amide coupling of this compound with an amine using a water-soluble carbodiimide like EDC.
-
Solvent Removal: Once the reaction is complete, if it was performed in a high-boiling solvent like DMF, it is often best to dilute with a large volume of water and extract the product into an organic solvent like ethyl acetate. If a more volatile solvent like dichloromethane was used, it can be removed under reduced pressure.
-
Acid Wash: In a separatory funnel, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and any basic additives like DIPEA or pyridine.
-
Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted this compound.
-
Water Wash: Wash the organic layer with deionized water to remove the water-soluble urea byproduct from EDC and other salts.
-
Brine Wash: Perform a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude amide by recrystallization or column chromatography.
Sources
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- 10. researchgate.net [researchgate.net]
strategies to increase the solubility of 3-Bromo-4-isopropylbenzoic acid in reactions
Technical Support Center: 3-Bromo-4-isopropylbenzoic acid
A Guide to Overcoming Solubility Challenges in Synthetic Reactions
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when using this compound in their synthetic workflows. As a substituted aromatic carboxylic acid, its limited solubility in many common solvent systems can hinder reaction kinetics and overall success. This guide provides a series of troubleshooting strategies and in-depth FAQs to address these issues effectively, grounded in established chemical principles.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a solid at room temperature with a predicted pKa around 4.0.[1][2] Its structure, featuring a largely nonpolar aromatic ring and an isopropyl group, coupled with a polar carboxylic acid functional group, results in limited solubility in both aqueous and nonpolar organic solvents. While the carboxyl group can engage in hydrogen bonding, the bulky, hydrophobic nature of the rest of the molecule dominates, making it "sparingly soluble" at best in water.[2][3] It exhibits slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol.[1]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Physical Form | Solid | |
| Predicted pKa | 3.96 - 4.01 | [1][2] |
| Solubility Profile | - Insoluble in water[2]- Slightly soluble in DMSO, Methanol[1] |
Troubleshooting Guide: Strategies to Enhance Solubility
This section is organized by the type of strategy. Choose the approach that best fits your reaction conditions and constraints.
Strategy 1: pH Adjustment and In-Situ Salt Formation
This is the most direct method for reactions compatible with aqueous or polar protic media and the presence of a base. The principle lies in deprotonating the carboxylic acid to form a highly polar—and thus more water-soluble—carboxylate salt.[5]
The solubility of a carboxylic acid is highly dependent on the pH of the solution.[6] The pKa of an acid is the pH at which the acid is 50% in its protonated (R-COOH) form and 50% in its deprotonated (R-COO⁻) conjugate base form.[7]
-
At pH < pKa (i.e., below ~4.0): The compound will be predominantly in its neutral, protonated form (this compound), which is poorly soluble in water.
-
At pH > pKa (i.e., above ~4.0): The compound will be predominantly in its ionized, deprotonated form (3-bromo-4-isopropylbenzoate), which is significantly more soluble in aqueous media.
For practical purposes, adjusting the pH to at least two units above the pKa (i.e., pH > 6) is recommended to ensure near-complete conversion to the soluble salt form.
Caption: pH-dependent equilibrium of the carboxylic acid.
The choice of base depends on the reaction's sensitivity to pH and the nature of the reactants.
| Base | Strength | Typical Use Case | Considerations |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Strong | General purpose; when a high pH is acceptable. | Can hydrolyze sensitive functional groups (e.g., esters). Ensure stoichiometric amounts are used to avoid excess base. |
| Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃) | Weak | When a milder pH (~8-10) is required and for reactions sensitive to strong hydroxides. | Reaction produces CO₂ gas, which requires an open or vented system.[5] Less effective if a very high pH is needed. |
| Triethylamine (TEA) / Diisopropylethylamine (DIPEA) | Organic | In organic solvents where an inorganic base is not soluble. Forms an ammonium salt. | Can act as a nucleophile in some side reactions. DIPEA is bulkier and less nucleophilic. |
Experimental Protocol 1: Solubility Enhancement via pH Adjustment
Objective: To dissolve this compound in an aqueous reaction medium.
Materials:
-
This compound
-
Selected base (e.g., 1M NaOH solution)
-
Reaction solvent (e.g., Deionized Water, Water/Co-solvent mixture)
-
pH meter or pH paper
Procedure:
-
Solvent Addition: To the reaction vessel, add the desired volume of the primary solvent (e.g., water).
-
Acid Suspension: Add the solid this compound to the solvent. It will likely remain as a suspension.
-
Basification: While stirring vigorously, add the selected base dropwise.
-
Monitor pH & Dissolution: Continuously monitor the pH of the mixture. As the base is added, the solid will begin to dissolve.
-
Endpoint: Continue adding the base until all the solid has dissolved and the pH is in the desired range (typically pH 7-9 for complete dissolution).
-
Proceed with Reaction: Once a clear solution is obtained, the other reactants can be added to proceed with the synthesis.
Strategy 2: Co-Solvent Systems
When a purely aqueous system is not viable, a co-solvent system can be a powerful alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the medium, making it more hospitable to less polar solutes.[8][9]
Even in organic media, solubility can be an issue. A carefully chosen co-solvent can disrupt the solute's crystal lattice energy and improve solvation. For instance, adding a small amount of a polar, hydrogen-bond-donating solvent like methanol to a less polar solvent like THF can break up the carboxylic acid dimers that often form, enhancing solubility.
Interestingly, for some organic solvents, the presence of a small amount of water can dramatically increase the solubility of carboxylic acids.[10][11] This "water-enhanced solubility" is particularly effective in Lewis-base solvents with carbonyl groups.[10]
Caption: A co-solvent system enhances overall solvation.
-
For Aqueous Reactions: Ethanol, Isopropanol, THF, Dioxane, Acetonitrile.
-
For Organic Reactions: A polar co-solvent like DMF or DMAc can be added in small quantities to a primary solvent like Toluene or DCM.
Strategy 3: Phase-Transfer Catalysis (PTC) for Biphasic Reactions
This advanced strategy is ideal for reactions where the carboxylate salt is soluble in an aqueous phase, but the other reactant is only soluble in an immiscible organic phase. A phase-transfer catalyst acts as a shuttle, transporting the carboxylate anion into the organic phase where the reaction can occur.[12]
The process involves two key steps:
-
Anion Formation: The this compound is first dissolved in an aqueous phase with a base (like NaOH or K₂CO₃) to form the water-soluble carboxylate anion (R-COO⁻).
-
Phase Transfer: A PTC, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the carboxylate anion at the aqueous-organic interface.[13] The resulting ion pair (Q⁺R-COO⁻) is lipophilic and can migrate into the organic phase.
-
Reaction: In the organic phase, the now-solubilized carboxylate anion reacts with the substrate. The catalyst (Q⁺) is then regenerated and returns to the aqueous phase to pick up another anion.[13]
This method is highly effective for reactions like esterifications and nucleophilic substitutions.[14]
Caption: General workflow for Phase-Transfer Catalysis.
Experimental Protocol 2: Reaction Using Phase-Transfer Catalysis
Objective: To perform an esterification of this compound with an alkyl halide in a biphasic system.
Materials:
-
This compound (R-COOH)
-
An alkyl halide (e.g., Benzyl Bromide, R'-Y)
-
An inorganic base (e.g., K₂CO₃)
-
A phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
Aqueous Phase Prep: In a reaction flask, dissolve the this compound and potassium carbonate in water.
-
Organic Phase Prep: Add the organic solvent (Toluene) to the flask.
-
Catalyst Addition: Add a catalytic amount of TBAB (typically 1-5 mol%).
-
Substrate Addition: Add the alkyl halide to the biphasic mixture.
-
Reaction: Heat the mixture with vigorous stirring to maximize the interfacial area. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, separate the organic layer. Wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude ester product.
References
- Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxid
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1992). UNT Digital Library. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991). OSTI.GOV. [Link]
- This compound. PubChem. [Link]
- The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016).
- What is the standard pH of carboxylic acids? Quora. [Link]
- Cosolvent. Wikipedia. [Link]
- Cosolvent – Knowledge and References. Taylor & Francis. [Link]
- 4-BroMo-3-isopropylbenzoic acid. ChemBK. [Link]
- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
- Phase-transfer c
- 4-Bromo-3-isopropylbenzoic acid. PubChem. [Link]
- Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. De Gruyter. [Link]
- What pH for Complete Reproton
- Reactions of Carboxylic Acids and Deriv
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
- (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
- Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]
- Derivatives of Carboxylic Acids. MSU Chemistry. [Link]
- How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]
- Phase-Transfer C
- US1770393A - Purification of benzoic acid and its derivatives.
- Chapter 13 Carboxylic Acids. SDSU Chemistry. [Link]
- Phase-Transfer-Catalyzed Alkyl
- 3-Bromo-4-propylbenzoic acid. PubChem. [Link]
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]
- pH. Wikipedia. [Link]
- Chemistry Model set 1. shaalaa.com. [Link]
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- 4. This compound | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in the Synthesis of 3-Bromo-4-isopropylbenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The electrophilic aromatic substitution, specifically bromination, is a powerful tool, but its success is profoundly influenced by precise temperature control. Deviations can lead to a cascade of issues, from poor yields to complex impurity profiles.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, focusing on temperature as a root cause and providing actionable solutions.
Q1: My reaction yield of the desired this compound is consistently low, with a significant amount of starting material remaining. What are the likely temperature-related causes?
A1: Low conversion is a classic sign that the reaction has not reached its optimal kinetic window, often due to improper temperature management. There are two primary temperature-related culprits:
-
Insufficient Activation Energy (Reaction Too Cold): Electrophilic bromination, while often exothermic, still requires a certain amount of energy to overcome the activation barrier. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to incomplete conversion within a practical timeframe.[1]
-
Premature Quenching: If the reaction is quenched (e.g., by adding sodium thiosulfate) while it is still too cold, you may inadvertently halt a reaction that was simply proceeding slowly.
Troubleshooting & Optimization Plan:
-
Verify Thermometer Placement: Ensure your thermometer or temperature probe is submerged in the reaction mixture, not touching the flask walls, to get an accurate reading of the internal temperature.
-
Gradual Temperature Increase: If the reaction is sluggish at a low temperature (e.g., 0-5 °C), allow it to slowly warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) to track the consumption of the starting material.[1]
-
Controlled Gentle Heating: For some substrates, gentle heating may be necessary.[1] However, proceed with extreme caution, as higher temperatures can promote side reactions. An incremental increase is advisable.
-
Reaction Time: A reaction that is too cold may simply need more time.[1] Before increasing the temperature, consider extending the reaction time, monitoring by TLC every 30-60 minutes.
| Parameter | Recommended Temperature Range (°C) | Rationale & Comments |
| Initial Bromine Addition | 0 - 5 °C | Controls the initial exotherm of the reaction, preventing runaway conditions and minimizing side-product formation.[2] |
| Main Reaction Phase | 20 - 35 °C | A good starting point after initial addition. Balances reaction rate with selectivity.[3] |
| Forced Completion (if needed) | 40 - 50 °C | Use with caution. May be needed for less reactive substrates but increases the risk of di-bromination and other impurities. |
Q2: My analysis shows a mixture of isomers (e.g., 2-bromo, 3,5-dibromo) instead of the clean 3-bromo product. How can temperature control improve regioselectivity?
A2: This is a critical issue where temperature plays a deciding role in product distribution. The directing effects of the substituents on the aromatic ring (the activating ortho-, para-directing isopropyl group and the deactivating meta-directing carboxylic acid group) guide the incoming electrophile. However, these directing effects are kinetic phenomena.
-
Causality: At lower, controlled temperatures, the reaction follows the path of the lowest activation energy, strongly favoring the electronically and sterically preferred 3-position. As you increase the temperature, you provide enough energy to overcome higher activation barriers, allowing the reaction to become less selective and form other, less-favored isomers.[4] Excessive heat can lead to di-substitution, particularly at the highly activated 5-position.
Visualizing Temperature's Impact on Reaction Pathways
The following diagram illustrates how temperature can dictate the outcome of the bromination reaction.
Caption: Impact of temperature on bromination selectivity.
Corrective Actions:
-
Maintain a Cold Start: Always begin the addition of your brominating agent (e.g., liquid bromine) at a low temperature (0-5 °C) using an ice bath.[2][5]
-
Slow, Controlled Addition: Add the bromine dropwise. This allows the cooling bath to dissipate the heat generated from the reaction, preventing localized hot spots where side reactions can occur.
-
Monitor Internal Temperature: Do not rely on the bath temperature. A 10-15°C difference between the bath and the flask's internal temperature is common during an exothermic addition.
Q3: The reaction started to heat up uncontrollably, and brown fumes were evolved. What happened, and how can I prevent this dangerous situation?
A3: You experienced a runaway reaction or a thermal excursion. Bromination is a highly exothermic process. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise rapidly, which in turn accelerates the reaction rate further, creating a dangerous feedback loop. The brown fumes are likely bromine vapor, which is highly toxic and corrosive.[6]
Root Cause Analysis:
-
Too Rapid Addition of Bromine: This is the most common cause. Adding the reagent too quickly overwhelms the cooling system's capacity.
-
Inadequate Cooling: Using a small or inefficient ice bath, or not ensuring good thermal contact between the flask and the bath.
-
Insufficient Stirring: Poor mixing can create concentrated pockets of reactants, leading to localized, intense exotherms that can initiate a runaway.
Prevention Protocol (Mandatory):
-
Proper Equipment Setup: Use a three-necked flask equipped with a dropping funnel for the bromine, a thermometer to monitor the internal temperature, and a reflux condenser.[7] The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium thiosulfate solution to neutralize any escaping bromine or HBr gas.[8]
-
Pre-cool the Reaction Vessel: Before adding any bromine, cool the solution of 4-isopropylbenzoic acid in the solvent to 0-5 °C.[5]
-
Dilute the Bromine: If possible, dilute the bromine with a portion of the reaction solvent (e.g., acetic acid) in the dropping funnel. This helps moderate the reaction.
-
Dropwise Addition: Add the bromine solution one drop at a time, ensuring the internal temperature does not rise more than a few degrees. If the temperature starts to climb, immediately stop the addition and wait for it to cool down before resuming.
-
Emergency Preparedness: Always have a larger ice bath and a quenching solution (e.g., saturated sodium thiosulfate) ready to quickly cool and stop the reaction if necessary.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the workup and recrystallization of this compound?
A1: Temperature control doesn't stop when the reaction is complete. During workup and purification, excessive heat can cause product degradation or discoloration. For recrystallization, the goal is to dissolve the solid in a minimal amount of hot solvent and then allow it to cool slowly to form pure crystals.[10][11] Benzoic acid and its derivatives are generally much more soluble in hot water or alcohol/water mixtures than in cold ones.[10] While boiling is often necessary to fully dissolve the compound, prolonged heating at the boiling point should be avoided. After dissolution, allow the flask to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.
Q2: Why is sub-ambient temperature (0-5 °C) so critical during the initial addition of bromine?
A2: This initial phase is the most exothermic part of the reaction. At low temperatures, you achieve three critical objectives:
-
Kinetic Control: You keep the reaction firmly in the regioselective kinetic regime, favoring the desired 3-bromo isomer.[4]
-
Safety: You prevent the accumulation of unreacted reagents that could later react uncontrollably, leading to a thermal runaway.[5]
-
Minimize Volatilization: You reduce the vapor pressure of the bromine, minimizing the release of hazardous fumes.[6][9]
Q3: How does my choice of solvent impact the reaction temperature?
A3: The solvent plays a crucial role in heat management. A solvent like glacial acetic acid has a high heat capacity, allowing it to absorb significant heat without a large temperature increase. It also has a wide liquid range, making it suitable for both sub-ambient and elevated temperatures.[3] In contrast, a more volatile solvent like dichloromethane would require more efficient cooling to manage the exotherm and prevent boiling. Always choose a solvent that is inert to the reaction conditions and has a boiling point well above your intended reaction temperature.
Q4: What are the best practices for accurately monitoring the internal reaction temperature?
A4: Accurate temperature monitoring is non-negotiable.
-
Use a Digital Thermometer: They offer higher accuracy and faster response times than traditional mercury or alcohol thermometers.
-
Proper Probe Placement: The probe tip should be in the center of the reaction mixture, deep enough to be well-submerged but not touching the stir bar or the walls of the flask.
-
Calibrate Your Equipment: Periodically check your thermometer against a known standard (e.g., an ice-water bath at 0 °C).
-
Vigorous Stirring: Ensure the mixture is homogenous in temperature. A magnetic stir bar is usually sufficient for small-scale reactions, but an overhead mechanical stirrer is preferred for larger volumes.
Experimental Protocol: Temperature-Controlled Bromination of 4-Isopropylbenzoic Acid
This protocol is a guideline and should be adapted based on your specific laboratory safety procedures and scale.
1. Apparatus Setup:
-
Equip a three-necked round-bottom flask with a magnetic stir bar, a digital thermometer extending into the reaction medium, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Prepare an ice-water bath large enough to immerse the lower half of the flask.
-
Connect the top of the condenser to a gas scrubber containing 10% aqueous sodium thiosulfate solution.[5][8]
2. Reagent Preparation:
-
In the flask, dissolve 4-isopropylbenzoic acid (1.0 eq.) in glacial acetic acid.
-
In the dropping funnel, prepare a solution of liquid bromine (1.0-1.1 eq.) in a small amount of glacial acetic acid.
3. Controlled Bromination:
-
Cool the flask in the ice bath with stirring until the internal temperature is stable between 0-5 °C.
-
Begin the dropwise addition of the bromine solution from the dropping funnel. Maintain a slow addition rate to ensure the internal temperature does not exceed 10 °C. This step may take 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress via TLC.
4. Reaction Quench:
-
Once the starting material is consumed, cool the reaction mixture back down to 0-5 °C in an ice bath.[5]
-
Slowly add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of excess bromine disappears.[5] Be mindful of a potential exotherm during the quench.
5. Product Isolation and Purification:
-
Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water), avoiding prolonged heating.[12] Dry the purified crystals under vacuum.
References
- Benchchem. Troubleshooting low conversion rates in alkene bromination.
- Benchchem. Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
- Benchchem. Troubleshooting low yields in the bromination of 2,2,4-trimethylpentane.
- Chamberland SOP. Working with Bromine.
- Unknown. Recrystallization of Benzoic Acid.
- Unknown. The Recrystallization of Benzoic Acid.
- Unknown. Recrystallisation of benzoic acid.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Published October 20, 2023.
- Stack Exchange. Safest way to conduct a reaction with bromine under reflux conditions. Published September 2, 2020.
- Slideshare. Experiment 4 purification - recrystallization of benzoic acid | PDF.
- The Green Chemistry Initiative Blog. How green is your bromination reaction?. Published January 1, 2019.
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Organic Syntheses. Resorcinol, 4-bromo-.
Sources
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- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
Validation & Comparative
A Comparative Guide to 3-Bromo-4-isopropylbenzoic Acid and its Isomers for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the selection of appropriately functionalized building blocks is paramount. Substituted bromobenzoic acids are a cornerstone of this molecular toolkit, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 3-Bromo-4-isopropylbenzoic acid with its simpler isomers—2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. We will delve into their physicochemical properties, comparative reactivity based on experimental data, and their applications, offering insights to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The substitution pattern on the benzoic acid ring profoundly influences its physical and chemical properties. The introduction of an isopropyl group in this compound, in addition to the bromine atom, creates a unique steric and electronic environment compared to the simpler bromobenzoic acid isomers.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₇H₅BrO₂ | C₇H₅BrO₂[2] | C₇H₅BrO₂ |
| Molecular Weight ( g/mol ) | 243.10[1] | 201.02 | 201.02[2] | 201.02 |
| Appearance | Solid[3] | Off-white crystalline powder | Off-white crystalline powder | Colorless to red crystals |
| Melting Point (°C) | 151-153[4] | 147-150 | 155-158 | 252-254 |
| Predicted pKa | 3.96 - 4.01[3][5] | ~2.85 | ~3.86 | ~3.97 |
| Solubility | Slightly soluble in DMSO and Methanol[3][5] | Soluble in ethanol, ether, and hot water | Soluble in alcohol and ether | Slightly soluble in hot water, alcohol, and ether |
The isopropyl group in this compound is an electron-donating group through induction, which is expected to slightly decrease the acidity (increase the pKa) compared to a non-alkylated analogue. However, its predicted pKa remains in a similar range to that of 3- and 4-bromobenzoic acid. The ortho-isomer, 2-bromobenzoic acid, is significantly more acidic due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.
Comparative Reactivity: Acidity and Beyond
The electronic and steric environment of each isomer dictates its reactivity in common organic transformations. Understanding these nuances is critical for predicting reaction outcomes and optimizing conditions.
Acidity: A Quantitative Measure of Electronic Effects
The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base. Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity (lowering pKa), while electron-donating groups have the opposite effect.
The isopropyl group in the para position to the bromine in this compound will have a modest electron-donating effect, slightly counteracting the electron-withdrawing inductive effect of the bromine at the meta position relative to the carboxyl group. This likely results in an acidity similar to or slightly less than 3-bromobenzoic acid.
Experimental Protocols for Comparative Analysis
To provide a framework for objective comparison, the following detailed experimental protocols are presented. These protocols are designed to be self-validating by including control compounds and clear analytical endpoints.
Protocol 1: Comparative Esterification via Fischer Esterification
This protocol allows for the comparison of the susceptibility of the carboxylic acid functional group to nucleophilic attack, influenced by steric and electronic factors.
Objective: To compare the rate of esterification of this compound with 2-, 3-, and 4-bromobenzoic acid.
Causality of Experimental Choices:
-
Methanol as reagent and solvent: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield.
-
Sulfuric acid as catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the reaction to reach equilibrium in a reasonable timeframe.
-
TLC monitoring: Thin-layer chromatography provides a simple and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the less polar ester product.
Step-by-Step Methodology:
-
Preparation: In four separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, place 1.0 mmol of each of the following: this compound, 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid.
-
Reagent Addition: To each flask, add 10 mL of methanol. While stirring, carefully add 0.1 mL of concentrated sulfuric acid to each flask.
-
Reaction: Attach reflux condensers to each flask and heat the mixtures to a gentle reflux in a heating mantle.
-
Monitoring: At 30-minute intervals, withdraw a small aliquot from each reaction mixture, quench with a saturated sodium bicarbonate solution, extract with a small amount of ethyl acetate, and spot on a TLC plate (e.g., silica gel with a 4:1 hexanes:ethyl acetate mobile phase) to monitor the conversion of the starting material to the corresponding methyl ester.
-
Work-up (after 2 hours or when the reaction with 4-bromobenzoic acid is complete): Cool the reaction mixtures to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixtures with three 15 mL portions of ethyl acetate. Combine the organic layers for each reaction.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product yields by ¹H NMR spectroscopy using an internal standard to quantify the amount of ester formed relative to any unreacted starting material.
Protocol 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
This protocol evaluates the reactivity of the C-Br bond in each isomer, a key transformation in the synthesis of biaryl compounds.
Objective: To compare the yield of the Suzuki-Miyaura coupling reaction of this compound with 2-, 3-, and 4-bromobenzoic acid.
Causality of Experimental Choices:
-
Pd(PPh₃)₄ as catalyst: This palladium(0) catalyst is a common and effective catalyst for Suzuki couplings, initiating the catalytic cycle through oxidative addition to the C-Br bond.
-
Potassium carbonate as base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a moderately strong base suitable for this purpose.
-
Toluene/Ethanol/Water solvent system: This solvent mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.
-
Inert atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Step-by-Step Methodology:
-
Preparation: In four separate, dry Schlenk flasks equipped with magnetic stir bars, add 1.0 mmol of each bromobenzoic acid isomer, 1.2 mmol of phenylboronic acid, and 2.0 mmol of potassium carbonate.
-
Catalyst Addition: To each flask, add 0.05 mmol of tetrakis(triphenylphosphine)palladium(0).
-
Solvent Addition and Degassing: Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) to each flask. Subject each flask to three cycles of vacuum-backfill with nitrogen.
-
Reaction: Heat the reaction mixtures to 80 °C under a nitrogen atmosphere and stir for 4 hours.
-
Work-up: Cool the reaction mixtures to room temperature. Add 20 mL of water and extract with three 20 mL portions of ethyl acetate.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the isolated yields of the corresponding biphenylcarboxylic acids.
Applications in Research and Development
Bromobenzoic acids are invaluable starting materials in the synthesis of pharmaceuticals, agrochemicals, and materials.[6] Their utility stems from the ability to functionalize both the carboxylic acid group and the carbon-bromine bond.
-
This compound and its derivatives are of interest in medicinal chemistry. The isopropyl group can provide favorable interactions with hydrophobic pockets in biological targets. While specific drugs derived from this exact starting material are not widely documented in publicly available literature, its structural motifs are present in compounds explored in various patent applications for therapeutic agents.
-
2-Bromobenzoic acid is a known precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.
-
3-Bromobenzoic acid is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals.
-
4-Bromobenzoic acid is a common building block in the synthesis of liquid crystals and has been used in metabolic studies.
The choice between these isomers often depends on the desired substitution pattern in the final target molecule. This compound offers a unique 1,2,4-trisubstitution pattern upon further functionalization, which can be advantageous for accessing specific chemical space in drug discovery programs.
Conclusion
This compound presents a distinct profile compared to its simpler bromobenzoic acid isomers. Its acidity is modulated by the interplay of the inductive effects of the bromo and isopropyl groups. Its reactivity in key synthetic transformations such as esterification and cross-coupling reactions is influenced by both electronic and steric factors. While the ortho-isomer is the most acidic, it is also the most sterically hindered, which can impact reaction rates at the carboxylic acid and the C-Br bond. This compound offers a valuable alternative with a unique substitution pattern for the synthesis of novel compounds. The provided experimental protocols offer a robust framework for researchers to objectively compare the performance of these building blocks in their own laboratories, enabling more strategic and efficient synthetic planning.
References
- The Royal Society of Chemistry. Electronic Supplementary Information for "DMSO/I2 mediated C‒C bond cleavage of α-ketoaldehydes followed by C‒O bond formation: A metal-free approach for one-pot esterification".
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
- ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB...
- PubChem. This compound.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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A Senior Application Scientist's Comparative Guide to Catalysts for 3-Bromo-4-isopropylbenzoic Acid Cross-Coupling
Introduction: The Strategic Importance of 3-Bromo-4-isopropylbenzoic Acid in Medicinal Chemistry
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its substituted benzoic acid motif is a common feature in a variety of pharmacologically active compounds. The ability to efficiently and selectively form new carbon-carbon bonds at the 3-position through cross-coupling reactions is therefore of paramount importance. This guide provides a comparative analysis of common catalytic systems for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound, offering researchers, scientists, and drug development professionals a practical framework for catalyst selection and reaction optimization.
The choice of catalyst—typically based on palladium, nickel, or copper—profoundly influences reaction efficiency, substrate scope, and overall cost-effectiveness. This document will delve into the nuances of these catalytic systems, supported by experimental data from analogous systems, to provide a comprehensive guide for achieving successful and reproducible cross-coupling outcomes.
Comparative Analysis of Catalytic Systems
The successful cross-coupling of this compound is contingent on a judicious selection of the catalyst, ligands, base, and solvent. Below is a comparative overview of palladium-, nickel-, and copper-based systems for Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented is a synthesis of established trends for substituted aryl bromides and should serve as a strong starting point for optimization.
Catalyst Performance Comparison for Cross-Coupling of Substituted Aryl Bromides
| Catalyst System | Reaction Type | Typical Catalyst Loading (mol%) | Temperature (°C) | Common Ligands | Common Bases | Representative Yield (%) | Key Advantages & Considerations |
| Palladium | Suzuki-Miyaura | 0.5 - 5 | 80 - 110 | PPh₃, SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 85 - 98 | High efficiency, broad functional group tolerance, well-established. Can be costly.[1] |
| Heck | 1 - 5 | 100 - 140 | PPh₃, P(o-tol)₃, Buchwald ligands | Et₃N, K₂CO₃, Cs₂CO₃ | 70 - 95 | Excellent for C(sp²)-C(sp²) bond formation with alkenes. Can require higher temperatures.[2][3] | |
| Sonogashira | 1 - 5 (Pd), 2-10 (Cu) | 25 - 80 | PPh₃, XPhos, cataCXium® A | Et₃N, piperidine, Cs₂CO₃ | 80 - 95 | Mild conditions, direct alkynylation. Requires a copper co-catalyst in the classic protocol.[4][5] | |
| Nickel | Suzuki-Miyaura | 1 - 10 | 25 - 100 | PCy₃, IPr, IMes | K₃PO₄, KOtBu | 75 - 90 | Cost-effective alternative to palladium, effective for challenging substrates. Can be more sensitive to air and moisture.[6][7] |
| Heck | 5 - 15 | 100 - 150 | PCy₃, NHC ligands | K₃PO₄, NaOAc | 60 - 85 | Can activate more challenging C-Br bonds. May require higher catalyst loadings and temperatures. | |
| Sonogashira | 5 - 10 | 60 - 120 | 1,10-phenanthroline, dppf | K₃PO₄, Cs₂CO₃ | 70 - 90 | Palladium-free alternative. May require specific ligands and conditions to be effective.[8] | |
| Copper | Sonogashira | 5 - 15 | 80 - 120 | Phen, neocuproine | K₂CO₃, Cs₂CO₃ | 65 - 85 | Abundant and inexpensive. Often requires higher temperatures and can have a narrower substrate scope.[9] |
| Ullmann-type | 10 - 20 | 120 - 180 | None, Phen | K₂CO₃, Cs₂CO₃ | 50 - 80 | Classical method for biaryl synthesis. Requires harsh conditions. |
Mechanistic Insights: The Catalytic Cycles
Understanding the underlying mechanisms of these cross-coupling reactions is crucial for troubleshooting and optimizing reaction conditions. The generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions are depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The cycle involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species, which is then basified to regenerate the catalyst.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide. It uniquely involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates the reactive copper acetylide species.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the cross-coupling of this compound. Optimization of reaction parameters is recommended for each specific substrate combination.
Experimental Workflow: A General Overview
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 3-phenyl-4-isopropylbenzoic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Heck Coupling with Ethyl Acrylate
Objective: To synthesize ethyl (E)-3-(4-isopropyl-3-carboxyphenyl)acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, Et₃N, and ethyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 3-(phenylethynyl)-4-isopropylbenzoic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (5 mL)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and Et₃N, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Conclusion and Future Outlook
The cross-coupling of this compound is a versatile transformation that can be achieved using a variety of catalytic systems. Palladium-based catalysts remain the gold standard due to their high efficiency and broad functional group tolerance. However, the development of more sustainable and cost-effective nickel- and copper-based systems presents exciting opportunities for large-scale applications.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and the nature of the coupling partners. The protocols and comparative data provided in this guide offer a solid foundation for researchers to navigate the catalyst landscape and successfully implement these powerful C-C bond-forming reactions in their synthetic endeavors. Further research into ligand design and the development of more active and stable base metal catalysts will undoubtedly continue to expand the synthetic chemist's toolkit for the construction of complex and medicinally relevant molecules.
References
- Cao, H., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4603.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Zapf, A., & Beller, M. (2001). The Heck Reaction of Aryl Bromides with Alkenes.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
- Nelson, D. J. (2020). Detailed Comparison of Nickel vs.
- Tasker, S. Z., et al. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Chen, F., et al. (2024).
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Jana, R., et al. (2011). Recent advances in nickel-catalyzed cross-coupling reactions. Chemical Society Reviews, 40(10), 5059-5103.
- Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882-4885.
- Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240.
- Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345.
- Yang, C., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(13), 1989-1991.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
- Lee, D. H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-isopropylbenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide offers an in-depth comparison of analytical methodologies for the quantitative determination of 3-Bromo-4-isopropylbenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and discuss alternative approaches, providing supporting rationale and illustrative experimental data.
The Critical Role of Method Validation
Before delving into specific protocols, it is crucial to understand the regulatory landscape governing analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework, particularly in its Q2(R2) guideline, to ensure that analytical procedures are suitable for their intended use.[1][2] Similarly, the United States Pharmacopeia (USP) General Chapter <1225> outlines the required data elements for method validation.[3][4] These guidelines are not just regulatory hurdles; they are foundational to ensuring the quality, safety, and efficacy of pharmaceutical products.[5][6][7] The validation process demonstrates that an analytical method is accurate, precise, specific, and robust for its intended application.
Strategic Selection of an Analytical Technique for this compound
The molecular structure of this compound, possessing a chromophore in its substituted benzene ring, makes it an ideal candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This technique offers a balance of specificity, sensitivity, and cost-effectiveness for routine quality control.
An alternative, more advanced technique is Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). While offering higher throughput and greater specificity, the operational complexity and cost are significantly higher. This guide will focus on the validation of a robust RP-HPLC-UV method and provide a comparative summary against a UPLC-MS approach.
Validation of an RP-HPLC-UV Method for this compound
The objective of this validation is to demonstrate that the developed RP-HPLC-UV method is suitable for the accurate and precise quantification of this compound in a drug substance.
Illustrative Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[1][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the target concentration |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results from minor variations in method parameters. |
Experimental Protocols & Data Analysis
Specificity (Selectivity)
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution containing all excipients that would be present in a final drug product.
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.
-
Inject all three solutions into the HPLC system and record the chromatograms.
Expected Outcome: The chromatogram of the spiked sample should show a single, well-resolved peak at the same retention time as the reference standard. The placebo chromatogram should show no interfering peaks at the retention time of the analyte.
Linearity
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Illustrative Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 901234 |
| 125 | 1125876 |
| 150 | 1350123 |
Result: The correlation coefficient (r²) was calculated to be 0.9998, meeting the acceptance criterion.
Range
The range of the method is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within the specified concentration interval. Based on the linearity data, the range is confirmed to be 80 µg/mL to 120 µg/mL.
Accuracy (Recovery)
Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three concentration levels (80%, 100%, and 120% of the target concentration) with a known amount of the this compound reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Illustrative Accuracy Data:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean of 3) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.7 |
Result: The mean recovery is within the acceptance criteria of 98.0% to 102.0%.
Precision
Repeatability (Intra-assay Precision):
Protocol:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision (Inter-assay Ruggedness):
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
Illustrative Precision Data:
| Parameter | Day 1 / Analyst 1 (Assay %) | Day 2 / Analyst 2 (Assay %) |
| Sample 1 | 99.8 | 100.2 |
| Sample 2 | 100.1 | 99.5 |
| Sample 3 | 99.5 | 100.5 |
| Sample 4 | 100.3 | 99.8 |
| Sample 5 | 99.9 | 100.1 |
| Sample 6 | 100.2 | 99.9 |
| Mean | 99.97 | 100.0 |
| RSD | 0.32% | 0.35% |
| Overall RSD | 0.34% |
Result: The RSD for repeatability and intermediate precision are both well below the 2.0% acceptance criterion.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions of the analyte.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Illustrative LOD and LOQ:
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Protocol:
-
Introduce small, deliberate variations to the method parameters.
-
Analyze a standard solution under each varied condition.
-
Assess the impact of these changes on the results.
Illustrative Robustness Study:
| Parameter Varied | Variation | % Assay |
| Flow Rate | 0.9 mL/min | 100.2 |
| 1.1 mL/min | 99.7 | |
| Column Temperature | 28 °C | 99.9 |
| 32 °C | 100.1 | |
| Mobile Phase Composition | 58:42 ACN:Water | 99.6 |
| 62:38 ACN:Water | 100.3 |
Result: Minor variations in the method parameters do not significantly affect the assay results, demonstrating the robustness of the method.
Visualization of the Analytical Workflow
Caption: Workflow for the validation of the RP-HPLC-UV method.
Comparative Analysis: RP-HPLC-UV vs. UPLC-MS
| Feature | RP-HPLC-UV | UPLC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, highly specific due to mass detection. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Analysis Time | Longer run times (typically 5-15 minutes). | Shorter run times (typically 1-3 minutes). |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Complexity | Relatively simple to operate and maintain. | More complex, requires specialized expertise. |
| Ideal Application | Routine quality control, assay, and purity of the main component. | Impurity profiling, metabolite identification, and trace analysis. |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion and Recommendations
The validated RP-HPLC-UV method presented in this guide is demonstrated to be accurate, precise, specific, and robust for the quantitative determination of this compound. It is a cost-effective and reliable choice for routine quality control in a pharmaceutical setting. For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or metabolites, a UPLC-MS method would be a more suitable, albeit more resource-intensive, alternative. The choice of analytical method should always be guided by the specific requirements of the analysis, aligning with the principles of the analytical lifecycle management.[9][10]
References
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A Senior Application Scientist's Guide to the Purity Assessment of 3-Bromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the foundation of its safety and efficacy. 3-Bromo-4-isopropylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can alter its reactivity, lead to undesirable side products in subsequent reactions, and introduce potential toxicological risks.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Context: Synthesis and Potential Impurities
This compound is typically synthesized via the electrophilic bromination of 4-isopropylbenzoic acid. Understanding this pathway is crucial as it informs the likely impurity profile we must screen for.
-
Starting Material: Unreacted 4-isopropylbenzoic acid.
-
Regioisomers: 2-Bromo-4-isopropylbenzoic acid, formed if bromination occurs at the alternative ortho position.
-
Over-brominated Products: Dibrominated species such as 3,5-dibromo-4-isopropylbenzoic acid.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification (e.g., acetic acid, dichloromethane) or leftover brominating agents.
A robust purity assessment strategy must be capable of separating, identifying, and quantifying these specific potential impurities.
Orthogonal Analytical Approaches: A Comparative Framework
No single analytical technique is sufficient to declare a compound "pure." A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is the industry standard. For this compound, the primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.
The overall workflow for a comprehensive purity assessment is a systematic process.
Caption: General workflow for the purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For an aromatic carboxylic acid like our target compound, a reverse-phase method is the logical first choice.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected because its nonpolar nature effectively retains the moderately nonpolar this compound and its likely impurities.
-
Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is used. The acid (typically 0.1% formic or trifluoroacetic acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group.[1] This ensures the molecule is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. Without the acid, peak tailing would severely compromise resolution and quantification.
-
Detection: UV detection is ideal, as the benzene ring possesses a strong chromophore. Setting the detector at the λmax (maximum absorbance wavelength) of the analyte, typically around 240-250 nm, provides excellent sensitivity for both the main compound and related aromatic impurities.
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to 60% A and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 0.1 mg/mL solution.
-
Analysis: Inject 10 µL. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard is required for quantitative analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC excels at quantification, NMR is unparalleled for structural confirmation and identification of impurities.[3] It provides a detailed fingerprint of the molecule's hydrogen (¹H) and carbon (¹³C) framework.
Causality Behind the Method:
-
¹H NMR: This technique confirms the identity by showing the expected signals with correct chemical shifts, integration (proton count), and splitting patterns. For this compound, we expect to see:
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A septet for the single CH of the isopropyl group.
-
Three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
A broad singlet for the carboxylic acid proton, which may be exchanged with D₂O.
-
Impurities like the starting material would show a different, more symmetrical aromatic pattern.
-
-
¹³C NMR: This provides information on the carbon skeleton. The number of signals confirms the number of unique carbon environments. For our product, due to symmetry, we expect 10 distinct signals. The chemical shifts, particularly for the carboxyl carbon and the carbon atoms bonded to the bromine and isopropyl groups, are highly diagnostic.[4]
Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require several hundred to a few thousand scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the structure. Compare the spectrum to a reference or predicted spectrum to confirm identity and look for small peaks corresponding to impurities.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For a non-volatile carboxylic acid, direct analysis is challenging. However, it becomes an essential tool for two specific scenarios:
-
Analysis of Volatile Impurities: To check for residual solvents from the synthesis and purification.
-
Analysis after Derivatization: The carboxylic acid can be converted into a more volatile ester (e.g., a methyl or silyl ester). This allows for high-resolution separation on a GC column and provides definitive identification of impurities via their mass spectra.
Causality Behind the Method:
-
Derivatization: The hydroxyl group of the carboxylic acid engages in strong hydrogen bonding, making it non-volatile. Converting it to an ester (e.g., with diazomethane or a silylation agent like BSTFA) masks this functional group, drastically increasing its volatility and making it suitable for GC analysis.
-
Mass Spectrometry Detection: The mass spectrometer fragments the molecules in a reproducible way, generating a mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous identification of impurities by comparing their spectra to a library (e.g., NIST).[8] The bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), making it easy to confirm which peaks correspond to brominated species.
Melting Point Analysis
Melting point is a classic and straightforward technique to gauge purity.[9] A pure crystalline solid melts over a very narrow temperature range.[10] The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[11]
Causality Behind the Method: This phenomenon, known as melting point depression, is a colligative property. Impurities act as a solute in the liquid phase of the substance, lowering the solid-liquid equilibrium temperature. The broader range occurs because different regions of the mixture melt at different temperatures as the concentration of the impurity in the liquid phase changes.
While not quantitative or specific, it is an excellent, rapid preliminary check.[12] A sharp melting point that matches the literature value is a strong indicator of high purity, whereas a broad, depressed range is a clear sign that further purification is needed.[13]
Detailed Experimental Protocol: Melting Point
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[12]
-
Packing: Pack a small amount (2-3 mm height) of the powder into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Comparative Summary of Techniques
| Technique | Principle | Strengths | Limitations | Primary Use Case for this Compound |
| HPLC-UV | Differential partitioning between mobile and stationary phases | High resolution, excellent for quantification, high sensitivity, robust and reproducible.[14] | Requires a chromophore, response factors can vary between compounds. | Primary method for purity (%) determination and quantification of related impurities. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field | Unambiguous structure confirmation, can identify unknown impurities, inherently quantitative (qNMR).[3] | Lower sensitivity than HPLC/MS, complex mixture analysis can be difficult. | Absolute confirmation of identity and structural elucidation of major impurities. |
| GC-MS | Separation by boiling point/volatility, detection by mass | Extremely high sensitivity, definitive identification via mass spectral libraries.[15] | Requires volatile compounds; derivatization is often necessary for this analyte. | Analysis of residual solvents or detailed impurity profiling after derivatization. |
| Melting Point | Observation of solid-to-liquid phase transition | Fast, inexpensive, simple equipment, good indicator of overall purity.[11] | Not quantitative, insensitive to small amounts of impurity, not specific. | Rapid, initial quality check of the synthesized solid. |
Conclusion: An Integrated Approach
Assessing the purity of a synthesized intermediate like this compound requires a thoughtful, multi-faceted approach. The process begins with a simple melting point analysis for a quick quality check. This is followed by definitive structural confirmation via ¹H and ¹³C NMR spectroscopy, which verifies that the correct molecule has been synthesized. Finally, a validated reverse-phase HPLC method provides the precise, quantitative data needed to establish the purity value and profile of any related impurities. GC-MS serves as a powerful supplementary tool for specific questions regarding volatile residues or for in-depth impurity identification.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality of the intermediate and the ultimate success and safety of the final pharmaceutical product. This rigorous validation adheres to the principles outlined by regulatory bodies and is a cornerstone of good scientific practice.[16][17]
References
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- Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. NIH.
- Chemistry For Everyone. (2025). How Do You Accurately Measure Melting Points For Purity Analysis?. YouTube.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- USGS Publications Warehouse. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- ResearchGate. (2015). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
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- UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After....
- ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?.
- Benchchem. (2025). Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene.
- PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
- Benchchem. (n.d.). A Comprehensive Guide to Assessing the Purity of Synthesized Butyl Pyruvate.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
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- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
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- Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?.
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A Researcher's Guide to the Spectroscopic Analysis of 3-Bromo-4-isopropylbenzoic Acid: A Predictive and Comparative Approach
The Imperative of Orthogonal Spectroscopic Techniques
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of misinterpretation and provides a comprehensive chemical "fingerprint" of the molecule. For 3-Bromo-4-isopropylbenzoic acid, the key spectroscopic methods include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a holistic and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, proximity, and coupling of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, isopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating nature of the isopropyl group.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | > 10 (likely broad) | Singlet (s) | - | 1H |
| Aromatic H-2 | ~8.1-8.2 | Doublet (d) | ~2.0 | 1H |
| Aromatic H-5 | ~7.8-7.9 | Doublet of Doublets (dd) | ~8.5, 2.0 | 1H |
| Aromatic H-6 | ~7.4-7.5 | Doublet (d) | ~8.5 | 1H |
| Isopropyl Methine (-CH) | ~3.3-3.5 | Septet (sept) | ~7.0 | 1H |
| Isopropyl Methyl (-CH₃) | ~1.2-1.3 | Doublet (d) | ~7.0 | 6H |
Causality Behind the Predictions:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield chemical shift, often appearing as a broad singlet.
-
The aromatic protons are in the downfield region (7.0-8.5 ppm). The proton at the C-2 position is a doublet due to coupling with the H-6 proton (a small meta-coupling may not be resolved). The H-5 proton is a doublet of doublets due to coupling with both H-2 (meta) and H-6 (ortho). The H-6 proton is a doublet due to ortho-coupling with H-5.
-
The isopropyl methine proton is a septet due to being coupled to the six equivalent methyl protons.
-
The isopropyl methyl protons are a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, we expect to see ten distinct signals, one for each carbon atom.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170-175 |
| Aromatic C-1 | ~130-135 |
| Aromatic C-2 | ~135-140 |
| Aromatic C-3 (C-Br) | ~120-125 |
| Aromatic C-4 (C-isopropyl) | ~150-155 |
| Aromatic C-5 | ~128-132 |
| Aromatic C-6 | ~125-130 |
| Isopropyl Methine (-CH) | ~30-35 |
| Isopropyl Methyl (-CH₃) | ~20-25 |
Rationale for Chemical Shift Predictions:
-
The carbonyl carbon of the carboxylic acid is the most deshielded due to the direct attachment of two electronegative oxygen atoms.
-
The aromatic carbons have chemical shifts in the range of 120-160 ppm. The carbon bearing the bromine (C-3) will be influenced by the "heavy atom effect," which can lead to a more upfield shift than expected based on electronegativity alone[1]. The carbon attached to the isopropyl group (C-4) will be deshielded.
-
The aliphatic carbons of the isopropyl group will appear at the most upfield positions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted Key IR Absorptions for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-Br Stretch | 500-600 | Medium to Weak |
Interpretation of Expected Peaks:
-
The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which is a result of hydrogen bonding.
-
A strong, sharp peak for the C=O stretch is also a key indicator of the carboxylic acid group.
-
The presence of both aromatic and aliphatic C-H stretches will confirm the presence of the benzene ring and the isopropyl group.
-
The C-Br stretch will appear in the fingerprint region and can be difficult to definitively assign without comparative spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₁BrO₂), the molecular weight is approximately 243.10 g/mol [2].
Predicted Mass Spectrum Features:
-
Molecular Ion (M⁺): A pair of peaks around m/z 242 and 244 in a roughly 1:1 ratio. This isotopic pattern is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments:
-
[M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group (m/z 225/227).
-
[M - COOH]⁺: Loss of the entire carboxylic acid group (m/z 197/199).
-
[M - CH₃]⁺: Loss of a methyl group from the isopropyl moiety (m/z 227/229).
-
Loss of Br: A fragment corresponding to the loss of the bromine atom (m/z 163).
-
Experimental Protocols
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. Below are generalized, step-by-step methodologies for the key experiments.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a greater number of scans will be required compared to ¹H NMR.
FTIR Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Visualization of the Analytical Workflow
A systematic approach is crucial for the successful spectroscopic analysis and confirmation of a chemical structure.
Sources
The Strategic Utility of 3-Bromo-4-isopropylbenzoic Acid in Modern Drug Discovery: A Comparative Guide
For the discerning researcher in medicinal chemistry and drug development, the selection of starting materials is a critical determinant of a project's trajectory and ultimate success. The structural nuances of a building block dictate not only the accessible chemical space but also the physicochemical properties of the final drug candidates. In this context, 3-Bromo-4-isopropylbenzoic acid has emerged as a versatile and strategically valuable scaffold. This guide provides an in-depth analysis of its applications, supported by comparative experimental data, and outlines detailed protocols for its utilization.
Introduction to this compound: A Profile
This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol .[1] Its structure is characterized by a benzoic acid core, substituted with a bromine atom at the 3-position and an isopropyl group at the 4-position. This unique arrangement of functional groups imparts a desirable combination of lipophilicity and reactivity, making it an attractive starting point for the synthesis of complex molecular architectures.
The presence of the carboxylic acid moiety provides a convenient handle for a variety of chemical modifications, most notably amide bond formation. The bromine atom is a key feature, enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce further molecular diversity. The isopropyl group contributes to the molecule's lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its ability to cross cell membranes and bind to hydrophobic pockets of target proteins.
Application in the Development of TRPM8 Antagonists for Pain Management
A compelling example of the strategic application of this compound is in the discovery of potent and selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a sensor for cold temperatures and cooling agents like menthol, and has been identified as a promising target for the treatment of cold-induced pain and other pain-related conditions.[2]
In a landmark study aimed at identifying novel TRPM8 antagonists, researchers systematically explored the structure-activity relationship (SAR) of a lead compound.[2] A key part of this investigation involved modifying the "acid vector" of the molecule to optimize its potency and pharmacokinetic profile. This compound was utilized as a key building block in this optimization process.
Comparative Analysis of this compound Derivatives
The following table summarizes the in vitro potency of various amide derivatives synthesized from substituted benzoic acids, highlighting the contribution of the 3-bromo-4-isopropyl moiety to TRPM8 antagonism. The data clearly demonstrates that the derivative of this compound exhibits potent inhibition of human TRPM8.
| Benzoic Acid Precursor | Human TRPM8 IC₅₀ (µM) |
| 4-Isopropylbenzoic acid | 0.130 |
| This compound | 0.050 |
| 3-Chloro-4-isopropylbenzoic acid | 0.045 |
| 3-Fluoro-4-isopropylbenzoic acid | 0.051 |
| 3-Cyano-4-isopropylbenzoic acid | 0.059 |
| 3-Trifluoromethyl-4-isopropylbenzoic acid | 0.120 |
Data sourced from "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain".[2]
The results indicate that the introduction of a bromine atom at the 3-position of 4-isopropylbenzoic acid leads to a significant enhancement in potency, with the resulting compound (IC₅₀ = 0.050 µM) being more than twice as potent as the unsubstituted parent compound. This enhancement is likely due to favorable interactions of the bromine atom within the binding pocket of the TRPM8 channel. This work ultimately contributed to the discovery of PF-05105679, a selective TRPM8 antagonist that has been evaluated in clinical trials for cold-related pain.[2][3][4]
Experimental Protocol: Synthesis of an Amide Derivative
The following is a representative, detailed protocol for the synthesis of an amide derivative from this compound, a common transformation in medicinal chemistry. This protocol is designed to be self-validating, with clear steps and rationale.
Synthesis of N-Benzyl-3-bromo-4-isopropylbenzamide
Objective: To synthesize N-benzyl-3-bromo-4-isopropylbenzamide via amide coupling of this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (3.0 eq). The DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphoric acid byproduct of the coupling reaction.
-
Initiation of Coupling: Add BOP reagent (1.2 eq) portion-wise to the reaction mixture at room temperature. The BOP reagent is a highly effective peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product will indicate the completion of the reaction.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure N-benzyl-3-bromo-4-isopropylbenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthetic Workflow
The following diagram, generated using DOT language, illustrates the key synthetic transformation described in the protocol.
Caption: Synthetic scheme for the amide coupling of this compound.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its strategic application in the development of potent TRPM8 antagonists, as exemplified by the research leading to PF-05105679, underscores its utility in generating drug candidates with enhanced potency and desirable physicochemical properties. The ability to readily engage in both amide coupling and a variety of cross-coupling reactions makes it a powerful tool for medicinal chemists seeking to explore diverse chemical space and optimize lead compounds. The provided experimental protocol serves as a practical guide for the efficient utilization of this important synthetic intermediate.
References
- Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(5), 563–568. [Link]
- González-Muñiz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(14), 7479. [Link]
- Le-Corronc, H., et al. (2019).
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- 4. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 3-Bromo-4-isopropylbenzoic Acid
Introduction
3-Bromo-4-isopropylbenzoic acid is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals.[1][2] The strategic placement of its functional groups—a carboxylic acid, a bromine atom, and an isopropyl group—offers a versatile scaffold for further chemical modification. The efficiency and economic viability of its synthesis are therefore of paramount importance for researchers and process chemists.
This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound. We will move beyond a simple recitation of reaction steps to analyze the underlying chemical principles, cost-effectiveness, scalability, and safety considerations of each pathway. The insights provided are grounded in established chemical literature and practical laboratory considerations to empower you, the researcher, to make an informed decision for your specific application.
Route 1: Direct Electrophilic Bromination of 4-Isopropylbenzoic Acid
This is arguably the most straightforward and atom-economical approach, proceeding in a single synthetic step from a readily available starting material. The success of this route hinges on the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale & Causality
The electrophilic aromatic substitution of 4-isopropylbenzoic acid is governed by the electronic properties of its two substituents. The isopropyl group is an activating, ortho, para-director due to its electron-donating inductive effect. Conversely, the carboxylic acid group is a deactivating, meta-director because of its electron-withdrawing resonance and inductive effects.
Crucially, these directing effects are synergistic for the desired product. The position ortho to the activating isopropyl group is the same as the position meta to the deactivating carboxylic acid group. This convergence of directing effects strongly favors the formation of the 3-bromo isomer, minimizing the formation of other regioisomers and simplifying purification.[3]
Experimental Protocol: Direct Bromination
-
Materials: 4-Isopropylbenzoic acid, Acetic Acid, Nitric Acid, Bromine, Silver Nitrate, Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropylbenzoic acid (1.0 eq) in a mixture of glacial acetic acid and a catalytic amount of nitric acid.
-
In a separate container, prepare a solution of silver nitrate (2.1 eq) in water.
-
To the rapidly stirring solution of the benzoic acid, add bromine (2.1 eq).
-
Slowly add the silver nitrate solution to the reaction mixture. A thick, yellow precipitate of silver bromide will form.
-
Heat the mixture to reflux for approximately 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the hot solution to remove the silver bromide precipitate.
-
Add water to the hot filtrate until a white solid (the product) precipitates.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from aqueous acetic acid or ethanol to obtain pure this compound.
-
This protocol is adapted from a similar synthesis of 3-bromo-4-tert-butyl-benzoic acid and should be optimized for specific laboratory conditions.[4]
Visualization: Direct Bromination Workflow
Caption: Workflow for Direct Electrophilic Bromination.
Route 2: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic, powerful tool for introducing a wide range of substituents, including bromine, onto an aromatic ring with high regioselectivity.[5][6] This multi-step route offers an alternative when direct bromination proves problematic or if the necessary aniline precursor is readily accessible. The key steps are the diazotization of an aromatic amine followed by copper(I) bromide-catalyzed displacement.
Mechanistic Rationale & Causality
This pathway begins with 3-amino-4-isopropylbenzoic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to prevent decomposition.[7] The resulting diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, a single-electron transfer mechanism facilitates the substitution of the diazonium group with a bromide ion, yielding the target molecule with high fidelity.[6]
Experimental Protocol: Sandmeyer Reaction
-
Starting Material: 3-Amino-4-isopropylbenzoic acid.
-
Part A: Diazotization
-
Suspend 3-amino-4-isopropylbenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water in a three-necked flask.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq), ensuring the reaction temperature remains below 5 °C.
-
After the addition is complete, stir for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.
-
-
Part B: Sandmeyer Reaction
-
In a separate beaker, dissolve copper(I) bromide (catalytic amount) in 48% hydrobromic acid and cool in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Gently heat the mixture on a water bath (e.g., 50 °C) for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This is a generalized Sandmeyer protocol and requires careful temperature control for optimal yield and safety.[7]
Visualization: Sandmeyer Reaction Workflow
Caption: Workflow for the two-stage Sandmeyer Reaction.
Comparative Analysis: Cost-Effectiveness & Practicality
The choice between these synthetic routes often comes down to a trade-off between the number of steps, raw material costs, and overall process efficiency.
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Isopropylbenzoic Acid | 3-Amino-4-isopropylbenzoic acid |
| Number of Steps | 1 | 2 (plus synthesis of starting material) |
| Key Reagents | Bromine, Silver Nitrate, Acetic Acid | Sodium Nitrite, HBr, Copper(I) Bromide |
| Reported Yield | Moderate to High (often >70%) | High for Sandmeyer step (often >80%) |
| Purity | Good, but potential for isomeric impurities | Excellent regioselectivity |
| Scalability | Good; single-step process is advantageous. | Moderate; requires careful control of diazotization. |
| Safety Concerns | Use of highly corrosive and toxic elemental bromine.[7] | Diazonium salts can be explosive if isolated/dried.[6] |
| Cost-Effectiveness | High. The starting material is relatively inexpensive, and the process is concise. The cost of silver nitrate can be a factor. | Variable. Depends heavily on the cost and availability of the amino-precursor. The overall process is longer. |
Conclusion & Recommendation
For most laboratory-scale and many industrial applications, Route 1 (Direct Electrophilic Bromination) is the superior choice for synthesizing this compound. Its primary advantages are the low number of synthetic steps, the use of a readily available starting material, and the synergistic directing effects of the substituents, which lead to good yields of the desired product.[3][8] While the use of elemental bromine requires stringent safety precautions, the overall process is more efficient and cost-effective.
The Sandmeyer Reaction (Route 2) serves as an excellent alternative, particularly in scenarios where the required 3-amino-4-isopropylbenzoic acid precursor is available at a competitive cost or when absolute regiochemical purity is required and cannot be achieved through direct bromination and subsequent purification. It is a reliable and well-established method, but the additional steps and the handling of potentially unstable diazonium intermediates make it a less direct and generally more labor-intensive approach.
Ultimately, the optimal synthetic strategy will be dictated by the specific project requirements, including scale, budget, available equipment, and the purity specifications for the final compound.
References
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
- (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Verstraete, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules.
- (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Scientific Research in Science and Technology.
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Butt, T. T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE.
- PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. National Center for Biotechnology Information.
- Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate.
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
- PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid. National Center for Biotechnology Information.
- Shaalaa.com. (2025-2026). Chemistry Model set 1 by shaalaa.com HSC Science (General) 12th Standard Board Exam Question Paper Solution.
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evaluation of 3-Bromo-4-isopropylbenzoic acid as a fragment for FBDD
An In-Depth Evaluation of 3-Bromo-4-isopropylbenzoic Acid as a Fragment for Fragment-Based Drug Discovery
Introduction: The Philosophy of Starting Small in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] The core principle of FBDD is elegantly simple: instead of screening millions of large, complex molecules, we screen a curated library of a few thousand small, low-molecular-weight compounds, or "fragments."[2] These fragments, though they typically bind with low affinity (in the micromolar to millimolar range), do so with high "atom efficiency."[3] This means they form high-quality, specific interactions with the target protein, making them ideal starting points for optimization.[1][3] The subsequent process involves using structural biology data, primarily X-ray crystallography, to guide the evolution of these fragments into potent, drug-like leads through strategies like growing, linking, or merging.[4][5]
The success of any FBDD campaign is fundamentally dependent on the quality of the fragment library.[3] An ideal fragment should possess a favorable physicochemical profile, often summarized by the "Rule of Three" (Ro3): Molecular Weight (MW) < 300 Da, calculated LogP (cLogP) ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[2][6] Adherence to these guidelines ensures fragments have good aqueous solubility, a prerequisite for the high concentrations used in biophysical screening, and possess sufficient simplicity to allow for extensive exploration of chemical space during optimization.[7]
This guide provides a comprehensive evaluation of This compound as a candidate for an FBDD library. We will analyze its physicochemical properties against FBDD benchmarks, compare it to structural analogs, and outline a detailed experimental workflow for its screening and validation, providing the rationale behind each step from the perspective of a seasoned drug discovery scientist.
Physicochemical and Structural Analysis of the Candidate Fragment
This compound is a synthetically tractable scaffold featuring a substituted benzene ring. Its utility in FBDD hinges on how its specific structural features align with the core principles of fragment design.
Compliance with the "Rule of Three" (Ro3)
A primary filter for any fragment candidate is its adherence to the Ro3 guidelines, which predict favorable properties like solubility and synthetic tractability.
| Property | Value for this compound | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 243.10 g/mol [8] | < 300 Da | Yes |
| cLogP | 3.3[8] | ≤ 3 | Borderline |
| Hydrogen Bond Donors | 1 (from carboxylic acid)[8] | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (from carboxylic acid)[8] | ≤ 3 | Yes |
| Rotatable Bonds | 2[8] | ≤ 3 | Yes |
Table 1: Physicochemical property analysis of this compound against the "Rule of Three" guidelines.
The analysis reveals that the fragment complies well with most Ro3 parameters. Its molecular weight and hydrogen bonding capacity are well within the ideal range. The cLogP value of 3.3 is slightly above the recommended guideline of 3.0, suggesting that while generally acceptable, its lipophilicity should be monitored and potentially reduced during subsequent optimization efforts to maintain favorable ADMET (absorption, distribution, metabolism, and excretion) properties.[9]
Key Structural Features for Molecular Recognition
Beyond simple metrics, the specific arrangement of functional groups dictates the fragment's potential for forming meaningful interactions with a protein target.
-
Carboxylic Acid: This is a versatile group, capable of acting as both a hydrogen bond donor and acceptor. It can form strong, directional salt bridges with positively charged residues like lysine or arginine, or hydrogen bonds with polar residues like serine, threonine, or backbone amides.
-
Isopropyl Group: This bulky, hydrophobic group is well-suited to explore and occupy greasy, non-polar pockets on the protein surface, contributing to binding affinity through the hydrophobic effect.
-
Aromatic Ring: The phenyl ring provides a rigid scaffold and can participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
-
Bromine Atom: The bromine atom is a particularly valuable feature. It can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and specificity. Crucially, it also serves as a versatile synthetic handle for fragment elaboration, enabling chemists to easily introduce new vectors for "fragment growing" via established cross-coupling reactions (e.g., Suzuki, Sonogashira).
Comparative Analysis with Alternative Fragments
To understand the contribution of each functional group, it is instructive to compare this compound with its structural analogs.
| Fragment | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Key Differences & Rationale |
| This compound | 243.10[8] | 3.3[8] | 1[8] | 2[8] | The candidate fragment. |
| 4-Bromo-3-isopropylbenzoic acid | 243.10[10] | 3.3 | 1 | 2 | Isomer. Evaluates the impact of substituent position on binding geometry and vector availability for growth. |
| 4-Isopropylbenzoic acid | 164.20 | 2.7 | 1 | 2 | Lacks the bromine. A direct comparison would quantify the contribution of the halogen bond to affinity. |
| 3-Bromobenzoic acid | 201.02 | 2.5 | 1 | 2 | Lacks the isopropyl group. A direct comparison would quantify the contribution of the hydrophobic interaction. |
Table 2: Comparison of this compound with selected alternative fragments.
This comparative set allows a medicinal chemist to systematically dissect the structure-activity relationship (SAR). For instance, if this compound shows significantly higher affinity than 4-isopropylbenzoic acid, it strongly implies a productive halogen bond is being formed. Similarly, a comparison with its isomer, 4-Bromo-3-isopropylbenzoic acid, would reveal how the spatial orientation of the synthetic vector (the bromine) and the hydrophobic group influences binding and subsequent optimization strategies.
Experimental Evaluation: A Self-Validating Workflow
The evaluation of a fragment hit requires a rigorous, multi-step workflow that confirms binding, quantifies affinity, and elucidates the precise binding mode. The use of orthogonal techniques is critical to eliminate false positives and build confidence in a fragment's potential.
Caption: A typical workflow for fragment screening, validation, and evolution in FBDD.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening because it requires low protein consumption and provides real-time binding data.[11][12]
Objective: To rapidly identify fragments from a library that bind to an immobilized protein target.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip surface using standard amine coupling chemistry. The goal is to achieve a surface density of ~10,000 Response Units (RU).
-
Causality: Amine coupling is a robust and common method for creating a stable surface. The target RU level is chosen to maximize the signal for small fragment binding while minimizing mass transport artifacts.
-
A reference channel is prepared by activating and deactivating the surface without protein, which is critical for subtracting bulk refractive index changes and non-specific binding.[11]
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound (and other library fragments) at 100 mM in 100% DMSO.
-
Dilute the fragment to a final screening concentration (e.g., 200 µM) in the running buffer (e.g., HBS-EP+ buffer containing a final DMSO concentration of 2%).
-
Causality: High screening concentrations are necessary to detect weak binders.[2] Precisely matching the DMSO concentration in the running buffer and fragment samples is crucial to minimize solvent mismatch signals, a common source of false positives.[11]
-
-
Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the 200 µM fragment solution over both the target and reference channels for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the surface if necessary with a mild, optimized regeneration solution (e.g., a short pulse of low pH glycine).
-
Causality: The real-time sensorgram (RU vs. time) provides initial evidence of a binding interaction. Subtracting the reference channel signal from the target channel signal corrects for non-specific binding and bulk effects.
-
-
Hit Triage:
-
A fragment is considered an initial "hit" if it produces a stable, concentration-dependent binding signal that is significantly above the noise and background of the assay.
-
Protocol 2: Hit Validation and Affinity Determination
A hit from a primary screen must be validated using an orthogonal method to ensure it is not an artifact of the initial technology.[5] Ligand-observed Nuclear Magnetic Resonance (NMR) is an excellent choice as it reports on the fragment itself in solution.
Objective: To confirm the binding of SPR hits and determine their binding affinity (Kd).
Methodology:
-
NMR Validation (e.g., Saturation Transfer Difference - STD NMR):
-
Prepare two NMR samples, each containing the fragment (~200 µM) and a small amount of target protein (~10 µM) in a deuterated buffer.
-
In one sample, selectively saturate the protein resonances with a train of radiofrequency pulses. In the control experiment, the irradiation is applied at a frequency far from any protein signals.
-
Subtract the control spectrum from the saturated spectrum. Protons on the fragment that receive saturation transfer from the protein (because they are in close contact) will appear as signals in the difference spectrum.
-
Causality: The presence of signals in the STD difference spectrum is direct evidence that the fragment binds to the protein in solution, providing powerful, orthogonal validation of the SPR hit.[13]
-
-
Affinity Measurement (SPR Dose-Response):
-
For validated hits, perform a follow-up SPR experiment.
-
Inject a series of increasing concentrations of the fragment (e.g., from 1 µM to 500 µM) over the immobilized protein surface.
-
Measure the binding response at equilibrium for each concentration.
-
Plot the equilibrium response against the fragment concentration and fit the data to a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant (Kd).
-
Causality: Determining the Kd is essential. It provides a quantitative measure of binding strength, which is needed to calculate ligand efficiency metrics and track progress during optimization.[14]
-
Protocol 3: Elucidating the Binding Mode via X-ray Crystallography
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex.[15][16] This provides an unambiguous view of the binding site, orientation, and specific molecular interactions, which is the essential blueprint for structure-based design.[17]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Crystal Generation:
-
Generate high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods by screening a wide range of crystallization conditions.
-
Causality: Well-diffracting crystals are a prerequisite for high-resolution structure determination.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow it to diffuse into the crystal lattice.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
Causality: Soaking is often faster, but co-crystallization may be required if fragment binding induces a conformational change that would shatter a pre-formed crystal.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.
-
Refine the model to generate a final, high-resolution structure.
-
Causality: Unambiguous electron density for the fragment confirms its binding location and orientation, revealing the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) that mediate binding. This is the most critical information for guiding the next phase of medicinal chemistry.[16]
-
Leveraging Ligand Efficiency Metrics for Prioritization
Once binding affinity (Kd) is known, we can calculate various ligand efficiency (LE) metrics. These metrics normalize affinity by molecular size or other properties, allowing for a more intelligent comparison of different fragments.[18][19] They help answer the question: "How efficiently does this fragment use its atoms to achieve binding affinity?"[20]
Caption: The role of ligand efficiency metrics in fragment prioritization.
-
Ligand Efficiency (LE): LE = -ΔG / N, where ΔG is the free energy of binding (calculated from Kd) and N is the number of non-hydrogen atoms.[20] It measures the binding energy per heavy atom. A commonly accepted threshold for a good fragment is LE ≥ 0.3 kcal/mol/atom.
-
Lipophilic Ligand Efficiency (LLE): LLE = pKd - cLogP. This metric balances potency against lipophilicity.[19] An LLE > 5 is often considered desirable, as it encourages the development of leads that are not overly greasy, which can lead to promiscuity and poor pharmacokinetic properties.[9]
For this compound, if we assume a hypothetical Kd of 100 µM (pKd = 4.0), its LLE would be 4.0 - 3.3 = 0.7. This value is low, highlighting that while the fragment may bind, its lipophilicity is high for its potency. This is a critical insight, guiding chemists to add polar groups during fragment evolution to improve LLE.
Conclusion and Forward Look
This compound presents itself as a compelling, albeit borderline, fragment candidate for FBDD.
Strengths:
-
It adheres to most "Rule of Three" parameters, suggesting good fragment-like properties.
-
It possesses a rich combination of functional groups capable of diverse interactions: hydrogen bonding/salt bridges (carboxylic acid), hydrophobic interactions (isopropyl), and halogen bonding (bromine).
-
The bromine atom provides a well-defined and highly versatile synthetic vector for rapid, structure-guided evolution.
Weaknesses:
-
Its cLogP is slightly higher than the ideal, requiring careful management of lipophilicity during optimization to maintain drug-like properties. The calculated LLE, even with respectable affinity, would likely be low, reinforcing this point.
Final Recommendation: this compound is a valuable fragment to include in a screening library. Its potential for forming multiple, high-quality interactions, combined with its excellent synthetic tractability, makes it an attractive starting point. The primary challenge in its evolution will be to increase potency while controlling its lipophilicity. An early focus on adding polar functionality or replacing the isopropyl group with a less lipophilic alternative, guided by structural data, would be a prudent strategy. The systematic evaluation workflow detailed here provides the necessary framework to confidently identify its potential and guide its journey from a weak-binding fragment to a potent lead compound.
References
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- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the odds of success. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]
- Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. [Link]
- PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
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- Wikipedia. Fragment-based lead discovery. [Link]
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- ResearchGate. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]
- Ciulli, A., & Williams, G. (2010). Chapter 7. Fragment-Based Drug Discovery. In Practical Medicinal Chemistry with Macrocycles (pp. 165-188). Royal Society of Chemistry.
- Kirsch, P., et al. (2022). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. [Link]
- OBN. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
- Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4339. [Link]
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- ResearchGate. (2013). Fragment Screening Using X-Ray Crystallography. [Link]
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- Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. [Link]
- PubChem. 4-Bromo-3-isopropylbenzoic acid. [Link]
- Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 65(1), 15-28. [Link]
- ResearchGate. (2012). Fragments that have been identified binding to three protein targets... [Link]
- Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 188. [Link]
- Patsnap Synapse. (2024). What is Astex's strategy in using fragment-based drug discovery?. [Link]
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A Senior Application Scientist's Guide to the Characterization of 3-Bromo-4-isopropylbenzoic Acid: Peer-Reviewed Methodologies and Comparative Analysis
This guide provides an in-depth technical comparison of peer-reviewed methods for the comprehensive characterization of 3-Bromo-4-isopropylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation and purity assessment.
The unambiguous characterization of chemical entities such as this compound is a cornerstone of chemical synthesis and drug development. Each analytical technique provides a unique piece of the structural puzzle. When these methods are used in concert, they form a self-validating system that ensures the identity, purity, and integrity of the compound . This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the definitive characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the integrity of the isopropyl and carboxylic acid moieties.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may exchange with residual water or be very broad. For better resolution of the carboxylic acid proton and to avoid exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is preferred to resolve the fine splitting patterns of the aromatic protons, which might otherwise overlap at lower fields.
Predicted ¹H NMR Spectrum of this compound: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The isopropyl group will present as a doublet for the six methyl protons and a septet for the single methine proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12-13 (in DMSO-d₆) | Broad Singlet | - | 1H |
| Aromatic H (position 2) | ~8.1 | Doublet | ~2.0 | 1H |
| Aromatic H (position 5) | ~7.8 | Doublet of Doublets | ~8.5, 2.0 | 1H |
| Aromatic H (position 6) | ~7.5 | Doublet | ~8.5 | 1H |
| Isopropyl -CH | ~3.3 | Septet | ~7.0 | 1H |
| Isopropyl -CH₃ | ~1.2 | Doublet | ~7.0 | 6H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum at room temperature.
-
-
Data Acquisition:
-
Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides information about the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Spectrum: The spectrum will show ten distinct signals, one for each carbon atom in this compound. The carbonyl carbon will be the most downfield, followed by the aromatic carbons, with the isopropyl carbons appearing at the most upfield positions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~167 |
| Aromatic C-4 (with isopropyl) | ~150 |
| Aromatic C-1 (with COOH) | ~135 |
| Aromatic C-2 | ~133 |
| Aromatic C-6 | ~130 |
| Aromatic C-5 | ~128 |
| Aromatic C-3 (with Br) | ~125 |
| Isopropyl -CH | ~34 |
| Isopropyl -CH₃ | ~23 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H spectrum.
-
Assign the chemical shifts to the corresponding carbon atoms based on predicted values and comparison with related compounds.
-
Caption: Workflow for NMR Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Causality Behind Experimental Choices: The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods depends on the desired sample throughput and the nature of the sample. ATR is faster and requires minimal sample preparation, making it ideal for routine analysis. The KBr pellet method can sometimes provide higher resolution spectra but is more labor-intensive and susceptible to moisture interference.
Expected Absorption Bands for this compound: The FTIR spectrum will provide a unique "fingerprint" for the molecule, with characteristic absorptions for the carboxylic acid, aromatic ring, and carbon-halogen bond.
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong | Indicates hydrogen-bonded -OH group |
| C-H stretch (Aromatic) | 3100-3000 | Medium | Aromatic C-H bonds |
| C-H stretch (Aliphatic) | 2970-2870 | Medium-Strong | Isopropyl C-H bonds |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong | Carbonyl of the carboxylic acid |
| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong | Aromatic ring vibrations |
| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong | C-O bond of the carboxylic acid |
| C-Br stretch | 680-515 | Medium-Strong | Carbon-bromine bond |
Experimental Protocols:
Method 1: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (commonly diamond).
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically generate the final transmittance or absorbance spectrum.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.
Method 2: Potassium Bromide (KBr) Pellet
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum.
Caption: Workflow for FTIR Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): A "hard" ionization technique that provides a characteristic fragmentation pattern, which is excellent for structural elucidation and library matching. However, the molecular ion may be weak or absent for some compounds.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, providing clear molecular weight information. It is the method of choice for coupling with HPLC (LC-MS).
Expected Mass Spectrum of this compound: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 4: Predicted m/z Values in Mass Spectrometry
| Ion | Ionization Mode | Predicted m/z | Notes |
| [M]⁺˙ | EI | 242/244 | Molecular ion |
| [M-CH₃]⁺ | EI | 227/229 | Loss of a methyl group |
| [M-C₃H₇]⁺ | EI | 199/201 | Loss of the isopropyl group |
| [M-COOH]⁺ | EI | 197/199 | Loss of the carboxyl group |
| [M+H]⁺ | ESI (+) | 243/245 | Protonated molecule |
| [M-H]⁻ | ESI (-) | 241/243 | Deprotonated molecule |
Experimental Protocols:
Electron Ionization - Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC injection if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with HPLC (e.g., acetonitrile/water).
-
Sample Introduction: Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.
-
Ionization: Apply a high voltage to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed.
-
Mass Analysis and Detection: Analyze and detect the ions as in EI-MS.
Caption: Generalized Mass Spectrometry Workflow.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying them in various matrices. A reversed-phase method is most suitable for a moderately polar compound like this compound.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for reversed-phase chromatography, separating compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the aqueous phase is critical. For a carboxylic acid, setting the pH below its pKa (typically around pH 2.5-3) suppresses ionization, leading to better peak shape and retention.
-
Detector: A UV-Vis detector is ideal, as the aromatic ring of the analyte will absorb strongly in the UV region (e.g., around 254 nm).
Table 5: A Starting Point for HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in Acetonitrile/Water (50:50) |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution of this compound in the diluent (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for the duration of the gradient run.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparison with Alternative Chromatographic Methods:
-
High-Temperature Liquid Chromatography (HTLC): As described in the literature for bromobenzoic acids, HTLC can offer unique selectivity and, when coupled with ICP-MS, provides element-specific detection.[1]
-
Gas Chromatography (GC): GC is generally not suitable for carboxylic acids without derivatization due to their low volatility and tendency to adsorb on the column, leading to poor peak shape.
Caption: Workflow for HPLC Purity Analysis.
Integrated Characterization Strategy
A single analytical technique is rarely sufficient for the unambiguous characterization of a novel compound. An integrated approach, leveraging the strengths of multiple orthogonal techniques, provides a comprehensive and self-validating dataset.
Caption: Integrated Characterization Workflow.
By systematically applying these peer-reviewed methodologies, researchers can confidently establish the identity, structure, and purity of this compound, ensuring the quality and reliability of their scientific endeavors.
References
- PubChem. This compound. [Link]
- Chromatography Today. 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
- Chegg.
- UCL Discovery.
- NIST. Benzoic acid, 4-bromo-. [Link]
- UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-isopropylbenzoic Acid
In the dynamic environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and protecting the environment. This guide provides a detailed protocol for the proper disposal of 3-Bromo-4-isopropylbenzoic acid, a compound frequently utilized in the synthesis of complex organic molecules. As Senior Application Scientists, we recognize that excellence in the lab extends beyond the synthesis to the entire lifecycle of a chemical, including its responsible disposal.
This compound, while essential for many synthetic pathways, possesses hazardous properties that necessitate careful management of its waste. This document outlines the necessary steps and precautions to mitigate risks, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Understanding the Hazard Profile
Before proceeding with disposal, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets, this compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Ingestion may also be harmful. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan to protect workers from such hazardous chemicals.[5][6]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3] | ❗ | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2][4] | ❗ | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | ❗ | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |
| Acute Oral Toxicity | Harmful if swallowed. | ❗ | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel. It is strictly prohibited to dispose of this chemical down the drain or in general waste.[1][7]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[7]
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is a critical step in ensuring safe disposal.[8]
-
Keep this compound waste in its original container or a clearly labeled, compatible waste container.[1]
-
Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[8]
-
The container must be sealable and in good condition to prevent leaks.[8]
Step 3: Labeling
Accurate and clear labeling of waste containers is an OSHA requirement.[8][9] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
Step 4: Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated.[1]
-
Away from heat sources and incompatible materials.[8]
-
Under the control of trained personnel.
Step 5: Disposal
The final step is the transfer of the hazardous waste to a licensed disposal company.
-
Arrange for pickup by a certified hazardous waste contractor. These contractors are equipped to transport and dispose of chemical waste in compliance with Environmental Protection Agency (EPA) regulations.[8]
-
As a halogenated organic compound, the disposal of this compound is subject to specific EPA regulations under the Resource Conservation and Recovery Act (RCRA).[9][10] Incineration at a permitted hazardous waste facility is a common and effective disposal method for such compounds.[7][8]
The following diagram illustrates the decision-making process for the proper disposal of this compound:
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]
-
Containment: Prevent the spill from spreading and entering drains.[1][7]
-
Cleanup: Carefully sweep up the solid material without creating dust and place it in a labeled, sealed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
- OSHA Compliance For Labor
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- Labor
- The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- MSDS of 3-Bromo-5-isopropylbenzoic acid. Capot Chemical. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
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- 7. capotchem.com [capotchem.com]
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- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
